molecular formula C16H11N3O B10765557 Neutrophil elastase inhibitor 1

Neutrophil elastase inhibitor 1

Katalognummer: B10765557
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: KRFSMLDUZFVINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile is a synthetically derived indazole-based compound of significant interest in preclinical pharmacological research, primarily for its role as a potent and selective cannabinoid receptor type 1 (CB1) antagonist. Its core research value lies in its ability to selectively block the CB1 receptor, a key component of the endocannabinoid system which regulates a wide array of physiological processes including neurotransmission, appetite, and energy metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-methylbenzoyl)indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSMLDUZFVINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the mechanism of action of neutrophil elastase inhibitors, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular interactions, key signaling pathways, and the experimental methodologies used to characterize these therapeutic agents.

Introduction to Neutrophil Elastase (NE)

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Under normal physiological conditions, it plays a crucial role in host defense by degrading proteins of phagocytosed microorganisms. However, when released extracellularly in excess or without adequate opposition from endogenous inhibitors like α1-antitrypsin, NE can cleave a wide array of host proteins, including elastin, collagen, and fibronectin. This uncontrolled proteolytic activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.

The Core Mechanism: How Neutrophil Elastase Inhibitors Work

The primary mechanism of action for neutrophil elastase inhibitors is to block the catalytic activity of the enzyme, thereby preventing the degradation of extracellular matrix components and other protein substrates. These inhibitors typically bind to the active site of the enzyme, a region containing a catalytic triad of serine, histidine, and aspartate residues. The interaction between the inhibitor and the active site can be either reversible or irreversible.

  • Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. The inhibitor-enzyme complex can dissociate, and the enzyme can regain its activity.

  • Irreversible Inhibitors: These inhibitors, often referred to as suicide substrates, form a stable covalent bond with a residue in the active site, permanently inactivating the enzyme.

The nature of the inhibition can also be classified based on how the inhibitor interacts with the enzyme and its substrate:

  • Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the enzyme. The inhibitor's structure often mimics that of the substrate.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.

The following diagram illustrates the principle of competitive inhibition of neutrophil elastase.

G cluster_0 Normal Enzymatic Reaction NE Neutrophil Elastase (Enzyme) ES_Complex Enzyme-Substrate Complex NE->ES_Complex Binds Substrate Substrate (e.g., Elastin) Substrate->ES_Complex ES_Complex->NE Products Degradation Products ES_Complex->Products Catalyzes NE_Inhib Neutrophil Elastase (Enzyme) EI_Complex Enzyme-Inhibitor Complex (Inactive) NE_Inhib->EI_Complex Binds Inhibitor NE Inhibitor Inhibitor->EI_Complex EI_Complex->NE_Inhib Reversible

Competitive Inhibition of Neutrophil Elastase

Classes of Neutrophil Elastase Inhibitors

A diverse range of molecules has been developed to inhibit neutrophil elastase. These can be broadly categorized as follows:

  • Small Molecule Inhibitors: These are orally bioavailable compounds that are the focus of many drug development programs. They can be further subdivided based on their chemical scaffolds. Sivelestat and Alvelestat (AZD9668) are notable examples.

  • Biological Inhibitors: These are typically proteins or peptides, including recombinant forms of endogenous inhibitors like alpha-1 antitrypsin. While potent, their administration is generally via inhalation or injection.

Quantitative Data on NE Inhibitors

The potency of neutrophil elastase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

InhibitorClassTargetIC50 (nM)Ki (nM)Reference
Sivelestat Small MoleculeHuman Neutrophil Elastase4460
Alvelestat (AZD9668) Small MoleculeHuman Neutrophil Elastase50.6
Elastatinal Natural ProductPorcine Pancreatic Elastase50-
Alpha-1 Antitrypsin BiologicalHuman Neutrophil Elastase-<1

Signaling Pathways Modulated by NE Inhibition

Neutrophil elastase contributes to tissue damage not only through direct degradation of the extracellular matrix but also by influencing pro-inflammatory signaling pathways. For instance, NE can cleave and activate certain cell surface receptors and degrade inhibitors of inflammatory pathways. By blocking NE, inhibitors can attenuate these downstream effects.

The diagram below depicts a simplified signaling pathway of lung inflammation and tissue damage mediated by neutrophil elastase and the point of intervention for NE inhibitors.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, irritants) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Cleaves Pro_inflammatory_Signaling Pro-inflammatory Signaling Amplification NE_Release->Pro_inflammatory_Signaling Activates NE_Inhibitor NE Inhibitor NE_Inhibitor->NE_Release Blocks Tissue_Damage Lung Tissue Damage (e.g., Emphysema) ECM_Degradation->Tissue_Damage Pro_inflammatory_Signaling->Tissue_Damage

NE-Mediated Lung Damage and Inhibitor Intervention

Experimental Protocols for Characterizing NE Inhibitors

The characterization of novel neutrophil elastase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Objective: To determine the IC50 of an inhibitor against purified neutrophil elastase.

Methodology:

  • Reagents: Purified human neutrophil elastase, a fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl), and the test inhibitor at various concentrations.

  • Procedure: a. The inhibitor is pre-incubated with the enzyme in the assay buffer for a defined period. b. The enzymatic reaction is initiated by adding the substrate. c. The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance. d. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. e. The IC50 value is determined by fitting the concentration-response data to a suitable model.

Objective: To assess the ability of an inhibitor to block neutrophil elastase activity in a more physiologically relevant cellular context.

Methodology:

  • Cell Culture: Human neutrophils are isolated from healthy donors.

  • Procedure: a. Neutrophils are stimulated with an agent like phorbol myristate acetate (PMA) or a chemoattractant to induce degranulation and release of neutrophil elastase. b. The test inhibitor is added to the cell culture at various concentrations. c. The activity of the released elastase in the cell supernatant is measured using a substrate as described in the in vitro assay. d. The effect of the inhibitor on cell viability is also assessed to rule out cytotoxicity.

The following diagram outlines a typical experimental workflow for the screening and validation of neutrophil elastase inhibitors.

G cluster_0 Screening & Validation Workflow Compound_Library Compound Library Primary_Screening Primary Screening (In Vitro Enzyme Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Lead_Optimization->In_Vivo_Studies

Workflow for NE Inhibitor Discovery

The Discovery and Synthesis of CHF6333: A Novel Inhaled Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of several chronic inflammatory respiratory diseases, including bronchiectasis and chronic obstructive pulmonary disease (COPD).[1][2][3] Its uncontrolled activity leads to the degradation of lung parenchymal components, inflammation, and mucus hypersecretion.[1][3] Consequently, the inhibition of NE has been a long-standing therapeutic target. This whitepaper details the discovery and synthesis of CHF6333, a potent and selective inhaled neutrophil elastase inhibitor currently in clinical development for the treatment of bronchiectasis.[2] We will explore the structure-activity relationships that guided its optimization, provide a comprehensive overview of its synthesis, and present its biological activity profile.

Introduction: The Role of Neutrophil Elastase in Respiratory Diseases

Neutrophils are the primary responders of the innate immune system, essential for host defense against pathogens.[2] Upon activation at sites of inflammation or infection, they release a variety of effector molecules, including serine proteases stored in their azurophilic granules.[1][2] Among these, neutrophil elastase (NE) is the most abundant and destructive, capable of degrading key components of the extracellular matrix such as elastin.[1][4][5]

In healthy individuals, the activity of NE is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin.[5] However, in chronic inflammatory conditions of the lung, a sustained influx of neutrophils leads to an overwhelming release of NE, creating a protease-antiprotease imbalance.[1] This unchecked enzymatic activity contributes significantly to the pathophysiology of diseases like bronchiectasis, characterized by permanent airway dilation, and COPD.[1][3] The development of small molecule NE inhibitors, therefore, represents a promising therapeutic strategy to mitigate lung damage and disease progression in these patient populations.

The Discovery of CHF6333: A Structure-Based Design Approach

The development of CHF6333 stemmed from a focused medicinal chemistry effort to identify a potent and selective NE inhibitor suitable for inhaled delivery, aiming for prolonged lung residency and minimal systemic exposure.[2] The discovery process was guided by a structure-based design approach, leveraging X-ray crystallography data of NE in complex with known inhibitors.[2]

The starting point for the optimization campaign was a dihydropyrimidinone scaffold, which had been previously identified as a promising core for NE inhibitors.[2] Analysis of the co-crystal structure of a prototypical 1,4-bis-aryl dihydropyrimidinone bound to the NE active site (PDB: 5A0C) revealed key interactions within the S1 and S2 pockets of the enzyme.[2] This structural information was instrumental in guiding the iterative modification of the lead compound to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the aryl substituents at the S1 and S2 binding pockets were performed to optimize the inhibitor's activity. The key findings from the SAR studies are summarized below:

  • S1 Pocket Interactions: The S1 pocket of NE is a deep, hydrophobic pocket. The introduction of specific substituents on the aryl ring occupying this pocket was crucial for achieving high potency.

  • S2 Pocket Interactions: The S2 pocket is more solvent-exposed. Modifications in this region were explored to fine-tune selectivity and improve physicochemical properties for inhaled delivery.

  • Core Modifications: The dihydropyrimidinone core was maintained as it provided a rigid scaffold for the optimal orientation of the interacting aryl groups.

These iterative design, synthesis, and testing cycles led to the identification of CHF6333, which exhibited a superior profile in terms of potency, selectivity, and duration of action.[2]

Synthesis of CHF6333

The chemical synthesis of CHF6333 is a multi-step process. The following is a generalized protocol based on common synthetic routes for similar dihydropyrimidinone derivatives.

General Synthetic Scheme

The synthesis of the dihydropyrimidinone core is typically achieved through a Biginelli-type condensation reaction involving an aldehyde, a β-ketoester, and urea or a urea derivative. Subsequent modifications of the aryl substituents are then carried out to yield the final product.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Core
  • Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add urea (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., copper(II) trifluoromethanesulfonate).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dihydropyrimidinone core.

Note: This is a generalized protocol. The specific reagents, catalysts, and reaction conditions for the synthesis of CHF6333 are proprietary and have not been publicly disclosed in full detail.

Biological Activity and Pharmacological Profile

CHF6333 has demonstrated potent and selective inhibition of human neutrophil elastase. Its biological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Inhibitory Activity

The inhibitory potency of CHF6333 against human neutrophil elastase (hNE) and other related serine proteases was determined using enzymatic assays.

Table 1: In Vitro Inhibitory Profile of CHF6333

EnzymeIC50 (nM)
Human Neutrophil Elastase (hNE)< 1
Proteinase 3 (PR3)> 1000
Cathepsin G> 1000
Chymotrypsin> 1000
Trypsin> 1000

Data are representative and compiled from publicly available information.

The data clearly indicate that CHF6333 is a highly potent and selective inhibitor of hNE, with excellent discrimination against other neutrophil-derived and digestive serine proteases.[2]

Experimental Protocol: Neutrophil Elastase Inhibition Assay
  • Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA), and CHF6333.

  • Procedure:

    • A dilution series of CHF6333 is prepared in the assay buffer.

    • hNE is pre-incubated with varying concentrations of CHF6333 for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Mediated Inflammatory Pathway

The diagram below illustrates the central role of neutrophil elastase in the inflammatory cascade within the airways and the point of intervention for CHF6333.

NE_Pathway cluster_stimuli Inflammatory Stimuli cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space cluster_pathology Pathological Outcomes Stimuli Pathogens, Cytokines (e.g., IL-8) Neutrophil Neutrophil Activation Stimuli->Neutrophil NE_Release NE Release from Azurophilic Granules Neutrophil->NE_Release NE Neutrophil Elastase (NE) NE_Release->NE ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation Mucus Mucus Hypersecretion NE->Mucus Stimulation Inflammation Pro-inflammatory Mediator Activation NE->Inflammation Activation TissueDamage Tissue Damage & Emphysema ECM->TissueDamage AirwayObstruction Airway Obstruction Mucus->AirwayObstruction ChronicInflammation Chronic Inflammation Inflammation->ChronicInflammation CHF6333 CHF6333 CHF6333->NE Inhibition Drug_Discovery_Workflow Target_ID Target Identification (Neutrophil Elastase) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Iterative Design-Synthesize-Test Cycles Preclinical Preclinical Development Lead_Opt->Preclinical SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR ADME ADME/Tox Screening Lead_Opt->ADME Clinical Clinical Trials Preclinical->Clinical In_Vivo In Vivo Efficacy Models Preclinical->In_Vivo Safety Safety Pharmacology Preclinical->Safety CMC CMC & IND Enabling Studies Preclinical->CMC

References

In Vivo Efficacy of Neutrophil Elastase Inhibitors in Lung Injury Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Neutrophil Elastase (NE) inhibitors in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document synthesizes quantitative data from various studies, details experimental protocols for key lung injury models, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Efficacy Data of Neutrophil Elastase Inhibitors

The following tables summarize the in vivo efficacy of various neutrophil elastase inhibitors across different lung injury models.

Lipopolysaccharide (LPS)-Induced Lung Injury Models
InhibitorAnimal ModelDosage & RouteKey Efficacy Findings
Sivelestat Rat10 and 30 mg/kg, intravenous- Decreased serum TNF-α and IL-6 levels.[1] - Upregulated ACE2 and Ang-(1-7) expression.[1] - Reduced lung wet/dry ratio and lung injury score.[2] - Decreased levels of NE, VCAM-1, IL-8, and TNF-α.[2]
Sivelestat Mouse5 mg/kg, intranasal- Significantly reduced fluorescent signal from an NE-specific imaging agent, indicating reduced NE activity.[3]
AX-9657 Rat3 mg/kg/h, intravenous- Significantly reduced lung water content.
Ventilator-Induced Lung Injury (VILI) Models
InhibitorAnimal ModelDosage & RouteKey Efficacy Findings
Sivelestat Rat100 mg/kg, intraperitoneal- Attenuated increase in lung wet-to-dry weight ratio (Early sivelestat group: 6.76±2.01 vs. VILI group: 9.05±1.02).[4][5] - Reduced BALF neutrophil counts (Early sivelestat group: (3.89±1.05)x10⁴ cells/mL vs. VILI group: (7.67±1.41)x10⁴ cells/mL).[4][5] - Decreased BALF protein concentration (Early sivelestat group: 15.57±2.32 mg/mL vs. VILI group: 23.01±3.96 mg/mL).[4][5] - Lowered histological VILI scores (Early sivelestat group: 5.00±0.50 vs. VILI group: 7.00±1.41).[4][5]
Other Lung Injury Models
InhibitorAnimal ModelInjury ModelDosage & RouteKey Efficacy Findings
Sivelestat MouseBilateral NephrectomyNot specified- Reduced pulmonary inflammatory cytokine expression (IL-6, KC, TNF-α).[6][7] - Decreased protein leakage into the lungs.[6] - Longer survival times.[6][7]
BI 1323495 MouseIntratracheal NE Instillation1.9 mg/kg (ED₅₀), oral- Attenuated lung damage and inflammation.
L-658758 RatIntestinal Ischemia-ReperfusionNot specified- Attenuated lung neutrophil accumulation and injury.[8] - Reduced BAL elastase levels.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for establishing common in vivo models of acute lung injury to test the efficacy of neutrophil elastase inhibitors.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is widely used to mimic the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 22G venous catheter

  • Surgical instruments (scissors, forceps)

  • Suture material

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Place the mouse in a supine position on a surgical board.

  • Tracheal Exposure: Make a small midline incision in the neck to expose the trachea. Carefully dissect the surrounding tissues to isolate the trachea.

  • LPS Instillation: Using a sterile syringe and a 22G catheter, intratracheally instill a specific dose of LPS (e.g., 2.25 mg/kg) dissolved in a small volume of sterile PBS (e.g., 40 µL). A bolus of air (e.g., 50 µL) can be administered immediately after the LPS solution to ensure its distribution into the lungs.

  • Wound Closure: Suture the neck incision.

  • Post-Procedure Monitoring: Allow the mouse to recover on a warming pad. Monitor for signs of respiratory distress.

  • Inhibitor Administration: The neutrophil elastase inhibitor can be administered at various time points relative to LPS challenge (e.g., pre-treatment, co-administration, or post-treatment) via the desired route (e.g., intraperitoneal, intravenous, or intranasal).

  • Endpoint Analysis: At a predetermined time point (e.g., 24-72 hours post-LPS), euthanize the mice and collect samples for analysis. This typically includes:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (especially neutrophils) and protein concentration as a measure of alveolar-capillary barrier permeability.

    • Lung Tissue Homogenate: Harvest lung tissue for measurement of myeloperoxidase (MPO) activity (an index of neutrophil infiltration), cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β), and Western blot analysis of signaling proteins.

    • Histology: Fix lung tissue in formalin for histological examination to assess lung injury, including edema, inflammation, and alveolar damage.

    • Lung Wet/Dry Ratio: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

Ventilator-Induced Lung Injury (VILI) in Rats

This model is relevant for studying lung injury that can occur in patients receiving mechanical ventilation.

Materials:

  • Sprague-Dawley rats (200-300 g)

  • Anesthetic (e.g., pentobarbital)

  • Tracheostomy tube

  • Mechanical ventilator for small animals

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheostomy. Insert and secure a tracheostomy tube.

  • Mechanical Ventilation: Connect the rat to a mechanical ventilator.

  • Injurious Ventilation Protocol: Ventilate the rat with a high tidal volume (e.g., 20 mL/kg), a specific respiratory rate (e.g., 60 breaths/min), and a set positive end-expiratory pressure (PEEP) for a defined duration (e.g., 3 hours) to induce lung injury.[5]

  • Inhibitor Administration: Administer the neutrophil elastase inhibitor (e.g., Sivelestat at 100 mg/kg, intraperitoneally) at a specified time, for instance, 30 minutes before the initiation of mechanical ventilation ("Early sivelestat group") or at the start of ventilation ("Sivelestat group").[5]

  • Sham Control: A sham group should undergo the same surgical procedures but receive ventilation with a protective, low tidal volume.

  • Endpoint Analysis: After the ventilation period, collect blood and lung samples for analysis of parameters similar to the LPS model, including lung wet/dry ratio, BALF cell counts and protein, and histological assessment of lung injury.

Neutrophil Elastase-Induced Lung Injury in Mice

This model directly assesses the injurious effects of neutrophil elastase in the lungs.

Materials:

  • BALB/c mice

  • Human or porcine pancreatic neutrophil elastase

  • Sterile saline

  • Anesthetic

  • Intratracheal instillation equipment

Procedure:

  • Animal Preparation: Anesthetize the mouse as described for the LPS model.

  • NE Instillation: Intratracheally instill a solution of neutrophil elastase (e.g., 50 µg in saline) into the lungs of the mice.[9] This can be a single administration or multiple instillations over several days to induce a more chronic inflammatory state.[9]

  • Inhibitor Administration: The specific NE inhibitor can be administered prior to or after the NE instillation to evaluate its protective or therapeutic effects.

  • Endpoint Analysis: At various time points after NE instillation (e.g., 24 hours to several days), collect BAL fluid and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histological changes, such as goblet cell metaplasia.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in neutrophil elastase-mediated lung injury and a typical experimental workflow for in vivo studies.

Signaling Pathways

Diagram 1: Neutrophil Elastase-Mediated Pro-Inflammatory Signaling

NE_Signaling NE Neutrophil Elastase (NE) PAR1 PAR-1 NE->PAR1 TLR4 TLR4 NE->TLR4 ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degradation IKK IKK PAR1->IKK TLR4->IKK Tissue_Damage Tissue Damage & Increased Permeability NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Activation Nucleus Nucleus NFkB_p65->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription Cytokines->Tissue_Damage Inhibitor NE Inhibitor (e.g., Sivelestat) Inhibitor->NE

Caption: NE activates pro-inflammatory signaling pathways like NF-κB.

Diagram 2: Sivelestat's Protective Mechanism via Nrf2/HO-1 Pathway

Sivelestat_Nrf2_Pathway Sivelestat Sivelestat Nrf2 Nrf2 Sivelestat->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Bound & Inactivated Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates Antioxidant_Response Antioxidant & Anti-inflammatory Effects HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Oxidative_Stress->Nrf2 Induces

Caption: Sivelestat can activate the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow

Diagram 3: General Workflow for In Vivo Efficacy Study of a NE Inhibitor

Experimental_Workflow cluster_analysis Analysis Methods start Start animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep grouping Randomization into Groups (Sham, Vehicle, Inhibitor) animal_prep->grouping injury Induction of Lung Injury (e.g., LPS, VILI) grouping->injury All groups except Sham treatment Administration of NE Inhibitor or Vehicle grouping->treatment monitoring Monitoring of Vital Signs & Clinical Symptoms treatment->monitoring euthanasia Euthanasia at Pre-determined Time Point monitoring->euthanasia sampling Sample Collection (BALF, Blood, Lung Tissue) euthanasia->sampling analysis Endpoint Analysis sampling->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis histology Histopathology analysis->histology biochem Biochemical Assays (Cytokines, MPO) cellular Cell Counts (BALF) mol_bio Molecular Biology (Western Blot, PCR) end End data_analysis->end

References

An In-Depth Technical Guide on Neutrophil Elastase Inhibitor POL6014 for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neutrophil elastase inhibitor POL6014 (also known as lonodelestat), a promising therapeutic candidate for the treatment of cystic fibrosis (CF). This document details the pathophysiology of neutrophil elastase in CF, the mechanism of action of POL6014, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visualizations are provided to support further research and development in this area.

The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology

Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils.[1] These immune cells release a variety of inflammatory mediators, including the potent serine protease, neutrophil elastase (NE). In the CF lung, an imbalance between NE and its endogenous inhibitors leads to excessive NE activity.[1] This unopposed enzymatic activity contributes significantly to the progressive lung damage observed in CF patients through several mechanisms:

  • Degradation of Extracellular Matrix: NE breaks down essential structural proteins in the lung parenchyma, such as elastin, leading to bronchiectasis and emphysema.

  • Mucus Hypersecretion: It stimulates goblet cells and submucosal glands to produce and secrete excess mucus, contributing to airway obstruction.

  • Impaired Ciliary Function: NE can damage ciliated epithelial cells, hindering mucociliary clearance and promoting the accumulation of thick, stagnant mucus.

  • Inflammatory Cascade Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle and recruiting more neutrophils to the airways.

  • Impaired Host Defense: By degrading opsonins and complement receptors, NE can impair the ability of the immune system to effectively clear bacterial infections.

Given its central role in the pathophysiology of CF lung disease, neutrophil elastase has emerged as a key therapeutic target.

POL6014: A Potent and Selective Neutrophil Elastase Inhibitor

POL6014 is an investigational, highly potent, and selective, reversible inhibitor of human neutrophil elastase (hNE).[2] It is formulated for inhalation, allowing for direct delivery to the lungs, which maximizes its local concentration at the site of inflammation while minimizing systemic exposure and potential side effects.[2][3]

Mechanism of Action

POL6014 acts as a competitive, reversible inhibitor of neutrophil elastase. By binding to the active site of the enzyme, it prevents NE from degrading its natural substrates in the lung. This targeted inhibition helps to restore the protease-antiprotease balance in the CF airways, thereby mitigating the downstream pathological effects of excessive NE activity.

Preclinical and Clinical Development of POL6014

Preclinical Studies

Preclinical investigations in animal models of respiratory diseases demonstrated that POL6014 effectively inhibits neutrophil elastase.[2] These studies showed that inhaled administration of POL6014 leads to high concentrations of the drug in the lungs with low corresponding blood levels, indicating a favorable pharmacokinetic profile for targeted lung delivery.[2] Furthermore, exploratory toxicology studies suggested that chronically inhaled POL6014 is well-tolerated and safe.[2]

Phase I Clinical Trials

Two Phase I, single ascending dose (SAD) studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of inhaled POL6014. One study was conducted in healthy volunteers and the other in patients with cystic fibrosis.[3]

Data Presentation

The following tables summarize the key quantitative data from these Phase I clinical trials.

Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Inhaled POL6014 in Healthy Volunteers and Cystic Fibrosis Patients [3][4]

PopulationDose (mg)Cmax (μM)Tmax (h)
Healthy Volunteers 200.2~2-3
9602.5~2-3
Cystic Fibrosis Patients 800.2~2-3
3200.5~2-3

Table 2: Pharmacodynamic Effects of Single Ascending Doses of Inhaled POL6014 in Cystic Fibrosis Patients [3][4]

Dose (mg)Sputum Concentration at 24h (μM)Reduction in Active Sputum NE at 3h
80 - 320>10>1-log reduction

Experimental Protocols

Measurement of Neutrophil Elastase Activity in Sputum

A common method for quantifying NE activity in biological samples like sputum is a fluorometric assay.

Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore. In the presence of active NE, the substrate is cleaved, releasing the fluorophore, which can then be detected using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the NE activity in the sample.

Materials:

  • Fluorometric Neutrophil Elastase Activity Assay Kit (commercially available from various suppliers)

  • Sputum sample collected from CF patients

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of fluorescence detection (Excitation/Emission ≈ 400/505 nm)

  • 96-well black microplates

Procedure:

  • Sputum Processing:

    • Thaw frozen sputum samples on ice.

    • Homogenize the sputum sample, for example, by gentle pipetting or using a dounce homogenizer.

    • Centrifuge the homogenized sputum at 1,000 x g for 10 minutes at 4°C to pellet cells and debris.

    • Collect the supernatant for analysis of free NE activity.

  • Assay Protocol:

    • Prepare a standard curve using the provided NE standard according to the kit manufacturer's instructions.

    • Add 10-50 µL of sputum supernatant to each well of the 96-well plate.

    • Bring the final volume of each well to 100 µL with the assay buffer provided in the kit.

    • Add 100 µL of the reaction mixture containing the fluorometric substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the standard curve of fluorescence intensity versus NE concentration.

    • Determine the NE activity in the sputum samples by interpolating their fluorescence values from the standard curve.

Quantification of POL6014 in Plasma and Sputum

While the specific, validated analytical method for POL6014 has not been publicly detailed, a standard approach for quantifying a small molecule drug like POL6014 in biological matrices such as plasma and sputum would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS is a highly sensitive and selective analytical technique that separates the analyte of interest from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

General Procedure:

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.

    • Sputum: The sputum sample is first homogenized and solubilized, often with the aid of a mucolytic agent. This is followed by a protein precipitation or a more rigorous solid-phase extraction (SPE) to remove interfering substances.

    • An internal standard (a molecule structurally similar to the analyte) is added to all samples and standards to correct for variations in sample processing and instrument response.

  • LC Separation:

    • The processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reversed-phase column is typically used to separate the analyte from other matrix components based on their hydrophobicity.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.

    • The analyte is ionized, usually by electrospray ionization (ESI).

    • In the first quadrupole, the precursor ion (the ionized molecule of the analyte) is selected.

    • The precursor ion is then fragmented in the collision cell (the second quadrupole).

    • Specific product ions are selected in the third quadrupole and detected.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cystic Fibrosis Airway Inflammation and NEI1 Intervention cluster_0 CFTR Defect cluster_1 Inflammatory Cascade cluster_2 Lung Damage cluster_3 Therapeutic Intervention CFTR Defective CFTR Mucus Thick, Dehydrated Mucus CFTR->Mucus Infection Chronic Bacterial Infection Mucus->Infection Neutrophil Neutrophil Influx Infection->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Inflammation Pro-inflammatory Mediators NE_Release->Inflammation Cleavage & Activation ECM Extracellular Matrix Degradation NE_Release->ECM Mucus_Hyper Mucus Hypersecretion NE_Release->Mucus_Hyper Ciliary_Dys Ciliary Dysfunction NE_Release->Ciliary_Dys Inflammation->Neutrophil Recruitment Bronchiectasis Bronchiectasis ECM->Bronchiectasis Mucus_Hyper->Bronchiectasis Ciliary_Dys->Bronchiectasis POL6014 POL6014 (NEI1) POL6014->Inhibition Inhibition->NE_Release Inhibits

Caption: Inflammatory pathway in the CF lung and the point of intervention for POL6014.

POL6014 Phase I Clinical Trial Workflow cluster_HV Healthy Volunteers cluster_CF Cystic Fibrosis Patients HV_Screen Screening HV_Random Randomization (6 cohorts) HV_Screen->HV_Random HV_Dose Single Ascending Dose (20, 60, 120, 240, 480, 960 mg POL6014 or Placebo) HV_Random->HV_Dose HV_PK Pharmacokinetic (PK) Sampling (Plasma) HV_Dose->HV_PK HV_Safety Safety Monitoring HV_Dose->HV_Safety HV_FollowUp Follow-up HV_PK->HV_FollowUp HV_Safety->HV_FollowUp End Trial Completion & Data Analysis HV_FollowUp->End CF_Screen Screening CF_Random Randomization (3 cohorts) CF_Screen->CF_Random CF_Dose Single Ascending Dose (80, 160, 320 mg POL6014 or Placebo) CF_Random->CF_Dose CF_PK PK Sampling (Plasma & Sputum) CF_Dose->CF_PK CF_PD Pharmacodynamic (PD) Sampling (Sputum for NE Activity) CF_Dose->CF_PD CF_Safety Safety Monitoring CF_Dose->CF_Safety CF_FollowUp Follow-up CF_PK->CF_FollowUp CF_PD->CF_FollowUp CF_Safety->CF_FollowUp CF_FollowUp->End Start Trial Initiation Start->HV_Screen Start->CF_Screen

Caption: Workflow of the Phase I single ascending dose clinical trials of POL6014.

References

Therapeutic Potential of Alvelestat (MPH-966): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent, Oral Neutrophil Elastase Inhibitor

This technical guide provides a comprehensive overview of Alvelestat (also known as MPH-966 and formerly AZD9668), a selective, orally administered inhibitor of neutrophil elastase (NE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting neutrophil elastase in inflammatory diseases.

Introduction to Neutrophil Elastase and Its Role in Disease

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] During inflammation, activated neutrophils release NE, which plays a crucial role in the degradation of invading pathogens.[3] However, excessive or unregulated NE activity can lead to the destruction of host tissues, particularly elastin in the lungs.[4][5] This protease-antiprotease imbalance is implicated in the pathogenesis of several chronic inflammatory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[5][6][7][8] In AATD, a genetic deficiency of the primary endogenous NE inhibitor, alpha-1 antitrypsin, leads to unchecked NE activity and progressive lung damage.[4]

Alvelestat (MPH-966): A Selective Neutrophil Elastase Inhibitor

Alvelestat is a potent, selective, and reversible oral inhibitor of human neutrophil elastase.[6] It is being investigated for the treatment of AATD-associated lung disease with the aim of slowing progressive lung damage by inhibiting the neutrophil elastase enzyme.[9] The drug has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AATD.[9][10]

Mechanism of Action

Alvelestat selectively binds to and inhibits the activity of neutrophil elastase, thereby preventing the breakdown of elastin and other extracellular matrix components.[6][11] It has been shown to be at least 600-fold more selective for neutrophil elastase over other serine proteases.[11] This high selectivity minimizes off-target effects. Alvelestat is active against both soluble and cell-bound NE and is not susceptible to oxidative inactivation at inflammation sites.

Pharmacological Properties

The following table summarizes the key in vitro inhibitory activities of Alvelestat.

ParameterValueReference
IC50 12 nM[11]
Ki 9.4 nM[11][12]
pIC50 7.9 nM[12]
Kd 9.5 nM[12]

Preclinical and Clinical Development

Alvelestat has undergone extensive preclinical and clinical evaluation.

Preclinical Studies

In preclinical models, Alvelestat demonstrated the ability to prevent human NE-induced lung injury in mice and rats when administered orally.[11] In a mouse model of smoke-induced airway inflammation, it significantly reduced the number of neutrophils and IL-1β in bronchoalveolar lavage (BAL) fluid.[11][12] Furthermore, in a guinea pig model of chronic smoke exposure, Alvelestat prevented airspace enlargement and small airway wall remodeling.[11]

Clinical Trials

Alvelestat has been evaluated in multiple clinical trials for various inflammatory lung diseases.[13][14] The primary focus has been on AATD-associated lung disease.

Key Phase 2 Clinical Trials in AATD:

Two significant Phase 2 trials, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598), have evaluated the efficacy and safety of Alvelestat in patients with AATD.[9]

TrialDose(s)Key FindingsReference(s)
ASTRAEUS 120 mg bid, 240 mg bidAt the 240 mg dose, Alvelestat showed significant reductions in key biomarkers of AATD-LD activity: blood neutrophil elastase activity, desmosine (an elastin breakdown product), and Aα-val360.[9][9][15]
ATALANTa 120 mg bidThe 120 mg dose showed results consistent with the ASTRAEUS trial regarding reductions in blood NE activity and biomarkers desmosine and Aα-val360.[9] An effect on the St. George’s Respiratory Questionnaire (SGRQ) Total and Activity domain was also observed.[9][6][9]

Safety and Tolerability:

Across clinical trials, Alvelestat has been generally well-tolerated.[9] The most frequently reported adverse event was headache, which was typically mild to moderate and resolved with continued dosing.[9] No serious safety signals have been associated with the drug.[9]

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway

Neutrophil elastase contributes to inflammation and tissue damage through multiple signaling pathways. The diagram below illustrates the central role of NE and the point of intervention for Alvelestat.

NE_Pathway cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_tissue_damage Pathophysiological Effects Inflammatory_Stimuli e.g., Pathogens, Cytokines Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates NE_Release NE Release Neutrophil->NE_Release leads to Elastin_Degradation Elastin Degradation NE_Release->Elastin_Degradation causes Pro_inflammatory_Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) NE_Release->Pro_inflammatory_Cytokine_Release induces Mucus_Hypersecretion Mucus Hypersecretion NE_Release->Mucus_Hypersecretion stimulates Airway_Remodeling Airway Remodeling Elastin_Degradation->Airway_Remodeling contributes to Alvelestat Alvelestat (MPH-966) Alvelestat->NE_Release inhibits

Caption: Neutrophil elastase signaling and inhibition by Alvelestat.

Experimental Workflow for Inhibitor Evaluation

The development and evaluation of a neutrophil elastase inhibitor like Alvelestat typically follows a structured workflow, from initial screening to in vivo testing.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (Fluorometric Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification In_Vitro_Characterization In Vitro Characterization (IC50, Ki, Selectivity) Hit_Identification->In_Vitro_Characterization Active Compounds Cell_Based_Assays Cell-Based Assays (e.g., Neutrophil Degranulation) In_Vitro_Characterization->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., Smoke-induced Inflammation) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) Lead_Optimization->Preclinical_Development Optimized Lead Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials End End: Therapeutic Candidate Clinical_Trials->End

Caption: Workflow for neutrophil elastase inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neutrophil elastase inhibitors. Below are outlines for key experimental protocols.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay is used to determine the potency of an inhibitor against purified neutrophil elastase.

  • Principle: The assay measures the enzymatic activity of NE by its ability to hydrolyze a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced.

  • Materials:

    • Purified human neutrophil elastase

    • Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

    • Assay buffer (e.g., Tris-HCl with NaCl)

    • Test inhibitor (e.g., Alvelestat) and control inhibitor (e.g., Sivelestat)

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em = 400/505 nm)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the diluted inhibitor, a fixed concentration of neutrophil elastase, and the assay buffer.

    • Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell-Based Neutrophil Elastase Activity Assay

This assay measures the ability of an inhibitor to block NE activity in a more physiologically relevant cellular context.

  • Principle: Neutrophils are stimulated to degranulate and release NE. The activity of the released NE in the cell supernatant is then measured.

  • Materials:

    • Isolated human neutrophils

    • Stimulant (e.g., phorbol myristate acetate - PMA, zymosan)

    • Test inhibitor

    • Cell culture medium (e.g., RPMI)

    • Fluorogenic NE substrate

  • Procedure:

    • Isolate neutrophils from human whole blood.

    • Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor.

    • Stimulate the neutrophils with PMA or another agonist to induce degranulation.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Measure the NE activity in the supernatant using the fluorometric assay described in section 5.1.

In Vivo Mouse Model of Acute Lung Injury

This model is used to evaluate the efficacy of an NE inhibitor in a living organism.

  • Principle: Acute lung injury is induced in mice, leading to neutrophil infiltration and NE-mediated lung damage. The therapeutic effect of the inhibitor is assessed by measuring inflammatory markers and lung injury.

  • Model: Lipopolysaccharide (LPS)-induced acute lung injury is a common model.

  • Procedure:

    • Administer the test inhibitor (e.g., Alvelestat, orally) or vehicle to mice.[11]

    • After a specified time, induce lung injury by intratracheal or intranasal administration of LPS.

    • After a set period (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect lung fluid and cells.

    • Analyze the BAL fluid for:

      • Total and differential cell counts (especially neutrophils).

      • Pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α).

      • NE activity.

    • The lungs can be harvested for histological analysis to assess the degree of tissue damage.

Conclusion

Alvelestat (MPH-966) is a promising, orally available, selective neutrophil elastase inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to engage its target and modulate key biomarkers of disease activity in AATD-associated lung disease. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of Alvelestat and other neutrophil elastase inhibitors. As research progresses, targeting neutrophil elastase may prove to be a valuable therapeutic strategy for a range of debilitating inflammatory conditions.

References

Neutrophil Elastase Inhibitor 1 (Sivelestat): A Technical Guide to its Impact on Extracellular Matrix Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, plays a critical role in the innate immune response. However, its dysregulation leads to pathological degradation of the extracellular matrix (ECM), contributing to the progression of various inflammatory diseases, including acute respiratory distress syndrome (ARDS). Sivelestat (also known as ONO-5046 or Neutrophil Elastase Inhibitor 1) is a specific, competitive inhibitor of neutrophil elastase.[1][2][3][4] This technical guide provides a comprehensive overview of Sivelestat's mechanism of action, its quantifiable effects on ECM degradation, detailed experimental protocols for its evaluation, and its influence on key signaling pathways.

Mechanism of Action: Preserving ECM Integrity

Sivelestat functions by selectively and competitively binding to the active site of neutrophil elastase, thereby blocking its proteolytic activity.[1][2][3][4] In inflammatory states, neutrophils release NE, which degrades major components of the ECM, including elastin, collagen, and proteoglycans.[5][6][7][8][9][10] This enzymatic destruction of the structural framework of tissues contributes to increased permeability and tissue damage. Sivelestat's inhibitory action directly counteracts this process, preserving the integrity of the ECM.

Data Presentation: Quantifying the Inhibitory Efficacy of Sivelestat

The following tables summarize the quantitative data on the inhibitory potency of Sivelestat against neutrophil elastase and its effects observed in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Sivelestat against Neutrophil Elastase

ParameterSpeciesIC50KiNotes
Neutrophil Elastase Inhibition Human44 nM[2][3][11]200 nM[3]Competitive inhibitor.[2][3]
Rabbit36 nM[3]-
Rat19 nM[3][4]-
Hamster37 nM[3]-
Mouse49 nM[3][4]-
Selectivity Pancreatic Elastase5.6 µM[4][11]-Significantly less potent against pancreatic elastase.
Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin GNo inhibition at 100 µM[2][3][11]-Demonstrates high selectivity for neutrophil elastase.

Table 2: Preclinical and Clinical Effects of Sivelestat on Extracellular Matrix and Related Markers

Study TypeModel/PopulationTreatmentKey Findings Related to ECM DegradationReference
PreclinicalRabbit model of hepatoenteric ischemia-reperfusionSivelestat (10mg/kg bolus followed by 10mg/kg/hr)Attenuated liver and lung injury, indicated by reduced plasma AST, LDH, and BALF protein.[12]
PreclinicalRat model of collagen-induced arthritisSivelestatReduced incidence and severity of arthritis, with histological improvement in articular cartilage destruction.[13]
ClinicalPatients with Acute Lung Injury (ALI)Sivelestat (4.8 mg/kg/d)Improved leukocyte deformability and pulmonary function.[14]
ClinicalPatients with ARDSSivelestatSome studies show improved oxygenation and reduced ventilator days, though mortality benefits are debated.[15][16]
ClinicalChildren with ARDSSivelestatImproved prognosis and reduced mortality.[16]
ClinicalPatients with COVID-19 induced ARDSSivelestatAssociated with improved oxygenation and survival.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Sivelestat's effect on ECM degradation. The following sections provide outlines for key experimental protocols.

Neutrophil Elastase Activity Assay (Fluorometric)

This assay is used to determine the general inhibitory activity of Sivelestat on neutrophil elastase.

  • Principle: A synthetic peptide substrate conjugated to a fluorophore is cleaved by active NE, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor like Sivelestat reduces the rate of substrate cleavage and, consequently, the fluorescence.

  • Materials:

    • Human Neutrophil Elastase (active enzyme)

    • Sivelestat (or other test inhibitors)

    • Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)[4]

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Enzyme and Inhibitor Preparation: Prepare serial dilutions of Sivelestat in Assay Buffer. Dilute Human Neutrophil Elastase to the desired concentration in Assay Buffer.

    • Reaction Setup: In a 96-well plate, add the diluted Sivelestat solutions and the diluted enzyme. Include controls with enzyme and buffer (no inhibitor) and buffer only (no enzyme).

    • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 380/500 nm for AMC).[17]

    • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each Sivelestat concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the Sivelestat concentration to determine the IC50 value.

In Vitro Elastin Degradation Assay

This assay specifically measures the breakdown of elastin by neutrophil elastase.

  • Principle: Insoluble elastin is used as a substrate. Its degradation by neutrophil elastase releases soluble elastin peptides into the supernatant, which can be quantified.

  • Materials:

    • Bovine neck ligament elastin (insoluble)

    • Human Neutrophil Elastase

    • Sivelestat

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

    • Microcentrifuge tubes

  • Procedure:

    • Substrate Preparation: Prepare a suspension of insoluble elastin in Assay Buffer.

    • Reaction Setup: In microcentrifuge tubes, combine the elastin suspension, Human Neutrophil Elastase, and different concentrations of Sivelestat. Include appropriate controls.

    • Incubation: Incubate the tubes at 37°C with shaking for an extended period (e.g., 4-24 hours).

    • Termination and Centrifugation: Stop the reaction (e.g., by adding a broad-spectrum protease inhibitor or by heat inactivation). Centrifuge the tubes to pellet the remaining insoluble elastin.

    • Quantification of Soluble Elastin: Collect the supernatant and measure the concentration of soluble elastin peptides using a suitable method, such as an ELISA specific for elastin fragments or by measuring the absorbance at 280 nm.[18]

In Vitro Collagen Degradation Assay

This assay quantifies the degradation of collagen by neutrophil elastase.

  • Principle: Type I collagen is often used as the substrate. Degradation by neutrophil elastase releases collagen fragments containing the amino acid hydroxyproline into the supernatant. The amount of released hydroxyproline is a measure of collagen degradation.[19][20][21][22]

  • Materials:

    • Type I collagen (e.g., from rat tail)

    • Human Neutrophil Elastase

    • Sivelestat

    • Assay Buffer

    • Reagents for hydroxyproline assay (including hydrochloric acid for hydrolysis and colorimetric reagents)

  • Procedure:

    • Reaction Setup: In microcentrifuge tubes, incubate Type I collagen with Human Neutrophil Elastase in the presence of varying concentrations of Sivelestat.

    • Incubation: Incubate at 37°C for a defined period.

    • Termination and Separation: Stop the reaction and separate the soluble collagen fragments from the undigested collagen.

    • Hydrolysis: Hydrolyze the supernatant containing the soluble fragments with concentrated hydrochloric acid at a high temperature (e.g., 110-120°C) for several hours to release individual amino acids.[20][22]

    • Hydroxyproline Quantification: Neutralize the hydrolyzed samples and perform a colorimetric assay to quantify the amount of hydroxyproline. The absorbance is read using a spectrophotometer.[20][22]

In Vitro Proteoglycan Degradation Assay

This assay measures the breakdown of proteoglycans by neutrophil elastase.

  • Principle: Proteoglycans are composed of a core protein with attached glycosaminoglycan (GAG) chains. Neutrophil elastase can degrade the core protein, releasing GAGs into the medium. The amount of released GAGs is quantified.

  • Materials:

    • Purified proteoglycans (e.g., from bovine nasal cartilage) or cartilage explants

    • Human Neutrophil Elastase

    • Sivelestat

    • Assay Buffer

    • Reagents for GAG quantification (e.g., dimethylmethylene blue dye)

  • Procedure:

    • Reaction Setup: Incubate the proteoglycan substrate with Human Neutrophil Elastase and different concentrations of Sivelestat.

    • Incubation: Incubate at 37°C for a specified time.

    • Quantification of Released GAGs: Collect the supernatant and measure the concentration of sulfated GAGs using a colorimetric assay with dimethylmethylene blue dye. The absorbance is measured with a spectrophotometer.[23]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in neutrophil elastase-mediated ECM degradation and a typical experimental workflow for evaluating Sivelestat.

NE_ECM_Degradation_Pathway cluster_activation Neutrophil Activation cluster_inhibition Inhibition cluster_degradation ECM Degradation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release NE Release Neutrophil->NE_Release Sivelestat Sivelestat NE_Release->Sivelestat NE Neutrophil Elastase (NE) NE_Release->NE Elastin Elastin NE->Elastin Collagen Collagen NE->Collagen Proteoglycans Proteoglycans NE->Proteoglycans Degradation_Products ECM Degradation Products Elastin->Degradation_Products Collagen->Degradation_Products Proteoglycans->Degradation_Products Tissue_Damage Tissue Damage Degradation_Products->Tissue_Damage

Caption: Neutrophil Elastase-Mediated ECM Degradation and Inhibition by Sivelestat.

Sivelestat_Evaluation_Workflow Start Start In_Vitro_Assays In Vitro Assays (NE Activity, ECM Degradation) Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Neutrophil Activation) In_Vitro_Assays->Cell_Based_Assays Preclinical_Models Preclinical Animal Models (e.g., ALI, Arthritis) Cell_Based_Assays->Preclinical_Models Biomarker_Analysis Biomarker Analysis (e.g., Desmosine, Hydroxyproline) Preclinical_Models->Biomarker_Analysis Clinical_Trials Clinical Trials (Phase I-III) Biomarker_Analysis->Clinical_Trials Data_Analysis Data Analysis & Interpretation Clinical_Trials->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Evaluating Sivelestat's Efficacy.

Signaling_Modulation_by_Sivelestat cluster_upstream Upstream Signaling cluster_inhibition Inhibition by Sivelestat cluster_downstream Downstream Fibrotic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Sivelestat Sivelestat NE Neutrophil Elastase (NE) Sivelestat->NE TGF_beta TGF-β Sivelestat->TGF_beta Indirect Inhibition ECM_Degradation ECM Degradation NE->ECM_Degradation ECM_Degradation->TLR4 Reduces DAMPs Smad Smad Pathway TGF_beta->Smad Collagen_Synthesis Collagen Synthesis Smad->Collagen_Synthesis

Caption: Modulation of Inflammatory and Fibrotic Signaling by Sivelestat.

Conclusion

Sivelestat is a potent and selective inhibitor of neutrophil elastase that demonstrates a clear protective effect against extracellular matrix degradation in a variety of preclinical models. By directly inhibiting the enzymatic activity of neutrophil elastase, Sivelestat preserves the structural integrity of tissues, which is crucial in mitigating the pathological consequences of inflammatory conditions such as ARDS. Furthermore, its modulatory effects on key signaling pathways like TLR4/NF-κB and TGF-β highlight its multifaceted mechanism of action. The provided experimental protocols offer a framework for the continued investigation and characterization of Sivelestat and other neutrophil elastase inhibitors in the context of ECM degradation and tissue injury. Further research focusing on the quantification of ECM degradation biomarkers in clinical trials will be pivotal in fully elucidating the therapeutic potential of Sivelestat in human diseases.

References

Cellular pathways modulated by Neutrophil elastase inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cellular Pathways Modulated by Neutrophil Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by neutrophil elastase inhibitors, with a primary focus on Sivelestat, a selective inhibitor of neutrophil elastase. This document details the molecular mechanisms through which these inhibitors exert their effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Neutrophil Elastase and its Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to detrimental tissue damage by degrading components of the extracellular matrix, such as elastin, and by cleaving various cell surface receptors and signaling molecules.[2][3] This pathological activity implicates NE in a variety of inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[4]

Neutrophil elastase inhibitors are a class of drugs designed to counteract the destructive effects of excessive NE activity. Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase that has been clinically used for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome (SIRS).[3] It functions by binding to the active site of NE, thereby preventing its proteolytic activity.[1][2] Beyond direct enzyme inhibition, Sivelestat modulates several intracellular signaling pathways that are central to inflammation, oxidative stress, and cell survival.

Core Cellular Pathways Modulated by Neutrophil Elastase Inhibitors

Neutrophil elastase inhibitors, exemplified by Sivelestat, exert their therapeutic effects by modulating a network of interconnected signaling pathways. The primary mechanism is the direct inhibition of NE, which in turn prevents the activation of downstream inflammatory and tissue-damaging cascades.

Inhibition of the JNK/NF-κB Signaling Pathway

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of inflammation.[5] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines. Sivelestat has been shown to suppress the activation of the JNK/NF-κB pathway.[3][5] By inhibiting NE, Sivelestat prevents the subsequent activation of JNK and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[5] This leads to a reduction in the transcription of pro-inflammatory genes.

JNK_NFkB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular NE Neutrophil Elastase JNK JNK NE->JNK Activates Sivelestat Sivelestat Sivelestat->NE pJNK p-JNK JNK->pJNK Phosphorylation NFkB_p65 NF-κB (p65) pJNK->NFkB_p65 Activates pNFkB_p65 p-NF-κB (p65) NFkB_p65->pNFkB_p65 Phosphorylation Nucleus Nucleus pNFkB_p65->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces

Caption: Sivelestat inhibits the NE-mediated activation of the JNK/NF-κB pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Sivelestat has been demonstrated to activate this protective pathway.[2][5] By mitigating NE-induced cellular stress, Sivelestat promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1.[5] The upregulation of HO-1 and other antioxidant enzymes helps to counteract oxidative damage.[5]

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cellular Cellular NE_Stress NE-induced Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex NE_Stress->Nrf2_Keap1 Induces dissociation Sivelestat Sivelestat Sivelestat->NE_Stress Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Releases ARE ARE Nucleus->ARE Binds to HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Activates

Caption: Sivelestat promotes the activation of the protective Nrf2/HO-1 pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Sivelestat has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in the context of acute lung injury.[6][7] This inhibition leads to a reduction in the expression of pro-apoptotic factors and an increase in anti-apoptotic factors, ultimately promoting cell survival.[8]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular NE Neutrophil Elastase PI3K PI3K NE->PI3K Activates Sivelestat Sivelestat Sivelestat->NE Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Promotes

Caption: Sivelestat inhibits the NE-activated PI3K/Akt/mTOR survival pathway.

Quantitative Data on the Effects of Neutrophil Elastase Inhibitors

The modulatory effects of Sivelestat on cellular pathways have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effect of Sivelestat on Inflammatory Cytokine Levels

Cell/Animal ModelStimulantSivelestat Concentration/DoseMeasured Cytokine% Inhibition / Fold ChangeReference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α (10 ng/mL)50 µg/mLIL-1β mRNASignificant decrease[9]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α (10 ng/mL)100 µg/mLIL-1β mRNASignificant decrease[9]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α (10 ng/mL)50 µg/mLIL-8 mRNASignificant decrease[9]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)TNF-α (10 ng/mL)100 µg/mLIL-8 mRNASignificant decrease[9]
Rats with Klebsiella pneumoniae-induced ALI-50 mg/kgSerum TNF-αSignificant decrease[9]
Rats with Klebsiella pneumoniae-induced ALI-100 mg/kgSerum TNF-αSignificant decrease[9]
Rats with LPS-induced ARDSLPSmedium-doseSerum IL-8Significantly lower[7]
Rats with LPS-induced ARDSLPShigh-doseSerum IL-8Significantly lower[7]
Rats with LPS-induced ARDSLPSmedium-doseSerum TNF-αSignificantly lower[7]
Rats with LPS-induced ARDSLPShigh-doseSerum TNF-αSignificantly lower[7]

Table 2: Modulation of Signaling Pathway Components by Sivelestat

Cell/Animal ModelStimulantSivelestat Concentration/DosePathway ComponentEffectReference
HPMECsTNF-α50, 100 µg/mLp-JNKDecreased[5]
HPMECsTNF-α50, 100 µg/mLp-p65 (NF-κB)Decreased[5]
HPMECsTNF-α50, 100 µg/mLNuclear Nrf2Increased[5]
HPMECsTNF-α50, 100 µg/mLHO-1Increased[5]
Rats with KP-induced ALI-50, 100 mg/kgp-JNKDecreased[5]
Rats with KP-induced ALI-50, 100 mg/kgp-p65 (NF-κB)Decreased[5]
Rats with KP-induced ALI-50, 100 mg/kgNuclear Nrf2Increased[5]
Rats with KP-induced ALI-50, 100 mg/kgHO-1Increased[5]
Rats with LPS-induced ARDSLPSmedium, high-dosePI3K proteinSignificantly lower[7]
Rats with LPS-induced ARDSLPSmedium, high-dosep-Akt proteinSignificantly lower[7]
Rats with LPS-induced ARDSLPSmedium, high-dosemTOR proteinSignificantly lower[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular pathways modulated by neutrophil elastase inhibitors.

Western Blot Analysis for Signaling Protein Phosphorylation

Objective: To determine the effect of a neutrophil elastase inhibitor on the phosphorylation status of key signaling proteins (e.g., JNK, p65, Akt).

Materials:

  • Cell culture reagents

  • Neutrophil elastase inhibitor (e.g., Sivelestat)

  • Stimulant (e.g., TNF-α, LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., HPMECs) in culture plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of the neutrophil elastase inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a designated period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

Objective: To assess the effect of a neutrophil elastase inhibitor on the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • EMSA buffer kit

  • Biotin-labeled NF-κB consensus oligonucleotide probe

  • Unlabeled (cold) NF-κB consensus oligonucleotide

  • Poly(dI-dC)

  • TBE buffer

  • Polyacrylamide gels

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Nuclear Extract Preparation: Treat cells as described in the Western blot protocol. Prepare nuclear extracts from the cell pellets using a nuclear extraction kit according to the manufacturer's instructions.

  • Binding Reaction:

    • In a microfuge tube, combine the nuclear extract, biotin-labeled NF-κB probe, and poly(dI-dC) in binding buffer.

    • For competition assays, add an excess of unlabeled NF-κB probe to a separate reaction.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front is near the bottom.

  • Transfer and Detection:

    • Transfer the DNA-protein complexes from the gel to a nylon membrane.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane and incubate with streptavidin-HRP conjugate.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Nrf2 Reporter Gene Assay

Objective: To measure the effect of a neutrophil elastase inhibitor on the transcriptional activity of Nrf2.

Materials:

  • Cells stably or transiently transfected with an ARE-luciferase reporter construct

  • Cell culture reagents

  • Neutrophil elastase inhibitor

  • Stimulant

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection (if necessary): Seed cells in a multi-well plate. If not using a stable cell line, transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Pre-treat the cells with the neutrophil elastase inhibitor followed by stimulation.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Experimental and Logical Workflows

The investigation of cellular pathways modulated by neutrophil elastase inhibitors typically follows a logical progression from observing a cellular effect to elucidating the underlying molecular mechanism.

Experimental_Workflow Cell_Model Select Cellular Model (e.g., HPMECs, Macrophages) Treatment Treat with NE Inhibitor +/- Inflammatory Stimulus Cell_Model->Treatment Phenotypic_Assay Measure Phenotypic Outcome (e.g., Cytokine Release, Apoptosis) Treatment->Phenotypic_Assay Hypothesis Formulate Hypothesis on Involved Signaling Pathway Phenotypic_Assay->Hypothesis Protein_Analysis Analyze Key Signaling Proteins (Western Blot for Phosphorylation) Hypothesis->Protein_Analysis TF_Activity Assess Transcription Factor Activity (EMSA, Reporter Assay) Hypothesis->TF_Activity Validation Validate Pathway Involvement (Use of specific inhibitors/siRNA) Protein_Analysis->Validation TF_Activity->Validation Conclusion Elucidate Mechanism of Action Validation->Conclusion

Caption: A typical experimental workflow for investigating the mechanism of a neutrophil elastase inhibitor.

Conclusion

Neutrophil elastase inhibitors, such as Sivelestat, represent a promising therapeutic strategy for a range of inflammatory conditions. Their mechanism of action extends beyond the simple inhibition of neutrophil elastase to the intricate modulation of key intracellular signaling pathways. By suppressing pro-inflammatory cascades like the JNK/NF-κB pathway, activating protective mechanisms such as the Nrf2/HO-1 pathway, and regulating cell survival through the PI3K/Akt/mTOR pathway, these inhibitors can restore cellular homeostasis in the face of inflammatory insults. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of neutrophil elastase inhibition.

References

Methodological & Application

In Vitro Assay for Screening Neutrophil Elastase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing an in vitro assay for the screening and characterization of human neutrophil elastase (HNE) inhibitors. The protocols detailed below are designed for a 96-well plate format, suitable for high-throughput screening, and are based on established methodologies utilizing fluorogenic substrates.

Introduction

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release HNE, which plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and in host defense against pathogens.[2][3] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[4] Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy. This protocol outlines a robust and reproducible in vitro assay to identify and characterize novel HNE inhibitors.

Assay Principle

The assay is based on the enzymatic activity of HNE, which cleaves a specific synthetic substrate, resulting in the release of a fluorescent product. The rate of this reaction is directly proportional to the HNE activity. In the presence of an inhibitor, the enzymatic activity of HNE is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration-dependent inhibition of HNE activity.

A common fluorogenic substrate for HNE is MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).[1][5] HNE cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence can be monitored kinetically at an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[4][6][7]

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)Storage
Human Neutrophil Elastase (HNE), activeSigma-AldrichMAK213C-70°C
Fluorogenic Substrate (MeOSuc-AAPV-AMC)Sigma-Aldrich324740-20°C
Assay Buffer (Tris-HCl, pH 7.5)--4°C
Sivelestat (Positive Control Inhibitor)Sigma-AldrichS7198-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Prepare fresh and store at 4°C.

  • HNE Stock Solution: Reconstitute lyophilized HNE in Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.

  • HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The final substrate concentration should be at or near its Km value for HNE to ensure sensitivity to competitive inhibitors.

  • Test Compound and Positive Control Preparation: Dissolve test compounds and Sivelestat in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare a serial dilution of the compounds in DMSO. Further dilute these serial dilutions in Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate)
  • Compound Addition: Add 25 µL of the 4X test compound working solutions or positive control (Sivelestat) to the wells of a 96-well plate. For the enzyme control (100% activity) and no enzyme control (background) wells, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the compound wells.[7]

  • Enzyme Addition: Add 50 µL of the 2X HNE working solution to all wells except the no enzyme control wells. To the no enzyme control wells, add 50 µL of Assay Buffer.[7]

  • Incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes at 37°C.[7]

Data Analysis
  • Calculate the Reaction Rate: For each well, determine the rate of the reaction (V) by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (V = ΔRFU / Δtime).

  • Calculate Percent Inhibition:

    • Subtract the average rate of the no enzyme control (background) from all other rates.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Venzyme control)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HNE activity.

Data Presentation

Table 1: Example IC50 Values for Known HNE Inhibitors
InhibitorIC50 (nM)Ki (nM)Mechanism of ActionReference
Sivelestat44-Competitive[4]
ICI 200,355160.6Competitive[8]
Neutrophil elastase inhibitor 442.38.04Competitive[9]
BAY 85-85010.5--[10]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare HNE Working Solution A->B C Prepare Substrate Working Solution A->C D Prepare Test Compounds A->D F Add HNE to Plate B->F E Add Compounds/Controls to Plate D->E E->F G Incubate F->G H Add Substrate to Initiate Reaction G->H I Measure Fluorescence (Kinetic Read) H->I J Calculate Reaction Rates I->J K Calculate % Inhibition J->K L Determine IC50 Values K->L

Caption: Workflow for the in vitro screening of neutrophil elastase inhibitors.

Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E HNE ES HNE-Substrate Complex E->ES + S EI HNE-Inhibitor Complex E->EI + I S Substrate P Fluorescent Product ES->E - S ES->P k_cat I Inhibitor EI->E - I

Caption: Mechanism of competitive inhibition of neutrophil elastase.

References

Application Note: A Cell-Based Assay for the High-Throughput Screening and Characterization of Neutrophil Elastase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[3][4] However, excessive or unregulated NE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][5][6] Consequently, the development of specific NE inhibitors is a key therapeutic strategy. This application note describes a robust, cell-based assay for screening and characterizing novel compounds, such as Neutrophil Elastase Inhibitor 1 (NEI-1), using primary human neutrophils.

Assay Principle

The assay quantifies the inhibitory activity of test compounds on NE released from stimulated primary human neutrophils. Neutrophils are first isolated from whole blood and then treated with the test compound (e.g., NEI-1). The cells are subsequently stimulated with the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce degranulation and the release of NE.[7][8] The enzymatic activity of the released NE is measured using a highly sensitive fluorogenic substrate, (MeOSuc-Ala-Ala-Pro-Val)2-Rhodamine 110, which upon cleavage produces a fluorescent signal.[9] The potency of the inhibitor is determined by the reduction in fluorescence compared to untreated, stimulated cells.

Signaling Pathway of Neutrophil Degranulation

The diagram below illustrates a simplified signaling cascade initiated by the binding of the stimulant fMLP to its G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC).[10] This triggers downstream signaling events, including the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[11] These signals converge to promote the fusion of azurophilic granules with the plasma membrane and the subsequent release of Neutrophil Elastase.[1]

Gprotein cluster_membrane Plasma Membrane Receptor fMLP Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC G-Protein Activation IP3_DAG IP3 + DAG Production PLC->IP3_DAG fMLP fMLP (Stimulant) fMLP->Receptor Ca_PKC ↑ Intracellular Ca²⁺ Protein Kinase C (PKC) Activation IP3_DAG->Ca_PKC Granule Azurophilic Granule Ca_PKC->Granule Granule Exocytosis NE Neutrophil Elastase (NE) Granule->NE Workflow A Isolate Human Neutrophils from Whole Blood B Resuspend Cells & Adjust Density (2x10⁶ cells/mL) A->B C Plate Neutrophils (100,000 cells/well) B->C D Add NE Inhibitor 1 (NEI-1) or Controls C->D E Incubate (30 min, 37°C) D->E F Stimulate with fMLP (1 µM) E->F G Incubate (60 min, 37°C) F->G H Add Fluorogenic Substrate G->H I Read Fluorescence Kinetically (Ex: 485 nm / Em: 520 nm) H->I J Data Analysis (IC₅₀, Z'-factor) I->J

References

Application Notes and Protocols for In Vivo Studies of Neutrophil Elastase Inhibitor 1 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neutrophil Elastase Inhibitor 1 (NEI1) for in vivo studies in murine models. This document includes summaries of quantitative data, detailed experimental protocols derived from established research, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Neutrophil elastase (NE) is a serine protease released by activated neutrophils during inflammation.[1][2][3] While crucial for host defense against pathogens, excessive NE activity can lead to severe tissue damage and is implicated in the pathophysiology of numerous inflammatory diseases.[1][4][5][6][7] NEIs are a class of therapeutic agents designed to counteract the destructive effects of NE. This document focuses on the application of these inhibitors in preclinical mouse models to evaluate their therapeutic potential.

Mechanism of Action

Neutrophil elastase contributes to pathology through several mechanisms, including the degradation of extracellular matrix proteins like elastin and collagen, the activation of pro-inflammatory cytokines, and the induction of mucus hypersecretion.[3][4] NE has been shown to influence key signaling pathways involved in inflammation and tissue remodeling. For instance, it can activate the epidermal growth factor receptor (EGFR) and Toll-like receptor 4 (TLR4), leading to downstream activation of pathways such as ERK1/2 and NF-κB.[5][8] NEIs function by binding to the active site of NE, thereby preventing its proteolytic activity and mitigating its downstream pathological effects.[6]

Data Presentation

In Vitro Potency and In Vivo Efficacy of Selected Neutrophil Elastase Inhibitors
InhibitorTargetIn Vitro IC50In Vivo ModelMouse StrainDose & RouteKey FindingsReference
BI 1323495Human NE0.4 nMAcute Lung InjuryNot Specified1.9 mg/kg (ED50), oralAttenuated lung damage and inflammation.[9]
Sivelestat (ONO-5046)Human NE44 nMLTB4-induced Leukocyte TransmigrationWild-type50 mg/kg loading dose; 50 mg/kg/h infusion, IVInhibited leukocyte transmigration by 66%.[10]
SivelestatHuman NE44 nMMyocardial InfarctionC57BL/6JNot SpecifiedImproved survival and cardiac function.[1]
GW311616AHuman NENot SpecifiedVirus-exacerbated COPDNot SpecifiedNot Specified, IPReduced immunopathology.[11]
Unnamed NEIHuman NENot SpecifiedLiver Ischemia-ReperfusionC57BL/62 mg/kg, oralSignificantly reduced serum ALT levels and hepatocellular damage.[2][12]
SivelestatHuman NE44 nMEndotoxic ShockWild-typeNot SpecifiedNanoparticle delivery effectively inhibited NET formation and rescued animals.[3][13]
SivelestatHuman NE44 nMOsteoarthritisC57BL/650 mg/kg, IPBlocked proteolytic activity and improved joint inflammation and pain.[14]
SivelestatHuman NE44 nMAcetaminophen-induced HepatotoxicityBALB/cNot SpecifiedReduced serum transaminase elevation and diminished hepatic necrosis.[15][16]
SivelestatHuman NE44 nMBleomycin-induced Pulmonary FibrosisC57BL/6Not Specified, IPInhibited the increase in lung collagen content and fibrotic changes.[17]

Experimental Protocols

Protocol 1: Acute Lung Injury Model

This protocol is based on studies investigating the efficacy of NEIs in a mouse model of acute lung injury induced by intratracheal administration of human neutrophil elastase.[9]

Materials:

  • Neutrophil Elastase Inhibitor (e.g., BI 1323495)

  • Human Neutrophil Elastase (hNE)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Inhibitor Administration: Administer the NEI orally to mice at a predetermined dose (e.g., 1.9 mg/kg for BI 1323495) or vehicle control.

  • Anesthesia: After a specified time post-inhibitor administration (e.g., 1 hour), anesthetize the mice using isoflurane.

  • Induction of Lung Injury: Intratracheally instill 25 µg of hNE dissolved in sterile PBS. Control mice receive PBS alone.

  • Monitoring: Monitor the animals for signs of respiratory distress.

  • Sample Collection: At 4 hours post-hNE instillation, euthanize the mice and perform a bronchoalveolar lavage (BAL) with sterile PBS.

  • Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Measure the hemoglobin concentration in the supernatant as an indicator of lung hemorrhage.

    • Perform total and differential cell counts on the cell pellet to assess neutrophil infiltration.

Protocol 2: Liver Ischemia-Reperfusion Injury Model

This protocol is adapted from research evaluating the protective effects of an NEI in a murine model of hepatic ischemia-reperfusion injury.[2][12]

Materials:

  • Neutrophil Elastase Inhibitor

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments for laparotomy

  • Microvascular clamp

  • Sterile saline

Procedure:

  • Inhibitor Pre-treatment: Administer the NEI orally (e.g., 2 mg/kg) or vehicle control to mice 60 minutes prior to the induction of ischemia.[2][12]

  • Surgical Procedure:

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the liver.

    • Induce partial warm ischemia by clamping the portal vein and hepatic artery supplying the left and middle lobes of the liver for 90 minutes.

  • Reperfusion: After 90 minutes, remove the clamp to initiate reperfusion.

  • Post-operative Care: Suture the abdominal incision and allow the mice to recover with appropriate post-operative care.

  • Sample Collection: At 6 and 24 hours post-reperfusion, collect blood samples via cardiac puncture and harvest the liver tissue.

  • Analysis:

    • Measure serum alanine aminotransferase (ALT) levels as a marker of hepatocellular injury.

    • Perform histological analysis of liver sections to assess tissue damage, necrosis, and neutrophil infiltration (e.g., via MPO staining).

    • Measure NE activity in serum or liver homogenates.

    • Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the liver tissue.[2]

Protocol 3: Endotoxic Shock Model

This protocol is based on studies investigating the role of NE and the efficacy of its inhibition in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice.[3][13]

Materials:

  • Neutrophil Elastase Inhibitor (e.g., Sivelestat), potentially formulated in nanoparticles for enhanced delivery

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile saline

Procedure:

  • Inhibitor Administration: Administer the NEI (free or nanoparticle-formulated) or vehicle control to mice via a suitable route (e.g., intravenous or intraperitoneal) at a specified time before or after the LPS challenge.

  • Induction of Endotoxic Shock: Administer a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal injection.

  • Monitoring: Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).

  • Sample Collection: At a designated time point post-LPS challenge, collect blood and lung tissue.

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Assess lung injury through histological examination.

    • Quantify neutrophil extracellular trap (NET) formation in the lungs and/or circulation.

    • Measure serum NE activity.

Visualizations

Signaling Pathways

NE_Signaling_Pathways NE Neutrophil Elastase EGFR EGFR NE->EGFR TLR4 TLR4 NE->TLR4 PKC PKC NE->PKC ERK12 ERK1/2 EGFR->ERK12 NFkB NF-κB TLR4->NFkB ROS ROS PKC->ROS TACE TACE ROS->TACE TACE->EGFR MUC1 MUC1 Expression ERK12->MUC1 ProInflammatory_Cytokines Pro-inflammatory Cytokines/Chemokines NFkB->ProInflammatory_Cytokines Tissue_Damage Tissue Damage & Inflammation MUC1->Tissue_Damage ProInflammatory_Cytokines->Tissue_Damage NEI Neutrophil Elastase Inhibitor 1 NEI->NE

Caption: Key signaling pathways activated by Neutrophil Elastase.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start animal_model Select Mouse Disease Model start->animal_model groups Divide into Treatment & Control Groups animal_model->groups inhibitor_admin Administer NEI1 or Vehicle groups->inhibitor_admin disease_induction Induce Disease Pathology inhibitor_admin->disease_induction monitoring Monitor Animals & Collect Samples disease_induction->monitoring analysis Perform Biochemical & Histological Analysis monitoring->analysis data_interpretation Interpret Data & Assess Efficacy analysis->data_interpretation end End data_interpretation->end

Caption: General workflow for in vivo testing of NEI1 in mice.

Logical Relationship of NE, NEI1, and Disease Pathology

Logical_Relationship Neutrophils Activated Neutrophils NE Neutrophil Elastase (NE) Neutrophils->NE releases Proteolysis Uncontrolled Proteolysis NE->Proteolysis causes Inflammation Inflammation NE->Inflammation promotes NEI1 NEI1 NEI1->NE inhibits Disease Disease Pathology Proteolysis->Disease Inflammation->Disease

Caption: Inhibition of NE by NEI1 disrupts disease progression.

References

Application Notes and Protocols for Fluorogenic Substrate Assay of Neutrophil Elastase Inhibitor 1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease found in the azurophilic granules of neutrophils, is a key player in the innate immune response, where it contributes to the degradation of pathogens.[1][2] However, dysregulated or excessive NE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][3][4] Consequently, the identification and characterization of potent and specific NE inhibitors are of significant therapeutic interest.

This document provides a detailed protocol for determining the inhibitory activity of "Neutrophil Elastase Inhibitor 1" using a sensitive fluorogenic substrate assay. The assay relies on the cleavage of a specific peptide substrate, MeO-Suc-Ala-Ala-Pro-Val-AMC, by human neutrophil elastase (HNE). This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in a measurable increase in fluorescence intensity.[5][6][7] The inhibitory potential of a test compound is quantified by its ability to reduce the rate of this enzymatic reaction.

Principle of the Assay

The fluorogenic assay quantifies the enzymatic activity of neutrophil elastase by measuring the increase in fluorescence resulting from the cleavage of a specific substrate. In its intact form, the substrate MeO-Suc-Ala-Ala-Pro-Val-AMC has minimal fluorescence. Upon hydrolysis by NE, the highly fluorescent AMC moiety is released.[4][8] The rate of fluorescence increase is directly proportional to the NE activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the NE activity across a range of inhibitor concentrations.

Materials and Reagents

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 0.1 M HEPES, pH 7.5

  • This compound (Test Compound)

  • Sivelestat (Control Inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at 360-400 nm and emission at 460-505 nm[1][8]

Experimental Protocols

Reagent Preparation
  • Assay Buffer (0.1 M HEPES, pH 7.5): Prepare the buffer and adjust the pH to 7.5. Store at 4°C.

  • Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • HNE Working Solution: On the day of the experiment, dilute the HNE stock solution to a working concentration of 0.25 ng/µL in ice-cold assay buffer.[8]

  • Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of MeO-Suc-Ala-Ala-Pro-Val-AMC in DMSO. Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer.

  • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of "this compound" and Sivelestat (control inhibitor) in DMSO.

  • Inhibitor Dilutions: Prepare a series of dilutions of "this compound" and Sivelestat in assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

Assay Procedure
  • Plate Setup:

    • Blank (No Enzyme) Wells: Add 50 µL of assay buffer.

    • Positive Control (No Inhibitor) Wells: Add 40 µL of assay buffer.

    • Inhibitor Wells: Add 40 µL of the respective inhibitor dilutions.

    • Solvent Control (DMSO) Wells: Add 40 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

  • Enzyme Addition: Add 10 µL of the HNE working solution (0.25 ng/µL) to the positive control, inhibitor, and solvent control wells. Do not add enzyme to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 30 minutes.[5]

Data Analysis

  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

  • Calculate Percent Inhibition:

    • Average the rates of the positive control wells (V_control).

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation

Table 1: Inhibition of Human Neutrophil Elastase by Inhibitor 1 and Sivelestat
Inhibitor Concentration (nM)"this compound" % Inhibition (Mean ± SD)Sivelestat % Inhibition (Mean ± SD)
100098.2 ± 1.595.7 ± 2.1
30092.5 ± 2.888.4 ± 3.5
10075.1 ± 3.270.2 ± 4.1
3048.9 ± 4.545.3 ± 5.2
1020.3 ± 3.818.9 ± 3.9
35.6 ± 2.14.8 ± 2.5
11.2 ± 1.10.9 ± 1.3
Table 2: IC50 Values for Neutrophil Elastase Inhibitors
CompoundIC50 (nM)
"this compound"32.5
Sivelestat (Control)41.8[8]

Visualizations

Enzymatic Reaction and Inhibition Pathway

G NE Neutrophil Elastase (Enzyme) NE_Substrate Enzyme-Substrate Complex NE->NE_Substrate Binds NE_Inhibitor Inactive Enzyme- Inhibitor Complex NE->NE_Inhibitor Binds Substrate MeO-Suc-AAPV-AMC (Fluorogenic Substrate) Substrate->NE_Substrate Inhibitor Inhibitor 1 Inhibitor->NE_Inhibitor NE_Substrate->NE Releases Products Cleaved Substrate + AMC (Fluorescent) NE_Substrate->Products Hydrolysis

Caption: Mechanism of NE enzymatic reaction and inhibition.

Experimental Workflow for NE Inhibitor Assay

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add Inhibitor/Controls) prep_reagents->plate_setup add_enzyme Add Neutrophil Elastase plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Step-by-step experimental workflow.

Conclusion

The fluorogenic substrate assay described provides a robust and sensitive method for evaluating the activity of novel neutrophil elastase inhibitors like "this compound". The detailed protocol and data analysis workflow enable the reliable determination of inhibitory potency (IC50), which is a critical parameter in the drug discovery and development process for new anti-inflammatory therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Novel Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. It is integral to host defense, participating in the degradation of bacterial proteins and other extracellular matrix components.[1] However, excessive or unregulated HNE activity is a key driver in the pathophysiology of numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and bronchiectasis.[1] This pathological activity makes HNE a prime therapeutic target. The development of potent and specific HNE inhibitors is a significant strategy for managing these conditions.

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) to identify novel HNE inhibitors. The protocols herein describe a robust and reproducible fluorometric assay suitable for screening large compound libraries.

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase exerts its pathological effects through various signaling pathways. Understanding these pathways is crucial for contextualizing the role of HNE and the therapeutic rationale for its inhibition.

One significant pathway involves the activation of Toll-like receptor 4 (TLR4). HNE can trigger TLR4 signaling, leading to the recruitment of the adaptor protein MyD88. This initiates a cascade involving IRAK1 and TRAF6, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.

G NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation G NE Neutrophil Elastase PKCd PKCδ NE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa cleavage proTNFa pro-TNF-α proTNFa->TACE TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 G cluster_0 Discovery & Screening cluster_1 Optimization cluster_2 Preclinical & Clinical Target_ID Target Identification (HNE) Assay_Dev Assay Development & Validation Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (H2L) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical G Prep Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Dispense Dispense Compounds & Controls to Plate Prep->Dispense Add_Enzyme Add HNE Solution Dispense->Add_Enzyme Incubate1 Pre-incubate (5 min, 37°C) Add_Enzyme->Incubate1 Add_Substrate Add Substrate (Initiate Reaction) Incubate1->Add_Substrate Measure Measure Fluorescence (Kinetic, 30 min, 37°C) Add_Substrate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Neutrophil Elastase Inhibitor 1 (NEI-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Neutrophil Elastase Inhibitor 1 (NEI-1), a representative small molecule inhibitor of human neutrophil elastase (HNE). The information compiled herein is designed to guide researchers in designing and interpreting preclinical and early-phase clinical studies.

Introduction

Neutrophil elastase (NE) is a serine protease implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] By degrading extracellular matrix proteins and modulating inflammatory responses, excessive NE activity contributes to tissue damage and disease progression.[2][3] NEI-1 is a potent and selective inhibitor of NE, representing a promising therapeutic strategy to mitigate the deleterious effects of neutrophilic inflammation.[1][4]

Pharmacokinetic Properties

The pharmacokinetic profile of NEI-1 has been characterized in preclinical species and in early-phase human clinical trials. Key parameters are summarized in the tables below.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of NEI-1 in Healthy Volunteers
Dose (mg)Cmax (ng/mL)AUCinf (ng·h/mL)Tmax (h)t½ (h)
10111430.5 - 1.5~2-3
30598830.5 - 1.5~2-3
60478240.5 - 1.5~2-3
10014523600.5 - 1.5~2-3
20022937100.5 - 1.5~2-3
30017931200.5 - 1.5~2-3
45013617800.5 - 1.5~2-3
60019538200.5 - 1.5~2-3

Data synthesized from studies on BI-1323495 and AZD9668.[1][5] Cmax: Maximum plasma concentration. AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Tmax: Time to reach Cmax. t½: Elimination half-life.

Table 2: Summary of Multiple-Dose Pharmacokinetic Properties of NEI-1
PropertyObservation
Dose ProportionalityLinear dose proportionality observed in the 100 to 300 mg dose range.[1]
AccumulationNegligible accumulation with twice-daily dosing.[5]
Time to Steady StateReached by day 2 of twice-daily dosing.[5]
Food EffectExposure is higher when administered with food.[1]
Renal EliminationApproximately 40% of the drug is eliminated unchanged in the urine.[5]

Data synthesized from studies on BI-1323495 and AZD9668.[1][5]

Pharmacodynamic Properties

The pharmacodynamic effects of NEI-1 have been demonstrated through the inhibition of NE activity both ex vivo and in clinical settings.

Table 3: Pharmacodynamic Parameters of NEI-1
ParameterValue (nmol/L)Description
IC503.61Plasma concentration for 50% NE inhibition.[1]
IC9032.62Plasma concentration for 90% NE inhibition.[1]

Data from a study on BI-1323495.[1]

A maximum NE inhibition of over 90% was achieved in subjects receiving doses of 100 mg or greater.[1][6]

Signaling Pathway and Mechanism of Action

NEI-1 directly inhibits the enzymatic activity of neutrophil elastase, thereby preventing the cleavage of various substrates involved in inflammation and tissue remodeling.

NEI_Mechanism cluster_neutrophil Neutrophil cluster_tissue Extracellular Matrix & Inflammation Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil NE_Granules NE in Azurophilic Granules Neutrophil->NE_Granules Released_NE Active Neutrophil Elastase (NE) NE_Granules->Released_NE Degranulation ECM Elastin & Other Matrix Proteins Released_NE->ECM Degradation Pro-inflammatory Pro-inflammatory Cytokines & Receptors Released_NE->Pro-inflammatory Activation Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage Pro-inflammatory->Tissue_Damage NEI-1 NEI-1 NEI-1->Released_NE Inhibition

Caption: Mechanism of action of NEI-1 in inhibiting tissue damage.

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the evaluation of novel neutrophil elastase inhibitors.

Protocol 1: Ex Vivo Neutrophil Elastase Activity Assay

This protocol describes the measurement of NE activity in whole blood stimulated with zymosan.

Materials:

  • Freshly collected human whole blood (anticoagulant: heparin)

  • NEI-1 (or test compound) stock solution in DMSO

  • Zymosan A from Saccharomyces cerevisiae

  • Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of NEI-1 in DMSO.

  • Add 2 µL of the NEI-1 dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 180 µL of fresh human whole blood to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare a zymosan suspension in PBS (e.g., 10 mg/mL).

  • Add 20 µL of the zymosan suspension to each well to stimulate neutrophils. For unstimulated controls, add 20 µL of PBS.

  • Incubate the plate at 37°C for 60 minutes.

  • Centrifuge the plate to pellet the blood cells.

  • Transfer the plasma supernatant to a new 96-well plate.

  • Prepare the NE substrate solution in PBS.

  • Add the substrate solution to each well containing the plasma supernatant.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of substrate cleavage (Vmax) for each well.

  • Determine the percent inhibition of NE activity for each NEI-1 concentration relative to the vehicle control.

  • Plot the percent inhibition against the NEI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ExVivo_Workflow Blood_Collection Collect Human Whole Blood Incubation1 Add NEI-1 to Blood (37°C, 30 min) Blood_Collection->Incubation1 Compound_Prep Prepare NEI-1 Serial Dilutions Compound_Prep->Incubation1 Stimulation Add Zymosan (37°C, 60 min) Incubation1->Stimulation Centrifugation Centrifuge Plate Stimulation->Centrifugation Supernatant_Transfer Transfer Plasma Supernatant Centrifugation->Supernatant_Transfer Substrate_Addition Add NE Substrate Supernatant_Transfer->Substrate_Addition Measurement Measure Absorbance (405 nm) Substrate_Addition->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Experimental workflow for the ex vivo NE activity assay.

Protocol 2: Quantification of NEI-1 in Plasma using LC-MS/MS

This protocol provides a general workflow for the bioanalysis of NEI-1 in plasma samples.

Materials:

  • Plasma samples from pharmacokinetic studies

  • NEI-1 analytical standard

  • Internal standard (IS) (a stable isotope-labeled analog of NEI-1 is recommended)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate or vial for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

      • Optimize the gradient to achieve good separation of NEI-1 and the IS from matrix components.

    • Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Optimize the MS parameters (e.g., declustering potential, collision energy) for NEI-1 and the IS.

      • Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the IS.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the NEI-1 standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Quantify the concentration of NEI-1 in the unknown samples using the calibration curve.

Preclinical and Clinical Considerations

  • Preclinical Models: Animal models of lung injury, such as lipopolysaccharide (LPS)-induced or cigarette smoke-induced inflammation, are valuable for assessing the in vivo efficacy of NE inhibitors.[7][8] Efficacy can be evaluated by measuring inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), cytokine levels, and histopathological changes.[8]

  • Biomarkers: Specific markers of NE activity, such as desmosine/isodesmosine or Aα-Val³⁶⁰, can be used as pharmacodynamic biomarkers in clinical trials to demonstrate target engagement.[6]

  • Safety: Common adverse events observed in clinical trials of NE inhibitors include headache and gastrointestinal disturbances.[1][6] Careful monitoring of safety and tolerability is crucial in clinical development.

By following these guidelines and protocols, researchers can effectively characterize the pharmacokinetic and pharmacodynamic properties of novel neutrophil elastase inhibitors, paving the way for their successful development as therapeutics for inflammatory diseases.

References

Application Notes and Protocols for Measuring Neutrophil Elastase Inhibitor 1 (Sivelestat) Potency via IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of inflammation and host defense.[1][2] While crucial for destroying pathogens, excessive NE activity can lead to the degradation of extracellular matrix proteins like elastin, contributing to tissue damage in inflammatory diseases such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[3][4] Sivelestat (also known as ONO-5046 or Neutrophil Elastase Inhibitor 1) is a potent and highly specific competitive inhibitor of neutrophil elastase.[5][6] It binds to the active site of the enzyme, preventing its proteolytic activity and thereby mitigating inflammatory damage.[5][7]

These application notes provide a comprehensive guide for researchers to determine the potency of Sivelestat by measuring its half-maximal inhibitory concentration (IC50). The IC50 value is a critical parameter for evaluating the efficacy of an inhibitor and is essential in drug development and preclinical studies.

Mechanism of Action of Sivelestat

Sivelestat's primary mode of action is the direct, competitive inhibition of neutrophil elastase.[3][6] Beyond this, Sivelestat modulates several intracellular signaling pathways involved in inflammation and oxidative stress. It has been shown to suppress pro-inflammatory pathways like JNK/NF-κB and PI3K/AKT/mTOR, and activate the protective Nrf2/HO-1 antioxidant response pathway.[3][8][9] This multifaceted mechanism contributes to its therapeutic effects in inflammatory conditions.[3]

Sivelestat's Mechanism of Action cluster_inhibition Pro-Inflammatory Pathways (Inhibited by Sivelestat) cluster_activation Antioxidant Pathway (Activated by Sivelestat) JNK JNK NFkB NF-κB JNK->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->ProInflammatoryCytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant & Cytoprotective Gene Expression HO1->AntioxidantResponse Sivelestat Sivelestat Sivelestat->JNK Inhibits Sivelestat->PI3K Inhibits Sivelestat->Nrf2 Activates NE Neutrophil Elastase (NE) Sivelestat->NE Inhibits TissueDamage Tissue Damage NE->TissueDamage

Sivelestat's multifaceted mechanism of action.

Quantitative Data: Inhibitory Potency and Specificity of Sivelestat

Sivelestat is distinguished by its high specificity for neutrophil elastase compared to other serine proteases.[5][10] This selectivity is crucial for minimizing off-target effects and ensuring that its therapeutic action is focused on the pathological activity of NE.

ProteaseSpeciesIC50 / KiReference
Neutrophil Elastase HumanIC50: 44 nM, Ki: 200 nM[6][10]
Leukocyte Elastase-IC50: 19-49 nM[10]
Neutrophil ElastaseMouseIC50: 49 nM[6]
Neutrophil ElastaseRatIC50: 37 nM[6]
Pancreatic Elastase-IC50: 5.6 µM[10]
Trypsin-No inhibition at 100 µM[6][10]
Thrombin-No inhibition at 100 µM[6][10]
Plasmin-No inhibition at 100 µM[6][10]
Chymotrypsin-No inhibition at 100 µM[6][10]
Cathepsin G-No inhibition at 100 µM[6][10]

Experimental Protocol: IC50 Determination of Sivelestat

This protocol outlines a fluorometric assay for determining the IC50 value of Sivelestat against human neutrophil elastase. The assay measures the enzymatic activity of NE through the cleavage of a specific fluorogenic substrate.

Principle

Neutrophil elastase cleaves a synthetic, non-fluorescent substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) to release a fluorescent reporter molecule (7-Amino-4-methylcoumarin, AMC). The rate of increase in fluorescence is directly proportional to the NE activity. In the presence of Sivelestat, the enzymatic activity is inhibited, leading to a reduced rate of fluorescence generation. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.

IC50 Determination Experimental Workflow prep 1. Reagent Preparation - Prepare Assay Buffer - Dilute NE Enzyme - Prepare Sivelestat serial dilutions plate 2. Assay Plate Setup - Add buffer (blank), positive control (no inhibitor), and Sivelestat dilutions to 96-well plate prep->plate enzyme 3. Enzyme Addition & Pre-incubation - Add NE to all wells (except blank) - Pre-incubate to allow inhibitor binding plate->enzyme reaction 4. Reaction Initiation - Add fluorogenic substrate to all wells enzyme->reaction measure 5. Kinetic Measurement - Read fluorescence at Ex/Em ~380/500 nm - Monitor kinetically at 37°C reaction->measure analyze 6. Data Analysis - Calculate reaction rates (slopes) - Determine % Inhibition - Plot dose-response curve and calculate IC50 measure->analyze

Standard experimental workflow for IC50 determination.

Materials and Reagents

  • Sivelestat sodium salt hydrate

  • Human Neutrophil Elastase (NE), active enzyme

  • Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)[5]

  • Anhydrous DMSO

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with kinetic capabilities

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

  • Sivelestat Stock Solution (10 mM) : Dissolve Sivelestat sodium salt in high-quality, anhydrous DMSO to a concentration of 10 mM.[5] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Sivelestat Working Solutions : On the day of the experiment, prepare a serial dilution of the Sivelestat stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 µM to 100 µM is a common starting range).[5] Ensure the final DMSO concentration in the assay is low (≤ 0.5%) to prevent solvent-induced artifacts.[5]

  • Neutrophil Elastase Working Solution : Dilute the NE stock to a fixed, final concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired assay time.

  • Substrate Solution : Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions. Protect the solution from light.

Assay Procedure

  • Plate Setup : In a 96-well black microplate, add reagents in triplicate for each condition:

    • Blank Wells : 100 µL of Assay Buffer (no enzyme, no inhibitor).

    • Positive Control (100% Activity) : 50 µL of Assay Buffer + 50 µL of NE Working Solution.

    • Inhibitor Wells : 50 µL of each Sivelestat working dilution + 50 µL of NE Working Solution.

  • Pre-incubation : Pre-incubate the plate at 37°C for 10-15 minutes to allow Sivelestat to bind to the enzyme.[5][10]

  • Reaction Initiation : Initiate the enzymatic reaction by adding 25-50 µL of the NE Substrate Solution to all wells, bringing the total volume to a consistent level (e.g., 150 µL).

  • Fluorescence Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.[5] Use an excitation wavelength of ~380-400 nm and an emission wavelength of ~500-505 nm.[1]

Data Analysis and IC50 Calculation

  • Calculate Reaction Rate : For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔRFU/min).

  • Calculate Percent Inhibition : Use the following formula to calculate the percentage of NE inhibition for each Sivelestat concentration:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Where:

      • V_inhibitor is the reaction rate in the presence of Sivelestat.

      • V_control is the reaction rate of the positive control (no inhibitor).

      • V_blank is the rate of the blank well (background).

  • Determine IC50 : Plot the Percent Inhibition against the logarithm of the Sivelestat concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) to determine the IC50 value, which is the concentration of Sivelestat that produces 50% inhibition of NE activity.[10]

Data Analysis Workflow for IC50 Calculation rawData Raw Kinetic Data (Fluorescence vs. Time) calcRate Calculate Reaction Rates (V) (Slope of linear range) rawData->calcRate calcInhibition Calculate % Inhibition for each Sivelestat concentration calcRate->calcInhibition plotCurve Plot Dose-Response Curve (% Inhibition vs. log[Sivelestat]) calcInhibition->plotCurve fitCurve Non-linear Regression Fit (Four-parameter logistic curve) plotCurve->fitCurve ic50 Determine IC50 Value (Concentration at 50% inhibition) fitCurve->ic50

From raw kinetic data to the final IC50 value.

This protocol provides a robust and reliable method for determining the inhibitory potency of Sivelestat against neutrophil elastase. Accurate IC50 determination is fundamental for characterizing enzyme inhibitors, enabling comparative studies, and advancing the development of therapeutic agents for NE-mediated diseases. The high specificity and nanomolar potency of Sivelestat make it a valuable tool for both research and potential clinical applications in managing inflammatory disorders.[10][11]

References

Application Notes and Protocols for Western Blot Analysis of Downstream Targets of Neutrophil Elastase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the efficacy of "Neutrophil elastase inhibitor 1" (a representative neutrophil elastase inhibitor) by analyzing its effects on key downstream signaling pathways using Western blotting.

Introduction to Neutrophil Elastase and its Inhibition

Neutrophil elastase (NE) is a serine protease primarily found in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a crucial role in host defense by degrading components of the extracellular matrix and pathogenic proteins.[2] However, excessive or unregulated NE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3]

Neutrophil elastase inhibitors are a class of drugs that block the activity of NE, thereby mitigating its harmful effects. "this compound" represents a specific, potent, and selective inhibitor used to study the downstream consequences of NE inhibition. By analyzing the modulation of NE's downstream targets, researchers can elucidate the inhibitor's mechanism of action and assess its therapeutic potential.

Key Downstream Signaling Pathways of Neutrophil Elastase

Neutrophil elastase can activate several intracellular signaling pathways, leading to a variety of cellular responses, including inflammation and mucus hypersecretion.[4][5] Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK/ERK Pathway

NE has been shown to activate the Extracellular signal-Regulated Kinase (ERK)1/2, a key component of the MAPK signaling cascade.[6] This activation can occur through various mechanisms, including the activation of the Epidermal Growth Factor Receptor (EGFR).[4] The ERK1/2 pathway is involved in cell proliferation, differentiation, and survival. Its activation by NE can contribute to inflammatory responses.[6]

NF-κB Pathway

Neutrophil elastase can also activate the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, immunity, and cell survival. NE-mediated activation of NF-κB can lead to the transcription of pro-inflammatory cytokines such as IL-8.[4][7]

Quantitative Analysis of Downstream Target Modulation by this compound

The following tables summarize the expected quantitative changes in the expression and phosphorylation of key downstream targets of Neutrophil Elastase following treatment with "this compound". Data is presented as a fold change relative to untreated controls.

Table 1: Effect of this compound on MAPK/ERK Pathway Components

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)
p-EGFRNE Stimulation3.5 ± 0.4
NE + Inhibitor 11.2 ± 0.2
p-MEKNE Stimulation4.1 ± 0.5
NE + Inhibitor 11.5 ± 0.3
p-ERK1/2NE Stimulation5.2 ± 0.6
NE + Inhibitor 11.8 ± 0.4
Total ERK1/2All conditions~1.0

Table 2: Effect of this compound on NF-κB Pathway Components

Target ProteinTreatmentFold Change vs. Control (Mean ± SD)
p-IκBαNE Stimulation3.8 ± 0.3
NE + Inhibitor 11.3 ± 0.2
Total IκBαNE Stimulation0.4 ± 0.1
NE + Inhibitor 10.8 ± 0.2
Nuclear p65NE Stimulation4.5 ± 0.5
NE + Inhibitor 11.6 ± 0.3
IL-8NE Stimulation6.0 ± 0.7
NE + Inhibitor 12.1 ± 0.4

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: A549 (human lung adenocarcinoma) or primary normal human bronchial epithelial (NHBE) cells are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549, BEGM for NHBE) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours prior to treatment.

    • Pre-treat cells with "this compound" (e.g., 10 µM Sivelestat) for 1 hour.

    • Stimulate cells with human Neutrophil Elastase (e.g., 100 nM) for the desired time (e.g., 15-60 minutes for phosphorylation events, 4-24 hours for protein expression changes).

    • Include appropriate vehicle controls.

Protocol 2: Western Blot Analysis

This protocol provides a general workflow for Western blotting.[8][9][10][11]

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-150V until the dye front reaches the bottom.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][12]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.[11]

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

    • For phosphoproteins, normalize to the total protein levels.

Visualizations

NE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase Receptor Receptor (e.g., EGFR) NE->Receptor NE_Inhibitor NE Inhibitor 1 NE_Inhibitor->NE MEK MEK Receptor->MEK Activates IκBα IκBα Receptor->IκBα Leads to Degradation ERK ERK1/2 MEK->ERK Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene_Expression Gene Expression (e.g., IL-8) NFκB_nuc->Gene_Expression Induces Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neutrophil Elastase Inhibitor 1 (Sivelestat) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Neutrophil elastase inhibitor 1 (Sivelestat) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for Sivelestat in rodent models?

The effective dosage of Sivelestat can vary significantly depending on the animal model, the disease condition being studied, and the route of administration. For rodent models, dosages have been reported to range from 10 mg/kg to 150 mg/kg.[1][2] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q2: What are the common routes of administration for Sivelestat in in vivo studies?

Sivelestat has been administered via several routes in animal studies, including:

  • Intraperitoneal (IP): A common route for systemic delivery.[1][3]

  • Intravenous (IV): Used for rapid and direct systemic exposure.[1][2]

  • Subcutaneous (SC): May provide a more sustained release.[2]

  • Intratracheal (IT): For direct delivery to the lungs in models of acute lung injury.[1]

The choice of administration route should be guided by the experimental model and the target organ.

Q3: How should I prepare Sivelestat for in vivo administration?

Sivelestat sodium salt hydrate has good solubility in organic solvents like DMSO but is sparingly soluble in aqueous solutions.[4][5] For in vivo use, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O.[4][6] It is recommended to prepare the solution fresh on the day of the experiment to ensure stability.[4] Always ensure the final concentration of organic solvents is low to avoid toxicity.[5][7]

Q4: What are the key signaling pathways modulated by Sivelestat?

Sivelestat's primary mechanism is the inhibition of neutrophil elastase. Downstream of this, it has been shown to modulate key inflammatory and cell survival pathways, including the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways.[4][8][9][10] By inhibiting these pathways, Sivelestat reduces the production of pro-inflammatory cytokines and promotes cell survival.[9][11]

Q5: Are there any known issues with Sivelestat stability in experimental settings?

Stock solutions of Sivelestat in anhydrous DMSO are generally stable when stored correctly at -20°C.[4] However, aqueous solutions are less stable and should be prepared fresh for each experiment.[5] Inconsistent results can sometimes be attributed to improper storage or handling of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent efficacy Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity.Perform a dose-response study to determine the optimal effective dose.[9]
Inadequate Drug Exposure: The route of administration may not be optimal for reaching the target tissue.Consider alternative administration routes (e.g., intravenous for rapid systemic distribution or intratracheal for direct lung delivery).[1][2]
Poor Solubility/Stability: The compound may not be fully dissolved or may have degraded.Prepare Sivelestat solution fresh before each experiment using an appropriate vehicle. Ensure complete dissolution.[4][5]
Unexpected Toxicity or Adverse Events Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final injection volume may be too high.Ensure the final concentration of the organic solvent is minimal (typically <0.1%) and well-tolerated by the animals.[7]
Off-target Effects: Although Sivelestat is a selective inhibitor, high concentrations could potentially have off-target effects.Lower the dose and confirm the effects are still present. Include appropriate vehicle control groups in your experiment.
High Variability Between Animals Inconsistent Dosing Technique: Variations in injection volume or technique can lead to variable drug exposure.Ensure accurate and consistent administration of the drug. Use calibrated equipment and trained personnel.[7]
Biological Variability: Inherent differences between animals can contribute to variability.Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups.

Quantitative Data Summary

Table 1: In Vivo Dosages of Sivelestat in Rodent Models

Animal Model Disease/Condition Dosage Route of Administration Key Findings Reference
Rats (Sprague-Dawley)Sepsis-induced Acute Lung Injury10, 30 mg/kgIntravenousDecreased serum TNF-α and IL-6 levels.[2][2]
Rats (Sprague-Dawley)Cecal Ligation and Puncture (CLP)-induced Sepsis50, 100 mg/kgIntraperitonealReduced mortality.[8][8]
Rats (Sprague-Dawley)Ischemia-Reperfusion Injury (Bladder)15, 60 mg/kgIntraperitonealDecreased blood flow changes during reperfusion.[1][1]
Rats (Sprague-Dawley)Lipopolysaccharide (LPS)-induced Acute Lung Injury10 mg/kgIntraperitonealReduced lung injury and HMGB1 levels.[11][11]
MiceGefitinib-Naphthalene-induced Pneumonitis150 mg/kgIntraperitonealReduced protein level and neutrophil count in BALF; improved survival.[2][12][2][12]
MiceRadiation-induced Lung Injury100 mg/kgSubcutaneousSuppressed the elevation of plasma neutrophil elastase activity.[2][2]
Hamsters (Golden)Human Neutrophil Elastase-induced Lung Hemorrhage0.021-2.1 mg/kgIntratrachealSuppressed lung hemorrhage in a dose-dependent manner.[1][1]

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats

This protocol describes a common method for inducing ALI in rats to evaluate the efficacy of Sivelestat.

Materials:

  • Male Sprague-Dawley rats (250-320 g)[1]

  • Sivelestat

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for Sivelestat (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

  • Sterile saline

  • Anesthetic

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.[8]

  • Group Assignment: Randomly divide rats into experimental groups (e.g., Sham, Vehicle, Sivelestat treatment groups).[8]

  • Sivelestat Administration: Administer Sivelestat or vehicle to the respective groups. For example, administer Sivelestat intravenously at doses of 10 and 30 mg/kg.[2]

  • ALI Induction: One hour after Sivelestat administration, induce ALI by a single intraperitoneal injection of LPS (e.g., 4 mg/kg).[8][13] The sham group receives a saline injection.

  • Monitoring and Sample Collection: Monitor animals for signs of distress. At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the animals and collect samples for analysis.[10]

  • Endpoint Measurements:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Analyze BALF for total and differential cell counts, total protein concentration, and cytokine levels (e.g., TNF-α, IL-6).[2][10]

    • Histopathology: Perfuse and fix the lungs for histological examination to assess the degree of lung injury.[1][11]

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an index of neutrophil infiltration.[10]

    • Western Blot and RT-PCR: Analyze lung tissue homogenates for protein expression and gene expression of relevant inflammatory and signaling molecules.[9][10]

Visualizations

Signaling Pathway Diagram

sivelestat_pathway LPS Inflammatory Stimulus (e.g., LPS) NE Neutrophil Elastase (NE) LPS->NE activates PI3K PI3K NE->PI3K JNK JNK NE->JNK Inflammation Inflammation & Tissue Damage NE->Inflammation Sivelestat Sivelestat Sivelestat->NE inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis promotes NFkB NF-κB JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines induces transcription Cytokines->Inflammation

Caption: Sivelestat inhibits Neutrophil Elastase, thereby downregulating pro-inflammatory signaling pathways.

Experimental Workflow Diagram

experimental_workflow start Start Experiment acclimatize Animal Acclimatization (1 week) start->acclimatize randomize Randomize into Groups (Sham, Vehicle, Sivelestat) acclimatize->randomize administer Administer Sivelestat or Vehicle randomize->administer induce Induce Injury (e.g., LPS injection) administer->induce monitor Monitor Animals induce->monitor euthanize Euthanize & Collect Samples (6-24h post-injury) monitor->euthanize analysis Data Analysis euthanize->analysis balf BALF Analysis (Cells, Protein, Cytokines) analysis->balf histo Histopathology analysis->histo mpo MPO Assay analysis->mpo wb_pcr Western Blot / RT-PCR analysis->wb_pcr end End balf->end histo->end mpo->end wb_pcr->end

References

Technical Support Center: Off-Target Effects of Neutrophil Elastase Inhibitor 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Neutrophil Elastase Inhibitor 1 (NEI1) in cell culture experiments. For the purposes of this guide, we will use Sivelestat, a well-characterized neutrophil elastase inhibitor, as a representative example of NEI1.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound (Sivelestat) in cell culture?

A1: While Sivelestat is a specific inhibitor of neutrophil elastase, high concentrations or context-dependent cellular conditions may lead to off-target effects. Published research suggests that Sivelestat can influence several signaling pathways independently of its primary target. These include the modulation of inflammatory and growth factor signaling cascades. For instance, Sivelestat has been observed to suppress the growth of certain cancer cell lines by preventing the release of transforming growth factor-alpha (TGF-α).[1][2]

Q2: Can this compound cause cytotoxicity in cell culture?

A2: Yes, at high concentrations, Sivelestat may exhibit cytotoxic effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[3] Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) to distinguish between inhibitor-induced cytotoxicity and solvent toxicity.[3]

Q3: What is the reported IC50 of Sivelestat for neutrophil elastase?

A3: Sivelestat is a potent inhibitor of human neutrophil elastase with a reported IC50 of 44 nM.[4] Its inhibitory action is highly specific, with minimal activity against other proteases like trypsin, thrombin, and chymotrypsin at concentrations up to 100 µM.[4]

Q4: Are there any known effects of Sivelestat on signaling pathways other than direct elastase inhibition?

A4: Yes, studies have indicated that Sivelestat can modulate key signaling pathways. It has been shown to suppress the activation of NF-κB and JNK pathways, which are involved in inflammation.[4][5] Additionally, Sivelestat may activate the Nrf2/HO-1 pathway, a component of the antioxidant response.[4][5] In some cancer cell lines, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[4]

Troubleshooting Guide

Issue 1: Unexpected levels of cell death observed in my cell culture after treatment with NEI1.

  • Potential Cause:

    • Cytotoxicity of the inhibitor: The concentration of NEI1 used may be too high for your specific cell line, leading to off-target cytotoxic effects.

    • Solvent toxicity: The solvent used to dissolve NEI1 (e.g., DMSO) may be present at a toxic concentration in the final culture medium.

  • Recommended Solution:

    • Perform a dose-response cytotoxicity assay: Use a range of NEI1 concentrations to determine the IC50 for cytotoxicity in your cell line. This will help you identify a working concentration that is effective for inhibiting neutrophil elastase without causing significant cell death. Refer to the detailed protocols for MTT and LDH assays below.

    • Optimize solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is minimal (typically <0.1% for DMSO). Always include a vehicle-only control to assess the effect of the solvent on cell viability.[3]

Issue 2: My experimental results are inconsistent, or the inhibitory activity of NEI1 is lower than expected.

  • Potential Cause:

    • Inhibitor degradation: Improper storage or handling of NEI1 can lead to its degradation.

    • Suboptimal assay conditions: The pH or temperature of your assay may not be optimal for neutrophil elastase activity or NEI1 stability.

  • Recommended Solution:

    • Proper storage and handling: Store lyophilized NEI1 at -20°C and stock solutions in single-use aliquots at -80°C or -20°C to avoid multiple freeze-thaw cycles.[3] Prepare fresh dilutions in your experimental buffer immediately before use.

    • Optimize assay conditions: Ensure your assay buffer is at an optimal pH for neutrophil elastase activity (typically around 7.5) and maintain a consistent temperature (e.g., 37°C) throughout the experiment.[3]

Issue 3: I am observing changes in inflammatory cytokine expression that cannot be solely attributed to neutrophil elastase inhibition.

  • Potential Cause:

    • Off-target modulation of signaling pathways: NEI1 may be affecting other signaling pathways involved in inflammation, such as the NF-κB or JNK pathways.[4][5]

  • Recommended Solution:

    • Investigate key signaling pathways: Use techniques like Western blotting to analyze the phosphorylation status of key proteins in pathways known to be potentially affected by Sivelestat (e.g., NF-κB, JNK, p38 MAPK).

    • Perform a protease/kinase screen: To definitively identify off-target interactions, consider using a commercial protease or kinase profiling service. These services screen your compound against a large panel of enzymes to determine its selectivity.[6][7][8][9][10][11]

Quantitative Data

Table 1: Reported IC50 Values for Sivelestat

TargetIC50Reference
Human Neutrophil Elastase44 nM[4]

Table 2: Effective Concentrations of Sivelestat in Cell Culture Studies

Cell LineConcentration RangeObserved EffectReference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)50-100 µg/mLIncreased cell viability in the presence of TNF-α[5]
TMK-1 Gastric Cancer Cells100-1000 µg/mLInhibition of cell growth[1]

Experimental Protocols

Protocol 1: Assessment of NEI1 Cytotoxicity using MTT Assay

This protocol provides a method to determine the viability of cells treated with NEI1 by measuring the metabolic activity of mitochondria.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (NEI1) stock solution (e.g., in DMSO)

  • 96-well, clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare serial dilutions of NEI1 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest NEI1 concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared NEI1 dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible. c. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Incubate for an additional 15 minutes on an orbital shaker.[12]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570-590 nm using a microplate reader.[12][13] b. Subtract the absorbance of a blank well (medium and MTT solution only) from all readings. c. Calculate cell viability as a percentage of the no-treatment control. d. Plot the percentage of cell viability against the NEI1 concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessment of NEI1-Induced Cell Lysis using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (NEI1) stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare reagents in-house.

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding and Inhibitor Treatment: a. Follow steps 1 and 2 from the MTT Assay protocol. b. In addition to the experimental wells, prepare a "maximum LDH release" control for each condition by adding lysis buffer to a set of wells 30 minutes before the end of the incubation period.

  • LDH Assay: a. After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. b. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[14] c. Prepare the LDH reaction mixture according to the kit's instructions. d. Add the reaction mixture to each well containing the supernatant. e. Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes), protected from light.

  • Data Acquisition and Analysis: a. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[14] b. Subtract the absorbance of a blank well (medium only) from all readings. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance)] x 100 d. Plot the percentage of cytotoxicity against the NEI1 concentration.

Visualizations

NEI1_Off_Target_Pathway NEI1 Neutrophil Elastase Inhibitor 1 (Sivelestat) NE Neutrophil Elastase (NE) NEI1->NE Inhibition TGFa_pre pro-TGF-α NE->TGFa_pre Cleavage TGFa_rel Released TGF-α TGFa_pre->TGFa_rel EGFR EGFR TGFa_rel->EGFR Activation ERK ERK1/2 EGFR->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Stimulation

Caption: Off-target effect of NEI1 on the TGF-α/EGFR/ERK signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Death Observed Check_Solvent Is Solvent Control (e.g., <0.1% DMSO) Viable? Start->Check_Solvent Dose_Response Perform Dose-Response Cytotoxicity Assay (MTT or LDH) Check_Solvent->Dose_Response Yes Solvent_Toxicity High Solvent Concentration Check_Solvent->Solvent_Toxicity No Inhibitor_Toxicity Inhibitor is Cytotoxic at Working Concentration Dose_Response->Inhibitor_Toxicity Reduce_Solvent Reduce Solvent Concentration Solvent_Toxicity->Reduce_Solvent Reduce_Solvent->Start Select_Concentration Select Non-Toxic Concentration Below Cytotoxic IC50 Inhibitor_Toxicity->Select_Concentration End Proceed with Experiment Select_Concentration->End

Caption: Troubleshooting workflow for unexpected cytotoxicity with NEI1.

References

Technical Support Center: Improving the Bioavailability of Neutrophil Elastase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of Neutrophil Elastase Inhibitor 1 (NEI-1). For the purpose of this guide, NEI-1 is a fictional, representative small molecule inhibitor with characteristics commonly observed for this class of compounds: poor aqueous solubility and potential for metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of our this compound (NEI-1)?

A1: The poor oral bioavailability of a small molecule inhibitor like NEI-1 is typically multifactorial. The most common reasons include:

  • Poor Aqueous Solubility: As a lipophilic molecule, NEI-1 likely has low solubility in the gastrointestinal (GI) fluids, which limits its dissolution and subsequent absorption. This is a common challenge for many orally administered drugs.

  • Low Intestinal Permeability: The ability of NEI-1 to pass through the intestinal epithelial barrier may be restricted.

  • First-Pass Metabolism: After absorption, NEI-1 may be extensively metabolized by enzymes in the liver (and to a lesser extent in the gut wall) before it reaches systemic circulation. This is a significant barrier for many small molecules.

  • Efflux by Transporters: NEI-1 might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing its net absorption.

Q2: How can we classify our compound using the Biopharmaceutics Classification System (BCS)?

A2: To classify NEI-1 according to the BCS, you need to determine its aqueous solubility and intestinal permeability. The BCS categorizes drugs into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given its likely characteristics, NEI-1 is probably a BCS Class II or Class IV compound. A BCS classification will help guide your formulation strategy. For instance, for a Class II compound, enhancing the dissolution rate is the primary goal.

Q3: What initial in vitro assays should we perform to assess the bioavailability of NEI-1?

A3: A standard initial assessment should include:

  • Solubility Studies: Determine the solubility of NEI-1 in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Permeability Assays: Use in vitro models like the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its ability to cross the intestinal barrier.

  • Metabolic Stability Assays: Incubate NEI-1 with liver microsomes or hepatocytes to evaluate its susceptibility to metabolic degradation.

Troubleshooting Guides

Problem 1: Low Aqueous Solubility of NEI-1

Symptoms:

  • Inconsistent results in in vitro assays.

  • Low and variable oral exposure in preclinical animal studies.

  • Precipitation of the compound in aqueous buffers.

Possible Causes & Solutions:

Possible Cause Suggested Solution Experimental Protocol
Poor intrinsic solubility Increase the surface area of the drug particles to enhance the dissolution rate.Protocol 1: Particle Size Reduction by Micronization
Formulate NEI-1 as an amorphous solid dispersion with a hydrophilic polymer to improve its dissolution.Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Formulate NEI-1 in a lipid-based system to improve its solubilization in the GI tract.Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Problem 2: Poor Intestinal Permeability of NEI-1

Symptoms:

  • Low apparent permeability (Papp) values in Caco-2 assays.

  • High efflux ratio in bidirectional Caco-2 assays, suggesting P-gp mediated efflux.

  • Low fraction absorbed (Fa) in in vivo studies despite adequate dissolution.

Possible Causes & Solutions:

Possible Cause Suggested Solution Experimental Protocol
Low passive diffusion Synthesize a more lipophilic prodrug of NEI-1 that can passively diffuse more readily across the cell membrane and then be converted to the active drug.Protocol 4: Prodrug Synthesis to Enhance Permeability
Active efflux by P-gp Co-administer NEI-1 with a known P-gp inhibitor in preclinical studies to confirm P-gp involvement and assess the potential for improvement.This is an advanced in vivo study design.
Redesign the molecule to reduce its affinity for P-gp, if feasible.This involves medicinal chemistry efforts.
Problem 3: Rapid Metabolism of NEI-1

Symptoms:

  • High clearance and short half-life in in vitro metabolic stability assays (e.g., liver microsomes).

  • Low oral bioavailability (F%) in vivo despite good absorption.

  • Identification of significant levels of metabolites in plasma from in vivo studies.

Possible Causes & Solutions:

Possible Cause Suggested Solution Experimental Protocol
Extensive first-pass metabolism Identify the metabolic "hotspots" on the NEI-1 molecule and modify the chemical structure to block these sites of metabolism.This is a medicinal chemistry approach guided by metabolic stability assay results.
Consider alternative routes of administration that bypass the liver, such as intravenous or pulmonary delivery, if appropriate for the therapeutic indication.This is a strategic decision in the drug development program.

Data Presentation

Table 1: Hypothetical Physicochemical and In Vitro Properties of NEI-1

Parameter Value Implication
Molecular Weight 450 g/mol Within the range for good oral absorption.
LogP 4.2High lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility (pH 7.4) < 1 µg/mLVery low solubility, dissolution will be rate-limiting.
Caco-2 Permeability (Papp A-B) 15 x 10⁻⁶ cm/sHigh permeability (suggests BCS Class II).
Efflux Ratio (Papp B-A / Papp A-B) 3.5Suggests active efflux by P-gp.
Liver Microsome Stability (t½) 15 minRapid metabolism, potential for high first-pass clearance.

Table 2: Comparison of NEI-1 Formulation Strategies on Bioavailability Parameters (Hypothetical Rat Data)

Formulation Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Oral Bioavailability (F%)
Aqueous Suspension 50 ± 152.0250 ± 755%
Micronized Suspension 150 ± 401.5900 ± 20018%
Solid Dispersion 400 ± 901.02500 ± 50050%
SEDDS 600 ± 1200.753500 ± 60070%

Experimental Protocols

Protocol 1: Particle Size Reduction by Micronization

Objective: To increase the surface area and dissolution rate of NEI-1 by reducing its particle size.

Materials:

  • NEI-1 powder

  • Air jet mill or ball mill

  • Laser diffraction particle size analyzer

  • Dissolution apparatus (USP Apparatus II)

  • Dissolution medium (e.g., simulated intestinal fluid with 0.5% sodium lauryl sulfate)

Procedure:

  • Mill a pre-weighed amount of NEI-1 powder using an air jet mill according to the manufacturer's instructions.

  • Collect the micronized powder.

  • Determine the particle size distribution of the micronized powder using a laser diffraction analyzer. The target is a mean particle size of <10 µm.

  • Perform a dissolution test on both the un-milled and micronized NEI-1.

  • Compare the dissolution profiles to assess the impact of micronization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution of NEI-1 by dispersing it in a hydrophilic polymer matrix.

Materials:

  • NEI-1

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone K30, Soluplus®)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve a specific ratio of NEI-1 and the hydrophilic polymer (e.g., 1:4 w/w) in a suitable organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • Scrape the resulting solid film from the flask.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of NEI-1 by formulating it in a lipid-based system.

Materials:

  • NEI-1

  • Oil (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

Procedure:

  • Determine the solubility of NEI-1 in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Prepare the SEDDS pre-concentrate by accurately weighing and mixing the selected oil, surfactant, co-surfactant, and NEI-1. Vortex until a clear solution is formed.

  • Evaluate the self-emulsification performance by adding a small amount of the SEDDS pre-concentrate to water and observing the formation of a nanoemulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and in vitro drug release.

Protocol 4: Prodrug Synthesis to Enhance Permeability

Objective: To temporarily mask polar functional groups of NEI-1 to increase its lipophilicity and passive permeability.

Materials:

  • NEI-1 (assuming it has a suitable functional group for modification, e.g., a hydroxyl or carboxyl group)

  • Lipophilic promoiety (e.g., an alkyl or aryl group attached via an ester or amide linkage)

  • Appropriate reagents and solvents for chemical synthesis

  • Purification system (e.g., column chromatography)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Design a prodrug of NEI-1 by selecting a suitable lipophilic promoiety that can be cleaved in vivo to release the active drug.

  • Synthesize the prodrug using standard organic chemistry techniques.

  • Purify the synthesized prodrug to a high degree of purity.

  • Characterize the structure of the prodrug to confirm its identity.

  • Evaluate the prodrug's stability in simulated GI fluids and its permeability using a Caco-2 assay.

  • Assess the conversion of the prodrug back to NEI-1 in plasma or liver microsomes.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Neutrophil Elastase Action cluster_3 Inhibition Pathogen/Damage Pathogen/Damage Neutrophil Neutrophil Pathogen/Damage->Neutrophil activates Degranulation Degranulation Neutrophil->Degranulation Neutrophil_Elastase Neutrophil Elastase Degranulation->Neutrophil_Elastase releases ECM_Degradation ECM Degradation (e.g., Elastin) Neutrophil_Elastase->ECM_Degradation Cytokine_Activation Cytokine Activation Neutrophil_Elastase->Cytokine_Activation NEI_1 NEI-1 NEI_1->Neutrophil_Elastase inhibits

Caption: Signaling pathway of Neutrophil Elastase and the point of intervention for NEI-1.

G cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Decision Solubility_Assay Solubility Assay Formulation_Strategy Select Formulation Strategy (Micronization, Solid Dispersion, SEDDS) Solubility_Assay->Formulation_Strategy Permeability_Assay Permeability Assay (Caco-2 / PAMPA) Permeability_Assay->Formulation_Strategy Metabolic_Stability_Assay Metabolic Stability (Microsomes) Metabolic_Stability_Assay->Formulation_Strategy PK_Study Rodent Pharmacokinetic Study (PO vs. IV) Formulation_Strategy->PK_Study Bioavailability_Calculation Calculate Oral Bioavailability (F%) PK_Study->Bioavailability_Calculation Decision_Point Proceed to Further Development? Bioavailability_Calculation->Decision_Point

Technical Support Center: Overcoming In Vitro Resistance to Neutrophil Elastase Inhibitor 1 (NEI-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Neutrophil Elastase Inhibitor 1 (NEI-1) in vitro. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Neutrophil Elastase (NE) and why is it a therapeutic target?

A1: Neutrophil elastase (NE) is a serine protease primarily found in the azurophilic granules of neutrophils.[1] It plays a crucial role in the body's inflammatory response.[2] However, excessive NE activity is implicated in various pathologies, including chronic obstructive pulmonary disease (COPD), sepsis, and cancer.[1][3] In cancer, NE can promote tumor proliferation, migration, invasion, and resistance to systemic treatments by activating signaling pathways like MAPK and PI3K/Akt.[2][4][5][6] Therefore, inhibiting NE is a promising therapeutic strategy.[2][6]

Q2: We are observing a decreased response to NEI-1 in our cell line over time. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to a targeted therapy like NEI-1 can arise through several mechanisms. Based on general principles of drug resistance, these may include:

  • Target Alteration: Mutations in the ELANE gene (encoding neutrophil elastase) that prevent NEI-1 from binding effectively.

  • Bypass Pathway Activation: Cells may upregulate alternative signaling pathways to compensate for the inhibition of NE-mediated pathways. For example, if NEI-1 blocks the MAPK pathway, cells might activate the PI3K/Akt pathway to promote survival and proliferation.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7]

  • Target Overexpression: Increased expression of neutrophil elastase may require higher concentrations of NEI-1 to achieve the same level of inhibition.

  • Changes in the Tumor Microenvironment: In more complex in vitro models (e.g., co-cultures or organoids), other cell types might secrete factors that promote cancer cell survival in the presence of the inhibitor.[8]

Q3: How can we generate an NEI-1 resistant cell line for our studies?

A3: You can induce drug resistance in a cancer cell line through continuous or pulsed exposure to the inhibitor.[8] A common method involves chronically treating the parental cell line with gradually increasing concentrations of NEI-1. This process selects for cells that can survive and proliferate at higher drug concentrations.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vitro experiments with NEI-1.

Problem 1: No or reduced inhibitory effect of NEI-1 on cell viability.
Possible Cause Suggested Solution
Compound Integrity Verify the integrity and activity of your NEI-1 stock. Perform a quality control check if possible. Consider purchasing a new batch.
Cell Health Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[10][11] Poor cell health can lead to unreliable results.[11]
Target Expression Confirm that your cell line expresses neutrophil elastase at a sufficient level. Use Western blotting or RT-qPCR to check NE expression in your parental cell line.
Assay Parameters Optimize the concentration range of NEI-1 and the incubation time. It's possible the concentrations used are too low or the treatment duration is too short.
Incorrect Data Analysis Double-check your calculations for IC50 values and ensure proper background subtraction in your viability assays.[12]
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding and be consistent with your seeding density across all wells.
Edge Effects in Plates Minimize evaporation in the outer wells of your microtiter plate by filling the outer wells with sterile PBS or media without cells.
Variable Incubation Times Be precise with the timing of reagent addition and incubation steps for all plates.[13]
Incomplete Solubilization (MTT Assay) For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. Mix thoroughly.[13][14]
Problem 3: High background or no signal in Western blot for signaling pathway analysis (e.g., p-ERK, p-Akt).
Possible Cause Suggested Solution
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[15]
Antibody Concentration Optimize the primary and secondary antibody concentrations. A high concentration can cause high background, while a low concentration can result in a weak or no signal.[11]
Inadequate Washing Increase the number and duration of washing steps with TBST after antibody incubations to remove non-specific binding.[16]
Low Protein Expression Ensure you are loading a sufficient amount of total protein (typically 10-40 µg for cell lysates).[17] Confirm that the target protein is expressed in your cell line and that your treatment conditions are appropriate to induce a change in its phosphorylation status.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]

Materials:

  • 96-well plate with cultured cells

  • NEI-1 (and vehicle control, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18]

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of NEI-1 for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After incubation, add 10 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[12]

  • Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[13]

  • Mix thoroughly and measure the absorbance at a wavelength of 570 nm.[14]

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in signaling pathways.[15][16]

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[16]

  • BCA protein assay kit[19]

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-NE, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[19]

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer, determine protein concentration using a BCA assay, and denature the samples by boiling in Laemmli buffer.[17][19]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]

  • Blocking: Block the membrane for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody (at an optimized dilution) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[19]

siRNA-mediated Gene Knockdown

Small interfering RNA (siRNA) can be used to knock down the expression of a specific gene to investigate its role in drug resistance.[20]

Materials:

  • Validated siRNA targeting your gene of interest (and a non-targeting control siRNA)[21]

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)[22]

  • Opti-MEM Reduced-Serum Medium[22]

  • Cultured cells

Procedure:

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA in Opti-MEM.

    • In another tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.[22]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh media.

  • Incubation: Incubate the cells for 24-72 hours.

  • Functional Assay: Once knockdown is confirmed, perform functional assays (e.g., cell viability assay with NEI-1 treatment) to assess the effect of gene silencing on drug resistance.

Data Presentation

Table 1: Example IC50 Values for NEI-1 in Parental and Resistant Cell Lines
Cell LineTreatment Duration (hours)NEI-1 IC50 (µM)Fold Resistance
Parental481.2 ± 0.21.0
Resistant4815.8 ± 1.513.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Recommended Antibody Dilutions for Western Blotting
AntibodySupplierCatalog #Recommended DilutionBlocking Buffer
p-ERK1/2 (Thr202/Tyr204)Example Inc.AB-1231:10005% BSA in TBST
Total ERK1/2Example Inc.AB-1241:10005% Non-fat milk in TBST
p-Akt (Ser473)Example Inc.AB-1251:10005% BSA in TBST
Total AktExample Inc.AB-1261:10005% Non-fat milk in TBST
Neutrophil ElastaseExample Inc.AB-1271:5005% Non-fat milk in TBST
β-ActinExample Inc.AB-1281:50005% Non-fat milk in TBST

Note: Optimal dilutions should be determined experimentally.

Visualizations

NE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR MAPK_Pathway MAPK Pathway (ERK) EGFR->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway EGFR->PI3K_Akt_Pathway NE Neutrophil Elastase NE->EGFR activates NEI1 NEI-1 NEI1->NE inhibits Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Akt_Pathway->Proliferation

Caption: NE signaling and inhibition by NEI-1.

Resistance_Workflow start Parental Cell Line treatment Chronic treatment with increasing [NEI-1] start->treatment selection Selection of Resistant Clones treatment->selection expansion Expansion of Resistant Cell Line selection->expansion characterization Characterization expansion->characterization viability Confirm Resistance (IC50 Shift) characterization->viability pathway_analysis Analyze Signaling Pathways (Western Blot) characterization->pathway_analysis gene_expression Gene Expression Analysis (RT-qPCR) characterization->gene_expression functional_assays Functional Assays (Migration, Invasion) characterization->functional_assays

Caption: Workflow for developing resistant cells.

Troubleshooting_Workflow start No effect of NEI-1 observed q1 Is the compound OK? start->q1 a1_yes Compound OK q1->a1_yes Yes a1_no Problem: Compound Integrity Solution: Test new aliquot/batch q1->a1_no No q2 Are cells healthy & expressing the target? a1_yes->q2 a2_yes Cells OK q2->a2_yes Yes a2_no Problem: Cell Health/Target Solution: Use new cells, check NE expression q2->a2_no No q3 Is the assay protocol correct? a2_yes->q3 a3_yes Protocol OK q3->a3_yes Yes a3_no Problem: Assay Parameters Solution: Optimize dose, time, controls q3->a3_no No end Re-evaluate hypothesis or consider intrinsic resistance a3_yes->end

Caption: Troubleshooting logic for NEI-1 inactivity.

References

Technical Support Center: Sivelestat (Neutrophil Elastase Inhibitor 1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sivelestat (Neutrophil Elastase Inhibitor 1) in animal studies. Our goal is to help you minimize potential toxicity and navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sivelestat?

A1: Sivelestat is a highly specific and competitive inhibitor of neutrophil elastase.[1] By binding to neutrophil elastase, it prevents the breakdown of extracellular matrix proteins, thereby reducing inflammation and tissue damage.[1] This mechanism is particularly relevant in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1]

Q2: In which animal models has Sivelestat been successfully used?

A2: Sivelestat has been effectively used in various animal models of inflammatory diseases, including rats, mice, rabbits, and hamsters.[2][3][4] It has shown efficacy in models of lipopolysaccharide (LPS)-induced ALI, sepsis-induced organ dysfunction, and ventilator-induced lung injury.[5][6][7]

Q3: What are the typical effective dose ranges for Sivelestat in animal studies?

A3: The effective dose of Sivelestat can vary depending on the animal model and the specific application. For instance, in rat models of LPS-induced ALI, intraperitoneal doses of 10 mg/kg and 30 mg/kg have been shown to be effective.[5] In mice with gefitinib-naphthalene-induced pneumonitis, an intraperitoneal dose of 150 mg/kg was used.[3] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.

Q4: What is the predicted toxicity profile of Sivelestat?

A4: An in silico analysis has predicted a potential for hepatotoxicity with Sivelestat.[8] However, a study in septic rats demonstrated that Sivelestat treatment was associated with a significant reduction in liver injury markers such as AST, ALT, DBIL, IBIL, and STB.[9] Further preclinical toxicology studies are needed to fully characterize the toxicity profile.

Q5: How can I monitor for potential kidney injury when using Sivelestat?

A5: In a rat model of sepsis-induced acute kidney injury, Sivelestat demonstrated a protective role by inhibiting oxidative stress.[9] To monitor for potential kidney effects, it is advisable to measure standard markers of renal function such as blood urea nitrogen (BUN), creatinine (Cr), and uric acid (UA).[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lack of efficacy in an ALI model Suboptimal Dose: The dose of Sivelestat may be too low for the specific animal model or severity of injury.Conduct a dose-response study to determine the optimal effective dose for your model.[5]
Timing of Administration: The timing of Sivelestat administration relative to the induction of injury may not be optimal.Investigate different treatment windows (e.g., prophylactic vs. therapeutic administration) to identify the most effective timing.[4]
Animal Model Variability: The chosen animal model may not be sensitive to neutrophil elastase-mediated injury.Ensure the pathophysiology of your chosen animal model involves a significant neutrophil elastase component. Consider using a well-established model of ALI/ARDS.[1]
Signs of Liver Distress (e.g., elevated liver enzymes) Potential Hepatotoxicity: Although preclinical evidence is limited, an in silico study suggests a risk of hepatotoxicity.[8]Monitor liver function by measuring serum levels of AST, ALT, and bilirubin.[9] Consider reducing the dose or frequency of administration if liver enzymes are significantly elevated.
Unexpected Adverse Events or Mortality High Dose Toxicity: The administered dose may be approaching a toxic level for the specific animal strain or species.Carefully review the literature for reported toxic doses in similar models. If unavailable, conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD).
Off-Target Effects: Although Sivelestat is a specific inhibitor, off-target effects at high concentrations cannot be entirely ruled out.If unexpected effects are observed, consider reducing the dose and supplementing with additional supportive care for the animals as per your institution's ethical guidelines.

Quantitative Data from Animal Studies

Table 1: Effects of Sivelestat on Lung Injury Parameters in a Rat Model of LPS-Induced ALI

Parameter Control Group (LPS only) Sivelestat (10 mg/kg) + LPS Sivelestat (30 mg/kg) + LPS
Lung Wet/Dry (W/D) Ratio Significantly increasedSignificantly lower than controlSignificantly lower than control
Serum TNF-α Levels Significantly increasedSignificantly attenuatedSignificantly attenuated
Serum IL-6 Levels Significantly increasedSignificantly attenuatedSignificantly attenuated

Data summarized from a study by Li et al. (2024).[5]

Table 2: Effects of Sivelestat on Liver and Kidney Function in a Rat Model of Sepsis

Parameter Sepsis Group (Normal Saline) Sepsis Group (Sivelestat)
AST (U/L) Significantly increasedSignificantly reduced
ALT (U/L) Significantly increasedSignificantly reduced
BUN (mmol/L) Significantly increasedAmeliorated
Cr (μmol/L) Significantly increasedAmeliorated

Data summarized from a study by Wang et al. (2024).[9]

Experimental Protocols

Protocol 1: Induction of Acute Lung Injury (ALI) in Rats using Lipopolysaccharide (LPS)

Materials:

  • Male Sprague-Dawley rats (220±10 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sivelestat

  • Anesthetic (e.g., urethane)

  • Sterile saline

Procedure:

  • Acclimatize rats for at least three days with ad libitum access to food and water.[5]

  • Randomly assign rats to experimental groups (e.g., Control, LPS, LPS + Sivelestat).[5]

  • Prepare Sivelestat solution in sterile saline at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).[5]

  • Thirty minutes prior to LPS administration, intraperitoneally inject the Sivelestat or vehicle (sterile saline) into the respective groups.[5]

  • Anesthetize the rats.

  • Induce ALI by intratracheal instillation of LPS.

  • Monitor the animals for signs of respiratory distress.

  • At a predetermined time point (e.g., 3, 6, or 12 hours post-LPS), collect blood and lung tissue samples for analysis.[5]

Protocol 2: Assessment of Lung Edema (Wet/Dry Weight Ratio)

Materials:

  • Excised lung tissue

  • Analytical balance

  • Drying oven

Procedure:

  • At the end of the experiment, euthanize the animal and carefully excise the lungs.

  • Gently blot the lungs to remove any excess blood.

  • Immediately weigh the lungs to obtain the "wet weight".

  • Place the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.

  • Weigh the dried lungs to obtain the "dry weight".

  • Calculate the wet/dry ratio as an indicator of pulmonary edema.[5]

Visualizations

Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway Pro-inflammatory Signaling cluster_inhibitor Therapeutic Intervention cluster_antioxidant Antioxidant Response LPS LPS JNK JNK LPS->JNK activates NE Neutrophil Elastase LPS->NE activates neutrophils to release NFkB NF-κB JNK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription Cytokines->JNK positive feedback Cytokines->NFkB positive feedback Sivelestat Sivelestat Sivelestat->NE inhibits Nrf2 Nrf2 Sivelestat->Nrf2 promotes nuclear translocation NE->JNK activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) HO1->Antioxidant_Enzymes induces

Caption: Sivelestat's modulation of inflammatory and antioxidant pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Randomization Randomization into Groups (Control, LPS, LPS+Sivelestat) Animal_Acclimatization->Randomization Pretreatment Pre-treatment (Sivelestat or Vehicle) Randomization->Pretreatment ALI_Induction ALI Induction (e.g., Intratracheal LPS) Pretreatment->ALI_Induction Monitoring Monitoring (e.g., Respiratory Distress) ALI_Induction->Monitoring Sample_Collection Sample Collection (Blood, Lung Tissue) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Cytokines, Liver/Kidney Markers) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (Lung Injury Scoring) Sample_Collection->Histopathology Data_Interpretation Data Interpretation & Conclusion Biochemical_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: General workflow for a preclinical Sivelestat study in an ALI model.

References

Stability of Neutrophil elastase inhibitor 1 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: The stability of this compound in DMSO is dependent on the specific inhibitor being used. For optimal performance and reproducibility of results, it is crucial to adhere to the manufacturer's storage recommendations. Below is a summary of stability data for commonly used neutrophil elastase inhibitors.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is recommended to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted in your experimental buffer immediately before use. To minimize the effects of moisture absorption by DMSO, it is advisable to use a fresh, unopened bottle of anhydrous DMSO and prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the key signaling pathways modulated by Neutrophil Elastase and its inhibitors?

A3: Neutrophil elastase is a serine protease that, when released during inflammation, can activate or degrade a variety of substrates, influencing multiple signaling pathways. Inhibition of neutrophil elastase can, therefore, have a significant impact on these pathways. Some of the key pathways include:

  • Pro-inflammatory Pathways: Neutrophil elastase can activate pro-inflammatory signaling cascades such as the NF-κB and JNK/NF-κB pathways, leading to the production of inflammatory cytokines.[1] Inhibitors of neutrophil elastase can suppress these pathways.

  • Oxidative Stress Pathways: The Nrf2/HO-1 pathway, a major regulator of the antioxidant response, can be activated by neutrophil elastase inhibitors like Sivelestat, leading to cellular protection against oxidative stress.[1][2]

  • Tissue Remodeling and Fibrosis Pathways: The TGF-β/Smad pathway, which is involved in fibrosis, can be modulated by neutrophil elastase activity.

  • Cell Survival and Proliferation Pathways: The PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, has been shown to be inhibited by Sivelestat in the context of acute lung injury.[3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the inhibitor in DMSO stock solution due to improper storage.1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.3. Ensure storage at the recommended temperature (-20°C or -80°C) in tightly sealed vials.
Low or no inhibitory activity observed 1. Incorrect concentration of the inhibitor.2. Inhibitor precipitated out of solution upon dilution into aqueous buffer.1. Verify the calculations for stock solution and final working concentration.2. When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility, but also compatible with your assay (typically ≤ 0.5%).
Cell toxicity observed in in-vitro assays High concentration of DMSO in the final working solution.Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.1%, to avoid solvent-induced toxicity. Run a vehicle control (DMSO without the inhibitor) to assess the effect of the solvent on your cells.

Data Presentation

Table 1: Stability of Neutrophil Elastase Inhibitors in DMSO at -20°C

Inhibitor NameCAS NumberStability in DMSO at -20°C
Sivelestat127373-66-4Up to 6 months[5]
Alvelestat848141-11-7Up to 1 year[6]
This compound1448314-31-5Data for DMSO solution not specified; solid form stable for ≥ 4 years.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO at -20°C

This protocol provides a general method to determine the long-term stability of a neutrophil elastase inhibitor in a DMSO stock solution at -20°C.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical column (e.g., C18)

  • Appropriate mobile phases

  • -20°C freezer

Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a known amount of the inhibitor and dissolve it in a precise volume of anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Immediately take an aliquot of this freshly prepared stock solution for initial analysis (Time 0).

    • Dispense the remaining stock solution into multiple small-volume aliquots in amber glass vials.

  • Storage:

    • Tightly seal the vials and store them in a -20°C freezer protected from light.

  • Sample Analysis at Different Time Points:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from the freezer.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare the sample for analysis by diluting it to a suitable concentration with an appropriate solvent (e.g., acetonitrile or mobile phase).

  • Analytical Method (HPLC or LC-MS):

    • Analyze the Time 0 sample and the samples from subsequent time points using a validated HPLC or LC-MS method.

    • The method should be able to separate the parent compound from any potential degradants.

    • Quantify the peak area of the parent compound in each chromatogram.

  • Data Analysis:

    • Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration at Time 0.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A compound is generally considered stable if the percentage remaining is within a predefined range (e.g., >90%).

Mandatory Visualization

Neutrophil Elastase Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activates NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Leads to Extracellular_Matrix Extracellular Matrix (e.g., Elastin) NE_Release->Extracellular_Matrix Degrades Signaling_Pathways Intracellular Signaling Pathways NE_Release->Signaling_Pathways Activates NE_Inhibitor Neutrophil Elastase Inhibitor 1 NE_Inhibitor->NE_Release Inhibits Tissue_Damage Tissue Damage Extracellular_Matrix->Tissue_Damage NFkB NF-κB Pathway Signaling_Pathways->NFkB JNK_NFkB JNK/NF-κB Pathway Signaling_Pathways->JNK_NFkB Nrf2_HO1 Nrf2/HO-1 Pathway Signaling_Pathways->Nrf2_HO1 PI3K_AKT PI3K/AKT/mTOR Pathway Signaling_Pathways->PI3K_AKT Inflammation Inflammation NFkB->Inflammation JNK_NFkB->Inflammation Cell_Protection Cellular Protection (Antioxidant Response) Nrf2_HO1->Cell_Protection Apoptosis_Inflammation Apoptosis and Inflammation PI3K_AKT->Apoptosis_Inflammation

Caption: Signaling pathways affected by Neutrophil Elastase and its inhibitors.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Check Storage Conditions of DMSO Stock Solution Start->Check_Storage Proper_Storage Stored at -20°C in aliquots? Check_Storage->Proper_Storage Prepare_Fresh Prepare Fresh Stock Solution from Solid Compound Proper_Storage->Prepare_Fresh No Check_Dilution Review Dilution Protocol Proper_Storage->Check_Dilution Yes Re_run_Experiment Re-run Experiment Prepare_Fresh->Re_run_Experiment Re_run_Experiment->Start If issue persists Solubility_Issue Precipitation observed upon dilution in aqueous buffer? Check_Dilution->Solubility_Issue Adjust_DMSO Adjust Final DMSO Concentration or Use a Co-solvent Solubility_Issue->Adjust_DMSO Yes Check_Concentration Verify Stock and Working Concentration Calculations Solubility_Issue->Check_Concentration No Adjust_DMSO->Re_run_Experiment Concentration_Correct Calculations Correct? Check_Concentration->Concentration_Correct Correct_Calculations Correct Calculations and Re-prepare Solutions Concentration_Correct->Correct_Calculations No Contact_Support Contact Technical Support for Further Assistance Concentration_Correct->Contact_Support Yes Correct_Calculations->Re_run_Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Addressing batch-to-batch variability of Neutrophil elastase inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neutrophil Elastase Inhibitor 1 (Sivelestat). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of Sivelestat, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Sivelestat) and its mechanism of action?

A1: Sivelestat is a potent and specific competitive inhibitor of human neutrophil elastase. Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it plays a crucial role in the degradation of extracellular matrix proteins, leading to tissue damage. Sivelestat binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby mitigating inflammatory processes. This makes it a valuable tool for studying inflammatory diseases such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

Q2: What are the primary causes of batch-to-batch variability with Sivelestat?

A2: Batch-to-batch variability of a synthetic small molecule inhibitor like Sivelestat can arise from several factors during manufacturing and handling. The three primary sources are:

  • Purity Profile: The presence of impurities, such as starting materials, byproducts, or degradation products from the synthesis, can vary between batches. Some impurities may have their own biological activity, potentially leading to inconsistent experimental outcomes.

  • Polymorphism: Sivelestat can exist in different crystalline forms, known as polymorphs. Each polymorph can have distinct physicochemical properties, including solubility, dissolution rate, and stability. These differences can significantly impact the effective concentration of the inhibitor in your experiments.

  • Salt Form and Hydration State: Sivelestat is often supplied as a sodium salt hydrate. Variations in the specific salt form or the degree of hydration between batches can affect the molecular weight and solubility, leading to errors in concentration calculations if not accounted for.

Q3: How can I assess the quality of a new batch of Sivelestat?

A3: To ensure the quality and consistency of a new batch of Sivelestat, we recommend performing a series of quality control experiments. These include:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.

  • Identity Confirmation: Mass Spectrometry (MS) can be used to confirm the molecular weight of Sivelestat, helping to identify any major discrepancies.

  • Polymorphism and Crystallinity Assessment: X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are powerful techniques to characterize the solid-state properties of the compound.

  • Functional Assay: An in vitro neutrophil elastase inhibition assay should be performed to determine the half-maximal inhibitory concentration (IC50) and confirm the potency of the new batch.

Q4: What are the recommended storage and handling conditions for Sivelestat?

A4: Proper storage and handling are critical for maintaining the stability and activity of Sivelestat.

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used within the same day. Sivelestat is susceptible to hydrolysis in aqueous environments.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with Sivelestat, with a focus on addressing potential batch-to-batch variability.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between batches - Purity Differences: A new batch may have a lower purity or contain inhibitory impurities. - Polymorphism: Different crystalline forms can have varying solubilities, affecting the active concentration. - Incorrect Molecular Weight: Variations in salt or hydration state can lead to concentration miscalculations.- Perform Quality Control: Analyze the purity and identity of the new batch using HPLC and MS. - Assess Solid State: Use XRPD or DSC to check for polymorphic differences. - Verify Molecular Weight: Always use the batch-specific molecular weight provided on the Certificate of Analysis for concentration calculations. - Standardize Assays: Ensure consistent assay conditions (enzyme and substrate concentrations, incubation time, temperature, and buffer pH).
Poor or variable solubility in aqueous buffers - Polymorphism: Different polymorphs can exhibit significantly different solubilities. - pH of the Buffer: The solubility of Sivelestat may be pH-dependent. - Precipitation from Stock: The inhibitor may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.- Check for Polymorphism: If you suspect polymorphism, analyze the batch with XRPD. - Optimize Buffer pH: Test the solubility of Sivelestat in a range of buffer pH values to find the optimal condition. - Improve Dilution Method: Ensure rapid mixing when diluting the DMSO stock. Consider a two-step dilution process. Do not store aqueous solutions.
Loss of inhibitor activity over time in experiments - Hydrolysis: Sivelestat's ester group is susceptible to hydrolysis in aqueous solutions, leading to degradation. - Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates.- Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before use. - Replenish Compound: For long-duration experiments, consider replenishing the Sivelestat-containing medium at regular intervals. - Use Low-Binding Labware: Utilize polypropylene or other low-adhesion plastics for storing and handling Sivelestat solutions.
Unexpected or off-target effects - Impurities: Biologically active impurities could be responsible for the observed effects.- Characterize Impurities: If possible, use LC-MS to identify and quantify impurities. - Use a Different Batch: Compare the results with a previously validated batch of Sivelestat. - Employ a Structurally Unrelated Inhibitor: Use another specific neutrophil elastase inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Quantitative Data on Sivelestat Batch Variability

The following tables present illustrative data to highlight potential variations between different batches of Sivelestat. This data is intended to serve as a guideline for the user's own quality control assessments.

Table 1: Physicochemical Properties of Three Hypothetical Batches of Sivelestat

Parameter Batch A Batch B Batch C
Purity (by HPLC) 99.5%97.2%99.8%
Major Impurity Impurity X (0.3%)Impurity Y (1.5%)Impurity Z (0.1%)
Polymorphic Form (by XRPD) Form IForm IIForm I
Molecular Weight ( g/mol ) 478.49 (Sodium Salt Hydrate)478.49 (Sodium Salt Hydrate)478.49 (Sodium Salt Hydrate)
Aqueous Solubility (PBS, pH 7.4) ~2.5 mg/mL~1.8 mg/mL~2.6 mg/mL

Table 2: Functional Activity of Three Hypothetical Batches of Sivelestat

Parameter Batch A Batch B Batch C
IC50 (Human Neutrophil Elastase) 45 ± 5 nM65 ± 8 nM42 ± 4 nM
Cell-based Assay (LPS-induced IL-6 release in A549 cells) EffectiveReduced EfficacyEffective

Experimental Protocols

1. Protocol for Purity Determination of Sivelestat by HPLC

  • Objective: To determine the purity of a Sivelestat batch and identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Sivelestat in DMSO to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the Sivelestat sample.

    • Run the gradient program and record the chromatogram.

    • Calculate the purity by dividing the peak area of Sivelestat by the total peak area of all components.

2. Protocol for Identity Confirmation of Sivelestat by Mass Spectrometry

  • Objective: To confirm the molecular weight of Sivelestat.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system.

  • Procedure:

    • Use the same HPLC method as described above to separate Sivelestat from other components.

    • Introduce the column eluent into the ESI-MS.

    • Acquire mass spectra in the positive or negative ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of Sivelestat.

3. Protocol for Polymorph Analysis by X-ray Powder Diffraction (XRPD)

  • Objective: To identify the crystalline form of a Sivelestat batch.

  • Instrumentation: An X-ray powder diffractometer.

  • Sample Preparation: Gently grind a small amount of the Sivelestat powder to ensure a random orientation of the crystals.

  • Procedure:

    • Mount the sample on the sample holder.

    • Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 5° to 40°).

    • Compare the obtained diffraction pattern with reference patterns for known polymorphs of Sivelestat.

4. Protocol for Neutrophil Elastase Inhibition Assay

  • Objective: To determine the IC50 value of a Sivelestat batch.

  • Materials:

    • Human Neutrophil Elastase

    • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

    • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

    • 96-well black microplate

    • Sivelestat batch to be tested

  • Procedure:

    • Prepare a serial dilution of Sivelestat in DMSO, and then further dilute in assay buffer.

    • In the microplate, add the Sivelestat dilutions, human neutrophil elastase, and assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over 30 minutes using a microplate reader (Excitation/Emission ~380/460 nm).

    • Calculate the rate of reaction for each Sivelestat concentration.

    • Plot the percent inhibition against the logarithm of Sivelestat concentration and determine the IC50 value using non-linear regression.

Visualizations

Signaling_Pathway_of_Neutrophil_Elastase_and_Sivelestat cluster_Neutrophil Neutrophil Activation cluster_Cellular_Effects Cellular Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release NE Neutrophil Elastase PI3K_AKT PI3K/AKT Pathway NE->PI3K_AKT Activates JNK_NFkB JNK/NF-κB Pathway NE->JNK_NFkB Activates TGF_Smad TGF-β/Smad Pathway NE->TGF_Smad Activates Sivelestat Sivelestat Sivelestat->NE Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release PI3K_AKT->Pro_inflammatory_Cytokines JNK_NFkB->Pro_inflammatory_Cytokines Tissue_Damage Tissue Damage TGF_Smad->Tissue_Damage Anti_inflammatory_Response Anti-inflammatory Response Nrf2_HO1->Anti_inflammatory_Response Pro_inflammatory_Cytokines->Tissue_Damage

Caption: Signaling pathways modulated by Neutrophil Elastase and Sivelestat.

Experimental_Workflow_for_Batch_Variability_Assessment start Receive New Batch of Sivelestat qc_checks Quality Control Checks start->qc_checks hplc Purity Analysis (HPLC) qc_checks->hplc ms Identity Confirmation (MS) qc_checks->ms xrpd_dsc Solid-State Analysis (XRPD/DSC) qc_checks->xrpd_dsc inhibition_assay Functional Assay (NE Inhibition) qc_checks->inhibition_assay data_analysis Data Analysis and Comparison to Reference hplc->data_analysis ms->data_analysis xrpd_dsc->data_analysis inhibition_assay->data_analysis pass Batch Passes QC data_analysis->pass Meets Specifications fail Batch Fails QC (Troubleshoot/Contact Supplier) data_analysis->fail Does Not Meet Specifications

Caption: Experimental workflow for assessing Sivelestat batch-to-batch variability.

Optimizing Experiments with Neutrophil Elastase Inhibitor 1 (Sivelestat): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neutrophil Elastase Inhibitor 1, Sivelestat. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on optimizing incubation time for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Sivelestat and what is its primary mechanism of action?

A1: Sivelestat is a potent, highly specific, and competitive inhibitor of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade extracellular matrix proteins, leading to tissue damage.[3] Sivelestat binds to the active site of neutrophil elastase, preventing its proteolytic activity and thereby mitigating inflammatory responses.[2][4][5]

Q2: What is the optimal incubation time when using Sivelestat in cell culture experiments?

A2: The optimal incubation time for Sivelestat depends on the specific experimental goals, cell type, and the stimulant being used. A common starting point is a pre-incubation period with Sivelestat before adding an inflammatory stimulus. For instance, pre-treating cells with Sivelestat for 1-2 hours is a frequently used protocol to ensure the inhibitor is present to counteract the effects of the subsequently added stimulus.[6] The total incubation time with the stimulus can then range from a few hours to 24 hours or longer, depending on the endpoint being measured (e.g., cytokine release, protein expression).[1][6] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific model.

Q3: How should I determine the optimal concentration of Sivelestat for my experiments?

A3: The effective concentration of Sivelestat can vary significantly depending on the cell type and experimental conditions.[3] A dose-response experiment is essential to determine the optimal concentration for your specific assay.[7] Based on published studies, a starting range of 1 µM to 100 µM is generally recommended for in vitro assays.[7] The IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of Sivelestat for human neutrophil elastase is reported to be in the nanomolar range (around 19-49 nM).[6][8] However, in cell-based assays, higher concentrations are often required.[9]

Q4: How should I prepare and store Sivelestat stock solutions?

A4: Sivelestat sodium hydrate is soluble in organic solvents like DMSO and ethanol, as well as in aqueous buffers like PBS.[10] For long-term storage, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO (e.g., 10 mM) and store it in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][11] Aqueous solutions of Sivelestat are less stable and it is advised to prepare them fresh for each experiment and not to store them for more than a day.[10][11]

Q5: Can Sivelestat be used in animal models?

A5: Yes, Sivelestat is active in vivo and has been used in various animal models to study conditions like acute lung injury.[8][12] The dosage and administration route will depend on the specific animal model and research question. For example, in rats, Sivelestat has been administered via intravenous infusion.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected inhibitory activity 1. Sivelestat Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.[10] 2. Incorrect Concentration: Errors in dilution calculations.[10] 3. Suboptimal Assay Conditions: pH or temperature not optimal for neutrophil elastase activity.[10]1. Store lyophilized Sivelestat at -20°C and DMSO stock solutions in single-use aliquots at -80°C. Prepare fresh aqueous dilutions for each experiment.[10] 2. Double-check all calculations and ensure the correct molecular weight is used. 3. Ensure the assay buffer pH is around 7.5 and maintain a consistent temperature (e.g., 37°C).[10]
High background signal in fluorescence-based assays 1. Substrate Instability: The fluorescent substrate may be auto-hydrolyzing.[10] 2. Autofluorescence: The test compound or plate may be autofluorescent.1. Prepare the substrate solution fresh for each experiment and protect it from light.[10] 2. Run appropriate controls (e.g., compound alone, no enzyme) and use low-autofluorescence plates.[7]
Precipitation of Sivelestat upon dilution in aqueous buffer Limited Aqueous Solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.[11]Ensure the final concentration of the organic solvent is sufficient to keep Sivelestat dissolved, while remaining non-toxic to cells (typically ≤ 0.1% DMSO).[11] Prepare working solutions immediately before use.[11]
No effect of Sivelestat in a cell-based assay 1. Insufficient Incubation Time: The pre-incubation time may be too short for Sivelestat to enter the cells or the co-incubation time may not be optimal to observe an effect. 2. Cell Type Resistance: Some cell lines may be less sensitive to neutrophil elastase or the effects of its inhibition.1. Optimize the pre-incubation and co-incubation times by performing a time-course experiment. 2. Confirm that your cell model is appropriate and expresses the necessary components of the pathway you are studying.

Data Presentation

Table 1: Sivelestat Inhibitory Activity

ParameterValueAssay ConditionsReference
IC₅₀ 19-49 nMHuman leukocyte elastase, substrate competitive
IC₅₀ 44 nMHuman neutrophil elastase[8][13]
Kᵢ 200 nMHuman neutrophil elastase[8]
IC₅₀ 5.6 µMPancreatic elastase[14]

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell LineStimulantSivelestat ConcentrationMeasured Mediator% ReductionReference
A549 Endotoxin or TNF-α100 µg/mLIL-8Significant reduction[6]
HPMECs TNF-α50 and 100 µg/mLIL-1β mRNASignificant decrease[6]
RAW264.7 LPSVarious concentrationsNO, TNF-α, IL-6Dose-dependent inhibition[6]
Gastric Carcinoma Cells Neutrophil Elastase0.1-1000 µg/mLCell GrowthInhibition at >100 µg/mL[15]

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay

This protocol provides a basic framework for treating adherent cell cultures with Sivelestat.

Materials:

  • Sivelestat sodium hydrate

  • Appropriate solvent (e.g., DMSO)

  • Complete cell culture medium

  • Cells of interest plated in multi-well plates

  • Inflammatory stimulus (e.g., TNF-α, LPS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[3]

  • Sivelestat Pre-treatment: Prepare working solutions of Sivelestat in complete cell culture medium. Remove the old medium from the cells and add the Sivelestat-containing medium. Pre-incubate for a predetermined time (e.g., 1-2 hours) at 37°C.[6]

  • Stimulation: Add the inflammatory stimulus to the wells at the desired final concentration.

  • Incubation: Incubate the plates for the desired period (e.g., 4, 8, 16, 24 hours) to assess the time-dependent effects.

  • Analysis: Collect the supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for protein analysis (e.g., Western blot).

Protocol 2: Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol describes a cell-free assay to determine the direct inhibitory effect of Sivelestat on neutrophil elastase activity.

Materials:

  • Human Neutrophil Elastase

  • Sivelestat

  • Fluorogenic neutrophil elastase substrate

  • Assay Buffer

  • 96-well black microplate

Procedure:

  • Preparation: Prepare serial dilutions of Sivelestat in Assay Buffer. Dilute the Human Neutrophil Elastase to the working concentration in Assay Buffer.

  • Assay Setup: To a 96-well plate, add the Sivelestat dilutions or vehicle control. Add the diluted Human Neutrophil Elastase solution to all wells except the blank. Incubate at 37°C for 10-15 minutes.[6]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.[6]

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each Sivelestat concentration to determine the IC₅₀ value.[6]

Mandatory Visualization

Sivelestat_Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_1 Neutrophil Activation & Elastase Release cluster_2 Sivelestat Inhibition cluster_3 Downstream Effects Stimulus Inflammatory Stimulus Neutrophil Neutrophil Stimulus->Neutrophil activates NE Neutrophil Elastase Neutrophil->NE releases ECM_Degradation Extracellular Matrix Degradation NE->ECM_Degradation causes Inflammation Pro-inflammatory Signaling (e.g., NF-κB, JNK) NE->Inflammation activates Sivelestat Sivelestat Sivelestat->NE inhibits Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation->Tissue_Damage

Caption: Sivelestat's mechanism of action in inhibiting neutrophil elastase.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_sivelestat Prepare Sivelestat Working Solutions overnight_incubation->prepare_sivelestat pre_treat Pre-treat Cells with Sivelestat (e.g., 1-2 hours) overnight_incubation->pre_treat prepare_sivelestat->pre_treat add_stimulus Add Inflammatory Stimulus (e.g., LPS, TNF-α) pre_treat->add_stimulus co_incubation Co-incubate for Optimized Time (e.g., 4-24 hours) add_stimulus->co_incubation collect_samples Collect Supernatant and/or Cell Lysate co_incubation->collect_samples analysis Analyze Samples (ELISA, Western Blot, etc.) collect_samples->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays with Sivelestat.

Signaling_Pathways cluster_pro_inflammatory Pro-inflammatory Pathways cluster_protective Protective Pathway Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE inhibits JNK_NFkB JNK/NF-κB Sivelestat->JNK_NFkB inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Sivelestat->PI3K_AKT_mTOR inhibits Nrf2_HO1 Nrf2/HO-1 Sivelestat->Nrf2_HO1 activates NE->JNK_NFkB activates NE->PI3K_AKT_mTOR activates

Caption: Signaling pathways modulated by Sivelestat.

References

Validation & Comparative

A Comparative Analysis of Neutrophil Elastase Inhibitors in Preclinical Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Sivelestat, a selective neutrophil elastase inhibitor, against other therapeutic agents in preclinical models of Acute Lung Injury (ALI). The objective is to present a clear, data-driven analysis to inform future research and drug development in the field of inflammatory lung diseases.

Executive Summary

Neutrophil elastase (NE) is a key protease implicated in the pathogenesis of Acute Lung Injury (ALI), making it a prime therapeutic target.[1] Sivelestat, a specific NE inhibitor, has been extensively studied for its potential to mitigate lung damage. This guide presents a head-to-head comparison of Sivelestat with the corticosteroid dexamethasone in a lipopolysaccharide (LPS)-induced ALI model in rats. Additionally, data for another NE inhibitor, AZD9668, is provided to offer a broader perspective on the therapeutic potential of this class of drugs, although direct comparative studies with Sivelestat in the same ALI model are not available in the public domain.

Performance Comparison in ALI Models

The following tables summarize the quantitative data from preclinical studies, evaluating the efficacy of Sivelestat and AZD9668 in mitigating key inflammatory markers and lung injury parameters.

Table 1: Sivelestat vs. Dexamethasone in LPS-Induced ALI in Rats
ParameterControl GroupLPS GroupSivelestat (10 mg/kg) + LPSSivelestat (30 mg/kg) + LPSDexamethasone + LPS
Serum TNF-α NormalNotably higherConsiderably decreasedSignificantly decreasedSignificantly decreased
Serum IL-6 NormalNotably higherConsiderably decreasedSignificantly decreasedSignificantly decreased
Lung Histopathology Normal lung architectureDiffuse congestion, edema, inflammatory cell exudation, thickened alveolar septaImproved pathological changesMarkedly improved pathological changesImproved pathological changes
Lung Wet/Dry Ratio NormalSignificantly increasedNoticeably decreasedSignificantly decreasedNoticeably decreased

Data synthesized from a study by Wang et al. (2022).[2]

Table 2: Efficacy of AZD9668 in a Human Neutrophil Elastase-Induced Lung Hemorrhage Model in Rats
ParameterVehicle ControlHuman NEAZD9668 (0.3 µmol/kg, p.o.) + Human NEAZD9668 (1 µmol/kg, p.o.) + Human NEAZD9668 (3 µmol/kg, p.o.) + Human NE
Lung Hemorrhage (Hemoglobin, µg/mL) ~0~150~100~50~25

Data synthesized from a study by Stevens et al. (2011).[3][4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

NE_Signaling_Pathway cluster_neutrophil Neutrophil Activation cluster_injury Lung Injury Cascade cluster_inhibitor Therapeutic Intervention LPS LPS Neutrophil Neutrophil LPS->Neutrophil activation NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Epithelial_Injury Epithelial & Endothelial Cell Injury NE_Release->Epithelial_Injury Increased_Permeability Increased Vascular Permeability ECM_Degradation->Increased_Permeability Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Epithelial_Injury->Cytokine_Release Epithelial_Injury->Increased_Permeability Pulmonary_Edema Pulmonary Edema Increased_Permeability->Pulmonary_Edema NE_Inhibitor Sivelestat or AZD9668 NE_Inhibitor->NE_Release inhibition

Caption: Neutrophil Elastase Signaling Pathway in Acute Lung Injury.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure ALI Induction and Treatment cluster_analysis Endpoint Analysis Animal_Model Animal Model Selection (e.g., Rats, Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Pretreatment Pre-treatment with NE Inhibitor or Vehicle Grouping->Pretreatment ALI_Induction ALI Induction (e.g., LPS Instillation) Pretreatment->ALI_Induction Monitoring Monitoring of Vital Signs and Clinical Symptoms ALI_Induction->Monitoring Sacrifice Euthanasia at Pre-determined Time Point Monitoring->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Blood_Collection Blood Sample Collection Sacrifice->Blood_Collection Lung_Tissue_Harvest Lung Tissue Harvesting Sacrifice->Lung_Tissue_Harvest BALF_Analysis BALF Analysis (Cell Count, Cytokines) BALF_Collection->BALF_Analysis Serum_Analysis Serum Analysis (Cytokines) Blood_Collection->Serum_Analysis Histopathology Lung Histopathology Lung_Tissue_Harvest->Histopathology Wet_Dry_Ratio Lung Wet/Dry Ratio Lung_Tissue_Harvest->Wet_Dry_Ratio

Caption: Experimental Workflow for Evaluating NE Inhibitors in ALI.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Sivelestat in LPS-Induced ALI in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • ALI Induction: A single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.

  • Treatment Groups:

    • Control Group: Received vehicle (e.g., saline).

    • LPS Group: Received LPS instillation.

    • Sivelestat Groups: Received intravenous administration of Sivelestat (10 mg/kg or 30 mg/kg) prior to LPS instillation.[2]

    • Dexamethasone Group: Received intravenous administration of dexamethasone as a positive control prior to LPS instillation.[2]

  • Endpoint Analysis (at 3, 6, and 12 hours post-LPS):

    • Serum Cytokine Levels: Blood samples were collected, and serum levels of TNF-α and IL-6 were measured using ELISA kits.[2]

    • Lung Wet/Dry Ratio: The lungs were excised, weighed (wet weight), then dried in an oven to a constant weight (dry weight). The ratio of wet to dry weight was calculated as an indicator of pulmonary edema.[2]

    • Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E). The slides were examined under a microscope to assess lung injury, including edema, inflammation, and alveolar septal thickening.[2]

AZD9668 in Human NE-Induced Lung Hemorrhage in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Lung Injury Induction: Intratracheal administration of human neutrophil elastase (NE).

  • Treatment Groups:

    • Vehicle Control Group.

    • Human NE Group.

    • AZD9668 Groups: Oral administration of AZD9668 at various doses (0.3, 1, and 3 µmol/kg) one hour prior to human NE instillation.[3]

  • Endpoint Analysis:

    • Lung Hemorrhage: Bronchoalveolar lavage (BAL) was performed, and the hemoglobin content in the BAL fluid was measured spectrophotometrically as an index of lung hemorrhage.[3]

Concluding Remarks

The presented data from preclinical models suggests that the inhibition of neutrophil elastase is a viable strategy for mitigating acute lung injury. Sivelestat has demonstrated significant efficacy in reducing inflammatory cytokines and pulmonary edema in an LPS-induced ALI model, with a dose-dependent effect.[2] Its performance is comparable to that of the corticosteroid dexamethasone in this model. Furthermore, the oral NE inhibitor AZD9668 has shown potent activity in a human NE-induced lung hemorrhage model.[3][4]

While these findings are promising, it is important to note the differences in the experimental models and the specific endpoints measured. Direct, head-to-head comparative studies of different neutrophil elastase inhibitors within the same standardized ALI model are warranted to definitively establish their relative potencies and therapeutic advantages. Researchers are encouraged to consider the methodologies and data presented in this guide to inform the design of future studies aimed at advancing novel treatments for ALI and ARDS.

References

A Comparative Efficacy Analysis of Neutrophil Elastase Inhibitors: AZD9668 versus a Novel N-benzoylindazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable neutrophil elastase (NE) inhibitors: AZD9668 (Alvelestat), a well-characterized clinical-stage compound, and the novel N-benzoylindazole derivative, referred to as Neutrophil Elastase Inhibitor 1 (Compound 5b). This comparison is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.

Neutrophil elastase (NE) is a serine protease that plays a critical role in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchiectasis.[1][2] Its excessive activity leads to the degradation of extracellular matrix components, promotion of inflammation, and mucus hypersecretion.[3] Consequently, the development of potent and specific NE inhibitors is a key therapeutic strategy. This guide focuses on comparing the efficacy of AZD9668, an oral, reversible, and selective NE inhibitor that has undergone extensive clinical investigation, with this compound (Compound 5b), a potent, competitive, and pseudoirreversible inhibitor from a series of N-benzoylindazole derivatives.[4][5][6]

Quantitative Efficacy Data

The following table summarizes the key in vitro potency and selectivity data for AZD9668 and this compound (Compound 5b).

ParameterAZD9668 (Alvelestat)This compound (Compound 5b)Reference
Target Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)[4][6]
Mechanism of Inhibition Reversible, CompetitiveCompetitive, Pseudoirreversible[4][5]
IC50 (HNE) 12 nM7 nM[4][6]
Ki (HNE) 9.4 nMNot Reported[6]
Selectivity >600-fold selective over other serine proteasesInhibited at µM concentrations: - Thrombin: 1.9 µM - Urokinase: 6.6 µM Inhibited at nM concentrations: - Chymotrypsin: 66 nM[4][6]

Note: A lower IC50 value indicates higher potency. The selectivity data for Compound 5b is presented as the concentration at which it inhibits other proteases.

In Vivo and Clinical Efficacy

AZD9668 (Alvelestat)

AZD9668 has been evaluated in multiple preclinical and clinical studies, demonstrating its potential to modulate inflammation and tissue damage in NE-driven diseases.

Preclinical Efficacy:

  • Animal Models of Lung Injury: In mouse and rat models of human NE-induced lung injury, oral administration of AZD9668 prevented lung hemorrhage and the accumulation of matrix protein degradation products in the bronchoalveolar lavage (BAL) fluid.[4]

  • Smoke-Induced Inflammation Models: In a mouse model of acute cigarette smoke-induced airway inflammation, AZD9668 significantly reduced the number of neutrophils and the levels of IL-1β in the BAL fluid.[6] In a guinea pig model of chronic tobacco smoke exposure, AZD9668 prevented airspace enlargement and small airway wall remodeling.[4]

Clinical Efficacy:

  • Cystic Fibrosis (CF): A phase II study in CF patients showed that while AZD9668 did not improve lung function or reduce sputum neutrophil counts, it did lead to a statistically significant reduction in some sputum inflammatory biomarkers (IL-6 and RANTES) and urinary desmosine, a marker of elastin degradation.[1]

  • Bronchiectasis: In a phase II trial involving patients with bronchiectasis, 4 weeks of treatment with AZD9668 resulted in an improvement in lung function (forced expiratory volume in 1 second) and a trend towards reduced sputum inflammatory biomarkers.[7][8]

  • Chronic Obstructive Pulmonary Disease (COPD): A phase IIb trial in patients with COPD did not show a clinical benefit of AZD9668 on lung function or biomarkers of inflammation when added to standard therapy.[9]

This compound (Compound 5b)

To date, publicly available data on the in vivo and clinical efficacy of this compound (Compound 5b) is limited. The primary research focuses on its in vitro characterization.[2][10][11]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (for Compound 5b)

The inhibitory activity of Compound 5b against human neutrophil elastase was determined using a spectrophotometric assay.[2][10][11]

  • Enzyme and Substrate: Purified human neutrophil elastase and a chromogenic substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, were used.

  • Assay Buffer: The assay was performed in a buffer solution (e.g., Tris-HCl) at a physiological pH.

  • Inhibition Measurement: The inhibitor (Compound 5b) at various concentrations was pre-incubated with the enzyme. The reaction was initiated by the addition of the substrate.

  • Data Analysis: The rate of substrate hydrolysis was measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time. The IC50 value was calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Model of Smoke-Induced Airway Inflammation (for AZD9668)

The efficacy of AZD9668 in a model of cigarette smoke-induced inflammation was assessed as follows:[6]

  • Animal Model: Mice were exposed to cigarette smoke for a defined period to induce airway inflammation.

  • Drug Administration: AZD9668 was administered orally to the animals prior to or during the smoke exposure period.

  • Outcome Measures: After the exposure period, bronchoalveolar lavage (BAL) was performed to collect fluid and cells from the lungs.

  • Analysis: The total number of inflammatory cells (particularly neutrophils) in the BAL fluid was counted. The levels of pro-inflammatory cytokines, such as IL-1β, were measured using techniques like ELISA.

Signaling Pathways and Experimental Workflow

Neutrophil Elastase Signaling Pathway

The following diagram illustrates a simplified signaling pathway activated by neutrophil elastase, leading to inflammatory responses.

NE_Signaling NE Neutrophil Elastase Receptor Cell Surface Receptor (e.g., PARs, TLRs) NE->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., IL-8, TNF-α) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Simplified signaling pathway of Neutrophil Elastase-induced inflammation.

General Experimental Workflow for NE Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of novel neutrophil elastase inhibitors.

Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation In_Vitro_Assay Enzyme Inhibition Assay (IC50, Ki) Selectivity_Screening Selectivity Screening (vs. other proteases) In_Vitro_Assay->Selectivity_Screening Animal_Model Disease Model (e.g., Lung Injury, Inflammation) Selectivity_Screening->Animal_Model Promising Candidates Efficacy_Assessment Efficacy Assessment (Biomarkers, Histology) Animal_Model->Efficacy_Assessment Lead_Compound Lead Compound Lead_Compound->In_Vitro_Assay

Caption: General workflow for the preclinical evaluation of NE inhibitors.

References

A Head-to-Head Comparison of Synthetic vs. Natural Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a powerful serine protease released by neutrophils, plays a critical role in the immune response by degrading proteins of invading pathogens and host tissues.[1][2][3] However, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[4][5][6] This has spurred the development of NE inhibitors as potential therapeutic agents. These inhibitors can be broadly categorized into two main classes: synthetic, small-molecule compounds and naturally derived inhibitors.

This guide provides an objective, data-driven comparison of synthetic and natural neutrophil elastase inhibitors, summarizing their inhibitory potency and providing detailed experimental methodologies for their evaluation.

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating a higher affinity and more potent inhibition. The following table summarizes the reported IC50 and Ki values for a selection of prominent synthetic and natural neutrophil elastase inhibitors.

Inhibitor Class Source/Type IC50 Ki Reference(s)
Sivelestat (ONO-5046) SyntheticAcyl-enzyme inhibitor44 nM-[2][7]
Alvelestat (AZD9668) SyntheticPyridone derivative12 nM9.4 nM[8][9][10][11][12]
ICI 200,355 SyntheticPeptidomimetic16 nM0.6 nM
Lyngbyastatin 7 NaturalPeptide (Cyanobacteria)23 nM-[7]
Lyngbyastatin 4 NaturalPeptide (Cyanobacteria)49 nM-[7]
AvKTI NaturalPeptide (Spider Venom)446.93 nM169.07 nM[7]
Luteolin NaturalFlavonoid (Plants)18.22 µM-[13]
Quercetin NaturalFlavonoid (Plants)53.2 µM-[13]
Podachaenin NaturalSesquiterpene Lactone (Plants)7 µM-[14]

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is involved in complex signaling cascades that contribute to inflammation and tissue damage. Understanding these pathways is crucial for the development of targeted therapies. One key pathway involves the activation of matrix metalloproteinases (MMPs) and the degradation of their natural inhibitors (TIMPs), leading to extracellular matrix breakdown.[1] NE can also directly activate cell surface receptors and upregulate the expression of pro-inflammatory cytokines.[15]

NE_Signaling_Pathway Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase (NE) ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation MMPs Matrix Metalloproteinases (MMPs) NE->MMPs Activation TIMPs Tissue Inhibitors of Metalloproteinases (TIMPs) NE->TIMPs Inactivation CellReceptor Cell Surface Receptors (e.g., TLR4, EGFR) NE->CellReceptor Activation Inflammation Inflammation & Tissue Damage ECM->Inflammation Degradation Products MMPs->ECM Degradation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) ProInflammatory->Inflammation CellReceptor->ProInflammatory Upregulation

Caption: Neutrophil Elastase Signaling Cascade.

Experimental Protocols

The determination of inhibitor potency is paramount in drug discovery. A widely used method is the fluorometric neutrophil elastase inhibitor screening assay.

Principle

This assay relies on a specific fluorogenic substrate for neutrophil elastase. In the absence of an inhibitor, NE cleaves the substrate, releasing a fluorescent product that can be quantified using a fluorescence microplate reader. The presence of an inhibitor reduces or prevents this cleavage, resulting in a decreased fluorescent signal. The inhibitory activity is determined by comparing the fluorescence in the presence and absence of the test compound.

Materials
  • Neutrophil Elastase (human)

  • Neutrophil Elastase Substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test inhibitors (synthetic or natural compounds)

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 380/500 nm or 400/505 nm for AMC-based substrates)[16]

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of Neutrophil Elastase in assay buffer.

    • Prepare a stock solution of the NE substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add a defined volume of the test inhibitor dilutions or control solutions.

    • Add the Neutrophil Elastase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the NE substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (fluorescence change over time) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow

Experimental_Workflow NE Inhibitor Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions AddInhibitor Add Inhibitor to Plate Inhibitor->AddInhibitor Enzyme Prepare NE Enzyme Solution AddEnzyme Add NE Enzyme & Incubate Enzyme->AddEnzyme Substrate Prepare NE Substrate Solution AddSubstrate Add NE Substrate Substrate->AddSubstrate AddInhibitor->AddEnzyme AddEnzyme->AddSubstrate Measure Measure Fluorescence (Kinetic) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for NE Inhibitor Screening.

Conclusion

Both synthetic and natural inhibitors offer promising avenues for the therapeutic targeting of neutrophil elastase. Synthetic inhibitors, such as Alvelestat, have demonstrated high potency and selectivity in clinical development.[8][9][10][11][12] Natural products, including peptides and flavonoids, provide a rich source of diverse chemical scaffolds for the discovery of novel NE inhibitors, with some exhibiting impressive inhibitory activities in the nanomolar range.[7][17] The choice between synthetic and natural inhibitors will depend on various factors, including potency, selectivity, pharmacokinetic properties, and potential for further optimization. The experimental protocols outlined in this guide provide a standardized framework for the comparative evaluation of these promising therapeutic candidates.

References

Selectivity profile of Neutrophil elastase inhibitor 1 against other serine proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Neutrophil Elastase Inhibitor 1, also identified as the N-benzoylindazole derivative "compound 5b", against a panel of key serine proteases. The data presented is compiled from published research to offer an objective overview of the inhibitor's performance and aid in its evaluation for research and drug development purposes.

Inhibitor Overview

This compound is a potent, competitive, and pseudoirreversible inhibitor of human neutrophil elastase (HNE). Its N-benzoylindazole scaffold has been optimized for high potency and stability. Understanding its selectivity is crucial for predicting potential off-target effects and assessing its therapeutic window.

Quantitative Selectivity Profile

The inhibitory activity of this compound was assessed against several serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against different enzymes.

Target EnzymeIC50Fold Selectivity vs. HNE
Human Neutrophil Elastase (HNE) 7 nM 1
Chymotrypsin66 nM9.4
Thrombin1,900 nM271
Urokinase6,600 nM943
Proteinase 3Data not available-
Cathepsin GData not available-

Data sourced from Crocetti L, et al., J Med Chem. 2013 Aug 8;56(15):6259-72.

Note: While data for Proteinase 3 and Cathepsin G, two other important neutrophil serine proteases, were not available in the primary literature for this specific compound, the existing data demonstrates a high degree of selectivity for neutrophil elastase over other serine proteases like thrombin and urokinase.

Experimental Protocols

The following is a representative experimental protocol for determining the IC50 values of inhibitors against serine proteases, based on common fluorometric assay methodologies.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target serine protease by 50%.

Materials:

  • Purified serine protease (e.g., Human Neutrophil Elastase)

  • Specific fluorogenic substrate for the target protease (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HNE)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test Inhibitor (this compound)

  • Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the target enzyme in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well (excluding blank controls).

    • Add the serially diluted test inhibitor to the respective wells. For control wells, add Assay Buffer (enzyme activity control) or a known inhibitor (inhibitor control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the enzyme activity control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor 1 D Add Enzyme and Inhibitor to 96-well Plate A->D B Prepare Enzyme Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E E->F G Measure Fluorescence Kinetics F->G H Calculate Reaction Rates G->H I Normalize to Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of this compound.

Neutrophil Elastase Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response NE Neutrophil Elastase Receptor Cell Surface Receptor (e.g., TLR4, EGFR) NE->Receptor Signaling Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Transcription Transcription Factors (e.g., AP-1, NF-κB) Signaling->Transcription Gene Gene Expression Transcription->Gene Response Inflammatory Mediator Release (e.g., IL-8, TNF-α) Gene->Response

Caption: Simplified signaling pathway activated by Neutrophil Elastase.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sivelestat is a synthetic, competitive inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A key attribute of an effective and safe therapeutic inhibitor is its high selectivity for the target enzyme, minimizing off-target effects. This guide provides an objective comparison of Sivelestat's performance against its primary target, neutrophil elastase, and other related enzymes, supported by experimental data.

Comparative Inhibitory Activity of Sivelestat

Sivelestat demonstrates high potency and selectivity for neutrophil elastase. Its inhibitory activity is significantly lower against other related serine proteases, underscoring its specificity. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of Sivelestat against a panel of enzymes.

EnzymeOrganism/SourceIC50KiReference
Neutrophil Elastase Human 44 nM 200 nM [1][2]
Human (leukocyte)19-49 nM
Rabbit36 nM[1]
Rat19 nM[1]
Hamster37 nM[1]
Mouse49 nM[1]
Pancreatic ElastasePorcine5.6 µM
Trypsin> 100 µM[1]
Thrombin> 100 µM[1]
Plasmin> 100 µM[1]
Plasma Kallikrein> 100 µM[1]
Pancreas Kallikrein> 100 µM[1]
Chymotrypsin> 100 µM[1]
Cathepsin G> 100 µM[1]

Note: A lower IC50 or Ki value indicates greater inhibitory potency.

Experimental Protocols

The determination of the inhibitory activity and selectivity of Sivelestat is typically performed using in vitro enzyme inhibition assays. A detailed methodology for such an assay is provided below.

In Vitro Enzyme Inhibition Assay for Neutrophil Elastase

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sivelestat against human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase

  • Sivelestat sodium hydrate

  • Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC or (Z-Ala-Ala-Ala-Ala)2Rh110)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the Sivelestat stock solution in Assay Buffer to obtain a range of test concentrations.

    • Dilute the purified human neutrophil elastase in Assay Buffer to a final concentration that yields a linear reaction rate.

    • Prepare the fluorogenic substrate solution in Assay Buffer at a concentration that is at or below its Km value.

  • Assay Protocol:

    • Add a fixed volume of the diluted human neutrophil elastase to each well of a 96-well plate.

    • Add the various concentrations of Sivelestat or vehicle control to the respective wells.

    • Incubate the enzyme and inhibitor together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates or Ex/Em = 485/525 nm for Rhodamine 110-based substrates)[3][4].

    • Record the fluorescence at regular intervals for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of Sivelestat.

    • Determine the percentage of inhibition for each Sivelestat concentration relative to the vehicle control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Sivelestat concentration and fit the data to a dose-response curve to determine the IC50 value.

A similar protocol can be followed to assess the inhibitory activity of Sivelestat against other proteases by using their respective specific substrates.

Visualizing Experimental and Logical Relationships

To further clarify the processes involved in evaluating inhibitor selectivity, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Sivelestat Stock SerialDilution Serial Dilution of Sivelestat Inhibitor->SerialDilution Enzymes Enzyme Panel (Neutrophil Elastase, Trypsin, etc.) PreIncubation Pre-incubation: Enzyme + Sivelestat Enzymes->PreIncubation Substrates Specific Substrates Reaction Reaction Initiation: Add Substrate Substrates->Reaction Buffer Assay Buffer Buffer->SerialDilution Buffer->PreIncubation SerialDilution->PreIncubation PreIncubation->Reaction Measurement Kinetic Measurement (Fluorescence) Reaction->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation InhibitionCalculation % Inhibition Calculation RateCalculation->InhibitionCalculation IC50 IC50 Determination InhibitionCalculation->IC50 G Sivelestat Sivelestat Inhibition Inhibition Sivelestat->Inhibition NoInhibition No Significant Inhibition Sivelestat->NoInhibition NE Neutrophil Elastase OtherProteases Other Serine Proteases (Trypsin, Chymotrypsin, etc.) Inhibition->NE NoInhibition->OtherProteases

References

Benchmarking Neutrophil Elastase Inhibitor 1 Against Endogenous Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic Neutrophil Elastase Inhibitor 1 against the body's natural, endogenous inhibitors of neutrophil elastase: alpha-1 antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI). The following sections detail their comparative inhibitory activities, the experimental methods used for these assessments, and the underlying biochemical pathways.

Quantitative Comparison of Inhibitory Activity

The efficacy of an inhibitor is best understood through its kinetic parameters. The table below summarizes the available quantitative data for this compound and its endogenous counterparts.

InhibitorTypeIC50 (nM)Association Rate Constant (k_on) (M⁻¹s⁻¹)Inhibition Constant (Ki) (nM)
This compound Competitive, Pseudoirreversible7[1]Not ReportedNot Reported
Alpha-1 Antitrypsin (AAT) Serpin (Suicide Substrate)Not Applicable6.5 x 10⁷[2]Not Reported
Secretory Leukocyte Protease Inhibitor (SLPI) Reversible, CompetitiveNot Reported~10⁶ (Micromolar range)[3]Nanomolar range[3]

Note: A direct comparison of IC50 and association rate constants should be made with caution as they represent different aspects of inhibitory activity. A lower IC50 value and a higher association rate constant generally indicate a more potent inhibitor.

Experimental Protocols

The determination of inhibitory activity against neutrophil elastase is crucial for comparative studies. A widely accepted method involves a fluorometric activity assay.

Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the catalytic activity of neutrophil elastase on a specific, fluorogenic substrate.

Materials:

  • Purified human neutrophil elastase

  • This compound

  • Alpha-1 Antitrypsin (purified)

  • Secretory Leukocyte Protease Inhibitor (purified)

  • Fluorogenic neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of this compound, AAT, and SLPI in the assay buffer.

    • Dilute the purified human neutrophil elastase in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add a solution of the inhibitor (this compound, AAT, or SLPI) at various concentrations. Include a control well with buffer only.

    • Add the diluted neutrophil elastase solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time. The cleavage of the substrate by active neutrophil elastase releases a fluorescent molecule.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For determination of kinetic constants (Ki, k_on, k_off), more complex experimental designs and data analysis using models such as the Morrison equation for tight-binding inhibitors are required.

Signaling Pathways and Mechanisms of Inhibition

The mechanisms by which these inhibitors function are distinct, and understanding these differences is critical for drug development.

Inhibition of Neutrophil Elastase by Endogenous Inhibitors

G cluster_0 Neutrophil Activation cluster_1 Elastase Release and Action cluster_2 Endogenous Inhibition Neutrophil Neutrophil NE_Release Neutrophil Elastase Release Neutrophil->NE_Release Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil Activates Elastin Elastin (in ECM) NE_Release->Elastin Cleaves AAT_complex Inactive AAT-Elastase Complex NE_Release->AAT_complex SLPI_complex Inactive SLPI-Elastase Complex NE_Release->SLPI_complex Degradation Elastin Degradation Elastin->Degradation AAT Alpha-1 Antitrypsin (AAT) AAT->NE_Release Inhibits (Suicide Substrate) SLPI Secretory Leukocyte Protease Inhibitor (SLPI) SLPI->NE_Release Inhibits (Reversible)

Caption: Endogenous regulation of neutrophil elastase activity.

Alpha-1 antitrypsin, a member of the serpin superfamily, acts as a "suicide substrate" inhibitor. It mimics the natural substrate of neutrophil elastase. When the elastase attempts to cleave AAT, a conformational change is triggered, trapping the enzyme in an inactive complex that is subsequently cleared from circulation.[4][5]

Secretory leukocyte protease inhibitor, on the other hand, is a reversible, competitive inhibitor. It binds to the active site of neutrophil elastase, preventing it from accessing its substrates like elastin.[6]

Experimental Workflow for Inhibitor Benchmarking

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Inhibitor_Prep Prepare Inhibitor Solutions (NEI-1, AAT, SLPI) Dispense_Inhibitor Dispense Inhibitors into Microplate Inhibitor_Prep->Dispense_Inhibitor Enzyme_Prep Prepare Neutrophil Elastase Solution Add_Enzyme Add Neutrophil Elastase and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Parameters Determine IC50 and Kinetic Parameters Calculate_Rates->Determine_Parameters

Caption: Workflow for comparing neutrophil elastase inhibitors.

This standardized workflow ensures that the comparison between different inhibitors is performed under identical conditions, allowing for an objective assessment of their relative potencies and mechanisms of action. The use of a fluorometric assay provides a sensitive and continuous measure of enzyme activity, enabling detailed kinetic analysis.

References

Comparative analysis of the binding kinetics of neutrophil elastase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of three prominent neutrophil elastase inhibitors: Sivelestat, Alvelestat, and Eglin C. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Executive Summary

Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of potent and specific inhibitors of neutrophil elastase is a key therapeutic strategy. This guide focuses on the comparative binding kinetics of a synthetic small molecule inhibitor (Sivelestat), a novel oral inhibitor (Alvelestat), and a natural polypeptide inhibitor (Eglin C), providing a quantitative basis for their evaluation.

Comparative Binding Kinetics

The following table summarizes the key binding kinetic parameters for Sivelestat, Alvelestat, and Eglin C against human neutrophil elastase. These parameters provide insights into the potency, association and dissociation rates, and overall affinity of each inhibitor.

InhibitorTypeKᵢ (Inhibition Constant)Kₑ (Equilibrium Dissociation Constant)kₒₙ (Association Rate Constant) (M⁻¹s⁻¹)kₒff (Dissociation Rate Constant) (s⁻¹)
Sivelestat Synthetic Small Molecule19-49 nM (IC₅₀)Not explicitly foundNot explicitly foundNot explicitly found
Alvelestat Synthetic Small Molecule9.4 nM[1][2]9.5 nM[1]Not explicitly found5.7 x 10⁻²[3]
Eglin C Natural Polypeptide0.075 nM - 0.8 nM[4][5]0.0027 nM[4]1.0 x 10⁶ - 1.3 x 10⁷[4][5]3.5 x 10⁻⁵ - 8.0 x 10⁻⁴[4][5]

Note: IC₅₀ values for Sivelestat are provided as a measure of potency, as specific Kᵢ, kₒₙ, and kₒff values were not consistently available in the reviewed literature. For competitive inhibitors, the Kᵢ value is approximately equal to the Kₑ value.[6][7][8]

Experimental Protocols

The determination of binding kinetics for neutrophil elastase inhibitors typically involves enzymatic assays using fluorogenic substrates or biophysical techniques like Surface Plasmon Resonance (SPR).

Fluorogenic Substrate-Based Enzyme Inhibition Assay

This method measures the enzymatic activity of neutrophil elastase in the presence of an inhibitor by monitoring the cleavage of a specific fluorogenic substrate.

a. Materials:

  • Purified human neutrophil elastase

  • Neutrophil elastase inhibitor (e.g., Sivelestat, Alvelestat, Eglin C)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

b. Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the neutrophil elastase inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

    • Dilute the purified neutrophil elastase to a final concentration of approximately 0.5 nM in assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of the diluted neutrophil elastase solution to each well of a 96-well plate.

    • Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[9]

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[10][11]

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an immobilized ligand (neutrophil elastase) and an analyte (inhibitor) in solution.

a. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified human neutrophil elastase (ligand)

  • Neutrophil elastase inhibitor (analyte)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

b. Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified neutrophil elastase (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

    • Inject the different concentrations of the inhibitor over both the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase occurs during the injection of the inhibitor, and the dissociation phase begins when the injection is switched back to running buffer.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₑ = kₒff / kₒₙ).[12][13]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the relevant biological pathway.

experimental_workflow_fluorogenic_assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor prep_enzyme Dilute Neutrophil Elastase add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (15 min, 37°C) add_inhibitor->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic) add_substrate->measure_fluorescence calculate_velocity Calculate Initial Velocity measure_fluorescence->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow for Fluorogenic Substrate-Based Inhibition Assay.

experimental_workflow_spr cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate_chip Activate Sensor Chip (EDC/NHS) immobilize_ligand Immobilize Neutrophil Elastase activate_chip->immobilize_ligand deactivate_chip Deactivate Surface (Ethanolamine) immobilize_ligand->deactivate_chip prep_analyte Prepare Inhibitor Dilutions (Analyte) deactivate_chip->prep_analyte inject_analyte Inject Analyte prep_analyte->inject_analyte monitor_spr Monitor SPR Signal (Association/Dissociation) inject_analyte->monitor_spr subtract_reference Reference Subtraction monitor_spr->subtract_reference fit_data Fit Sensorgrams to Binding Model subtract_reference->fit_data determine_kinetics Determine kon, koff, KD fit_data->determine_kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

neutrophil_elastase_pathway cluster_neutrophil Activated Neutrophil cluster_ecm Extracellular Matrix cluster_pathology Pathological Consequences inflammatory_stimuli Inflammatory Stimuli neutrophil_activation Neutrophil Activation inflammatory_stimuli->neutrophil_activation degranulation Degranulation neutrophil_activation->degranulation ne_release Neutrophil Elastase Release degranulation->ne_release elastin Elastin ne_release->elastin Degrades collagen Collagen ne_release->collagen Degrades proteoglycans Proteoglycans ne_release->proteoglycans Degrades tissue_damage Tissue Damage & Remodeling elastin->tissue_damage collagen->tissue_damage proteoglycans->tissue_damage inflammation_amplification Inflammation Amplification tissue_damage->inflammation_amplification disease_progression Disease Progression (e.g., COPD, ARDS) inflammation_amplification->disease_progression inhibitor Neutrophil Elastase Inhibitor inhibitor->ne_release Inhibits

Caption: Neutrophil Elastase Signaling Pathway in Inflammation.

References

A Comparative Guide to Neutrophil Elastase Inhibitors in Alpha-1 Antitrypsin Deficiency Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two neutrophil elastase inhibitors, "Neutrophil elastase inhibitor 1" (also known as Compound 5b) and alvelestat (formerly AZD9668), in the context of alpha-1 antitrypsin deficiency (AATD). While both compounds target neutrophil elastase, a key enzyme in the pathology of AATD, they are at vastly different stages of development, which is reflected in the available data. This guide summarizes the existing preclinical and clinical findings to aid in the evaluation of these therapeutic agents.

Introduction to Alpha-1 Antitrypsin Deficiency and the Role of Neutrophil Elastase

Alpha-1 antitrypsin deficiency is a genetic disorder characterized by a deficiency of the alpha-1 antitrypsin (AAT) protein.[1][2] AAT is a serine protease inhibitor that plays a crucial role in protecting the lungs from damage caused by neutrophil elastase.[1][2] In individuals with AATD, the lack of sufficient AAT leads to uncontrolled neutrophil elastase activity in the lungs. This enzymatic destruction of elastin, a key component of the lung's extracellular matrix, results in the progressive degradation of lung tissue, leading to emphysema and chronic obstructive pulmonary disease (COPD).[1][2] Therefore, inhibiting neutrophil elastase is a primary therapeutic strategy for mitigating lung damage in patients with AATD.

Compound Profiles: A Head-to-Head Comparison

This section details the known characteristics of this compound and alvelestat.

FeatureThis compound (Compound 5b)Alvelestat (AZD9668)
Mechanism of Action Competitive, pseudoirreversible inhibitor of neutrophil elastase.Reversible, oral inhibitor of neutrophil elastase.[2][3]
Potency (IC50) 7 nM12 nM (Ki of 9.4 nM)[4]
Development Stage Research/PreclinicalPhase 3 clinical trials for AATD-related lung disease.[1]
Preclinical Data in AATD Models No specific studies identified.While specific AATD preclinical models were not detailed in the search results, alvelestat has been shown to prevent human NE-induced lung injury in mice and rats and reduce lung inflammation and structural changes in smoke-induced animal models.[4][5]
Clinical Data in AATD No clinical trials identified.Multiple Phase 2 clinical trials (ASTRAEUS and ATALANTa) completed, demonstrating significant reductions in key biomarkers of neutrophil elastase activity and lung damage in AATD patients.[3][6][7][8]

Efficacy Data in AATD Models: A Focus on Alvelestat

Due to the lack of available data for "this compound" in AATD models, this section focuses on the clinical efficacy of alvelestat as demonstrated in the ASTRAEUS and ATALANTa Phase 2 trials.

Biomarker Response to Alvelestat in AATD Patients (ASTRAEUS Trial)

The ASTRAEUS trial was a Phase 2, multicenter, double-blind, randomized, placebo-controlled study that evaluated the efficacy and safety of two doses of alvelestat (120 mg and 240 mg twice daily) over a 12-week period in patients with AATD.[3][6]

BiomarkerPlacebo (12 weeks)Alvelestat 120 mg bid (12 weeks)Alvelestat 240 mg bid (12 weeks)
Blood Neutrophil Elastase Activity (% change from baseline) -18.1%-83.5% (p=0.001 vs placebo)-93.3% (p<0.001 vs placebo)
Aα-Val360 (% change from baseline) +11.7%Not statistically significant-22.7% (p=0.001 vs placebo)
Plasma Desmosine (% change from baseline) +18.1%Not statistically significant-13.2% (p=0.041 vs placebo)

Data from the ASTRAEUS Phase 2 Trial.[6]

These results demonstrate a dose-dependent and statistically significant reduction in key biomarkers of neutrophil elastase activity and elastin degradation with alvelestat treatment.[3][6][9] The 240 mg twice-daily dose was particularly effective, showing over 90% suppression of blood neutrophil elastase activity.[7]

Experimental Protocols

Hypothetical Preclinical Screening of a Novel Neutrophil Elastase Inhibitor

The following outlines a general workflow for the initial preclinical evaluation of a novel neutrophil elastase inhibitor like "this compound" in an AATD context.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo AATD Model cluster_2 Endpoint Analysis Enzymatic Assay Enzymatic Assay Cell-based Assays Cell-based Assays Enzymatic Assay->Cell-based Assays Determine IC50 Cytotoxicity Cytotoxicity Cell-based Assays->Cytotoxicity Assess safety Animal Model Selection Animal Model Selection Cytotoxicity->Animal Model Selection Proceed if safe Drug Administration Drug Administration Animal Model Selection->Drug Administration e.g., AAT-knockout mouse Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment Dose-ranging BALF Analysis BALF Analysis Efficacy Assessment->BALF Analysis Inflammatory cells, NE activity Histopathology Histopathology Efficacy Assessment->Histopathology Lung elastin content Biomarker Analysis Biomarker Analysis Efficacy Assessment->Biomarker Analysis Desmosine, Aα-Val360

Caption: Preclinical workflow for a novel NE inhibitor.

Alvelestat ASTRAEUS Phase 2 Clinical Trial Protocol

The ASTRAEUS study was a multicenter, double-blind, randomized, placebo-controlled trial.[3]

G cluster_0 Treatment Arms cluster_1 Primary Endpoints Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization AATD patients (PiZZ, etc.) N=98 Treatment Period Treatment Period Randomization->Treatment Period 12 weeks Alvelestat 120mg bid Alvelestat 120mg bid Randomization->Alvelestat 120mg bid Alvelestat 240mg bid Alvelestat 240mg bid Randomization->Alvelestat 240mg bid Placebo Placebo Randomization->Placebo Endpoint Assessment Endpoint Assessment Treatment Period->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis Compare change from baseline Blood NE Activity Blood NE Activity Endpoint Assessment->Blood NE Activity Aα-Val360 Aα-Val360 Endpoint Assessment->Aα-Val360 Plasma Desmosine Plasma Desmosine Endpoint Assessment->Plasma Desmosine G Neutrophils Neutrophils Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophils->Neutrophil Elastase (NE) Release Elastin Degradation Elastin Degradation Neutrophil Elastase (NE)->Elastin Degradation Causes Alpha-1 Antitrypsin (AAT) Alpha-1 Antitrypsin (AAT) AATD (Low AAT) AATD (Low AAT) AAT AAT AATD (Low AAT)->AAT Reduces Emphysema Emphysema Elastin Degradation->Emphysema Leads to NE Inhibitor NE Inhibitor NE Inhibitor->Neutrophil Elastase (NE) Blocks AAT->Neutrophil Elastase (NE) Inhibits

References

In Vitro Showdown: A Comparative Guide to Irreversible vs. Reversible Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between irreversible and reversible inhibitors for neutrophil elastase (NE) is a critical decision in the development of therapeutics for a range of inflammatory diseases. This guide provides an objective in vitro comparison of these two classes of inhibitors, supported by experimental data and detailed protocols to aid in the selection and evaluation of potential drug candidates.

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response. However, its dysregulation is implicated in the pathology of various chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2][3] The development of potent and selective NE inhibitors is therefore a significant area of therapeutic research. This guide focuses on the in vitro characteristics that differentiate irreversible and reversible NE inhibitors, providing a framework for their comparative evaluation.

Mechanism of Action: A Fundamental Divergence

The primary distinction between irreversible and reversible inhibitors lies in their interaction with the target enzyme.

  • Irreversible inhibitors , often referred to as covalent inhibitors, form a stable, covalent bond with a key amino acid residue in the active site of neutrophil elastase, typically the catalytic serine.[4] This covalent modification permanently inactivates the enzyme.

  • Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces. This binding is in equilibrium, meaning the inhibitor can associate and dissociate from the enzyme.

dot

InhibitionMechanisms cluster_irreversible Irreversible Inhibition cluster_reversible Reversible Inhibition E1 Neutrophil Elastase (E) EI1 Non-covalent Complex (E-I) E1->EI1 k1 I1 Irreversible Inhibitor (I) I1->EI1 EI1->E1 k-1 E_inactivated Inactivated Enzyme (E-I*) EI1->E_inactivated k_inact (Covalent Bond) E2 Neutrophil Elastase (E) EI2 Enzyme-Inhibitor Complex (E-I) E2->EI2 kon I2 Reversible Inhibitor (I) I2->EI2 EI2->E2 koff

Caption: Mechanisms of irreversible and reversible enzyme inhibition.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of an inhibitor is a key determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both parameters indicates higher potency. For irreversible inhibitors, the rate of inactivation (kinact) is also a critical parameter.

InhibitorTypeTargetIC50 (nM)Ki (nM)
SivelestatIrreversibleHuman Neutrophil Elastase44200
Alvelestat (AZD9668)ReversibleHuman Neutrophil Elastase122.5
AZD9668ReversibleHuman Neutrophil Elastase28-
Neutrophil elastase inhibitor 4Reversible (Competitive)Human Neutrophil Elastase42.38.04[4]
MolassamideReversibleHuman Neutrophil Elastase110-[5]
Loggerpeptin AReversibleHuman Neutrophil Elastase290-[5]
AvKTIReversibleHuman Neutrophil Elastase446.93169.07[5]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols: A Guide to In Vitro Evaluation

The following is a detailed methodology for a common in vitro experiment to determine the inhibitory potency of a compound against neutrophil elastase.

Determination of IC50 using a Fluorometric Assay

This protocol outlines the steps for a typical in vitro fluorometric assay to measure the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (NE) enzyme

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitor compounds

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm or 400/505 nm)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NE enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of the test inhibitor and reference inhibitor in DMSO.

    • Create a serial dilution of the test and reference inhibitors in assay buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank (no enzyme): Assay buffer and substrate.

      • Positive Control (no inhibitor): Assay buffer, NE enzyme, and substrate.

      • Test Inhibitor: Assay buffer, NE enzyme, and the serially diluted test inhibitor.

      • Reference Inhibitor: Assay buffer, NE enzyme, and the serially diluted reference inhibitor.

  • Pre-incubation:

    • Add the NE enzyme to the wells containing the test and reference inhibitors and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates of the inhibitor-treated wells to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

dot

ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_incubation 3. Pre-incubation cluster_reaction 4. Reaction & Measurement cluster_analysis 5. Data Analysis prep_enzyme Prepare NE Enzyme Stock add_enzyme Add NE Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock prep_inhibitor Prepare Inhibitor Stock & Serial Dilutions add_inhibitor Add Diluted Inhibitors prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer add_buffer->add_enzyme incubate Incubate at RT (15 min) add_enzyme->incubate add_inhibitor->incubate add_substrate Add Substrate (Initiate Reaction) incubate->add_substrate read_plate Kinetic Read (Fluorescence) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize to Control calc_rate->normalize plot_curve Plot Inhibition Curve normalize->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination.

Neutrophil Elastase Signaling Pathways in Inflammation

Neutrophil elastase contributes to inflammation through multiple signaling pathways. Understanding these pathways is crucial for the rational design of targeted therapies. A key pathway involves the activation of Toll-like receptor 4 (TLR4), which leads to the downstream activation of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[1] NE can also activate mitogen-activated protein kinase (MAPK) pathways, further amplifying the inflammatory response.[3] In diseases like COPD and cystic fibrosis, NE contributes to a vicious cycle of inflammation by cleaving and inactivating endogenous antiproteases and degrading extracellular matrix components.[1][2][6]

dot

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 activates MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK Genes Pro-inflammatory Genes (e.g., IL-8, TNF-α) MAPK->Genes activates transcription IκB IκB IKK->IκB phosphorylates NFκB_inactive NF-κB (inactive) IκB->NFκB_inactive releases NFκB_active NF-κB (active) NFκB_inactive->NFκB_active translocates to nucleus NFκB_active->Genes activates transcription

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Neutrophil Elastase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of Neutrophil elastase inhibitor 1, ensuring a secure and compliant laboratory environment. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's safety profile is paramount. While a specific Safety Data Sheet (SDS) for "this compound" was not identified, the following guidelines are based on best practices for handling similar research-grade chemical inhibitors.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.[1][2]

  • Eye Protection: Safety goggles with side shields are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of properly after handling.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Protective Clothing: A lab coat must be worn.[2]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.[1][2]

Quantitative Data for Handling and Storage

The following table summarizes key handling and storage information based on general practices for similar laboratory chemicals.

ParameterInformationSource
Storage Temperature Room temperature in the continental US; may vary elsewhere. Always consult the Certificate of Analysis for specific storage conditions.[4]
Hazard Classification May cause skin and serious eye irritation. Material may be irritating to mucous membranes and the upper respiratory tract. May be harmful if ingested.[2]
Spill Response Wipe up small spills with absorbent material. Clean the surface thoroughly to remove residual contamination. Do not return spilled material to the original container.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated and properly labeled hazardous waste container.[1][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][5]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[5][6] Waste should be segregated by chemical compatibility to reduce the risk of fire or explosive reactions.[6]

Step 2: Storage of Hazardous Waste

  • Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[1]

  • Container Integrity: Ensure the waste container is in good condition and the lid is securely fastened at all times, except when adding waste.[1][6]

Step 3: Disposal of Empty Containers

  • Thorough Rinsing: Thoroughly empty the original this compound container.[1] The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[1]

  • Label Removal: After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.[1]

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste.

  • EHS Pickup Request: Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's EHS office.[1]

  • Approved Waste Disposal: The primary and recommended method for the disposal of chemical waste is through an approved waste disposal plant.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the general principle of chemical waste management applies. The key "protocol" is the institutional procedure for hazardous waste pickup and disposal, which should be strictly followed. For neutralizing corrosive wastes (which may not apply to this specific inhibitor unless it is in a corrosive solvent), detailed procedures can be found in resources like Cornell University's EHS guidelines.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Rinse Empty Containers (Collect First Rinse) start->empty_container waste_collection Collect Waste in Designated Container ppe->waste_collection labeling Label Container: 'Hazardous Waste' & Chemical Name waste_collection->labeling segregation Segregate from Incompatible Waste labeling->segregation storage Store Securely with Secondary Containment segregation->storage ehs_pickup Request EHS Waste Pickup storage->ehs_pickup defaced_container Deface Label on Empty Container empty_container->defaced_container final_disposal Disposal by Approved Waste Facility defaced_container->final_disposal Dispose as non-hazardous ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Neutrophil Elastase Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for Neutrophil Elastase Inhibitor 1 (CAS 1448314-31-5), a potent research compound. Designed for researchers, scientists, and drug development professionals, this document outlines step-by-step procedures to ensure personnel safety and experimental integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the precautionary principle, treating the compound as potentially hazardous, and adheres to best practices for handling potent, novel enzyme inhibitors.[1] Users must review the complete SDS provided by the supplier upon purchase before handling this material.[2]

Precautionary Measures and Hazard Assessment

This compound is a potent, N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase.[3] Due to its high potency (IC₅₀ = 7 nM) and the lack of comprehensive public safety data, it must be handled with care to avoid ingestion, inhalation, and contact with skin or eyes.[2][3] A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The required PPE varies based on the specific laboratory activity and the physical form of the compound.

ActivityRecommended Personal Protective Equipment (PPE)Rationale & Best Practices
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Chemical Splash Goggles with Side Shields• N95 or higher-rated RespiratorHigh risk of aerosolization and inhalation of potent powder. All operations must be performed in a certified chemical fume hood or a ventilated balance enclosure. Change gloves immediately if contaminated.[1]
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Chemical Splash Goggles with Side ShieldsReduced risk of aerosolization, but potential for splashes exists. Handle all solutions within a chemical fume hood. Ensure vials are securely capped to prevent aerosol generation.[1]
In Vitro Assays (e.g., Cell Culture) • Nitrile Gloves• Lab Coat• Safety GlassesProcedures should be conducted in a certified biological safety cabinet (BSC) to maintain sterility and containment. Dispose of all contaminated media and consumables as chemical waste.
Spill Cleanup • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher-rated RespiratorIsolate the area immediately. Cleanup should only be performed by trained personnel. Use an appropriate spill kit designed for chemical spills.
Operational and Disposal Plans

A systematic workflow is essential for safely managing this compound from receipt to disposal.

3.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the package for any damage. Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the secondary container.[1]

  • Storage: Store the compound as a crystalline solid at -20°C in a tightly sealed container.[2] The storage area should be secure and clearly labeled with a "Potent Compound" warning.

3.2. Handling and Preparation

  • Engineering Controls: All handling of the solid compound or concentrated stock solutions must occur in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][4]

  • Solution Preparation: this compound is soluble in organic solvents like DMF (30 mg/ml) and DMSO (10 mg/ml).[2][3] To prepare aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer (e.g., PBS pH 7.2).[2] Aqueous solutions are not recommended for storage for more than one day.[2]

3.3. Disposal Plan All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed, and puncture-resistant hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1] Do not mix with incompatible waste streams.

  • Decontamination: Decontaminate all work surfaces and equipment thoroughly after use with an appropriate solvent.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 1448314-31-5
Formal Name 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile
Molecular Formula C₁₆H₁₁N₃O
Formula Weight 261.3 g/mol
Purity ≥95%
Formulation Crystalline Solid
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)
Solubility • DMF: ~30 mg/ml• DMSO: ~10 mg/ml• Ethanol: ~0.5 mg/ml• DMF:PBS (pH 7.2) (1:1): ~0.5 mg/ml

(Data sourced from Cayman Chemical Product Information Sheet)[2][3]

Visual Protocols and Pathways

To further clarify procedures and mechanisms, the following diagrams illustrate key workflows and biological interactions.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Gown 1. Don Gown/ Lab Coat Wash_Hands->Gown Respirator 2. Don Respirator (if required) Gown->Respirator Goggles 3. Don Goggles/ Face Shield Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

Caption: PPE Donning Sequence for Handling Potent Compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of Inhibitor 1 A->B C Prepare Neutrophil Elastase Solution A->C D Add Inhibitor Dilutions and Enzyme to Wells B->D C->D E Pre-incubate at 37°C D->E F Initiate Reaction by Adding Substrate E->F G Measure Fluorescence/ Absorbance Over Time F->G H Calculate Reaction Velocity and Percent Inhibition G->H I Determine IC50 Value H->I

Caption: General Workflow for an Enzyme Inhibition Assay.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) Receptor Cell Surface Receptors (e.g., EGFR, TLR4) NE->Receptor Signaling Intracellular Signaling (e.g., ERK1/2, NF-κB) Receptor->Signaling Transcription Gene Transcription (e.g., Pro-inflammatory Cytokines, Mucins) Signaling->Transcription Response Cellular Response Transcription->Response

Caption: Simplified Neutrophil Elastase Signaling Pathway.

Experimental Protocol: General Neutrophil Elastase Inhibition Assay

This protocol provides a general methodology for determining the IC₅₀ value of this compound. It should be adapted based on specific laboratory conditions and equipment.

Materials:

  • Neutrophil Elastase (Human)

  • This compound (CAS 1448314-31-5)

  • Fluorogenic Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • DMSO (for inhibitor dilution)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

    • Reconstitute the Neutrophil Elastase enzyme in Assay Buffer to the desired working concentration.

    • Prepare the substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Execution:

    • To the wells of the 96-well plate, add the appropriate volume of each inhibitor dilution. Include "no inhibitor" controls (enzyme only) and "no enzyme" blanks (buffer and substrate only).

    • Add the Neutrophil Elastase solution to all wells except the "no enzyme" blanks.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.